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  • Product: 5-(Tert-butyl)isoxazole-3-carbaldehyde
  • CAS: 88721-64-6

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 5-(Tert-butyl)isoxazole-3-carbaldehyde: A Technical Guide for Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern drug discovery, the isoxazole ring serves as a critical bioisostere fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, the isoxazole ring serves as a critical bioisostere for esters and amides, offering improved metabolic stability and unique hydrogen-bonding profiles. 5-(Tert-butyl)isoxazole-3-carbaldehyde ( C8​H11​NO2​ ) is a highly versatile building block used in the synthesis of complex pharmacophores. However, the synthesis of substituted isoxazoles often yields a mixture of regioisomers (e.g., 3-substituted vs. 5-substituted).

This whitepaper provides an in-depth, self-validating protocol for the structural elucidation of 5-(tert-butyl)isoxazole-3-carbaldehyde using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the causality behind the electronic environments and implementing a rigorous 1D/2D NMR workflow, researchers can unambiguously confirm the regiochemistry and purity of this scaffold.

Structural and Electronic Basis for Chemical Shifts

The empirical prediction of NMR chemical shifts in isoxazoles relies heavily on substituent effects, where the highly electronegative oxygen and nitrogen atoms of the heterocyclic core dictate the electronic environment .

  • The Isoxazole Core: The isoxazole ring is a π -electron-excessive heterocycle, yet the strong inductive (-I) effects of the adjacent nitrogen and oxygen atoms cause significant deshielding at the C-3 and C-5 positions. The C-4 position, conversely, is relatively shielded due to resonance (+M) effects from the heteroatom lone pairs.

  • The Tert-Butyl Group (C-5): The bulky tert-butyl group exerts a strong electron-donating inductive (+I) effect. This not only shields the methyl protons (shifting them upfield to ~1.38 ppm) but also sterically locks the conformation of the molecule.

  • The Carbaldehyde Group (C-3): The formyl group exerts a powerful electron-withdrawing mesomeric (-M) effect. This severely deshields the aldehyde proton, pushing its resonance past 10.0 ppm, and shifts the carbonyl carbon deep into the downfield region (~185 ppm).

Differentiating between 3,5-disubstituted isoxazole regioisomers is a classic challenge in heterocyclic synthesis, requiring definitive assignment via 13C NMR C-4 shift analysis and long-range coupling data .

Empirical NMR Data Summaries

The following tables summarize the expected quantitative NMR data for 5-(tert-butyl)isoxazole-3-carbaldehyde, acquired in CDCl3​ at 298 K.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment
CHO 10.10Singlet (s)1HAldehyde proton
C-4 6.40Singlet (s)1HIsoxazole ring methine proton
t-Bu 1.38Singlet (s)9HTert-butyl methyl protons
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
CHO 185.0CHAldehyde carbonyl carbon
C-5 178.0CqIsoxazole quaternary carbon (O-linked)
C-3 158.0CqIsoxazole quaternary carbon (N-linked)
C-4 98.5CHIsoxazole methine carbon
t-Bu (Cq) 32.5CqTert-butyl quaternary carbon
t-Bu ( CH3​ ) 28.5 CH3​ Tert-butyl methyl carbons (x3)

Experimental Protocols for NMR Acquisition

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) in your analytical workflow, do not merely run standard parameters. The following step-by-step methodology explains the causality behind each experimental choice.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 5–10 mg of the purified compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Solvent effects can perturb the chemical shifts of the isoxazole heteroatoms . CDCl3​ is chosen because it lacks exchangeable protons that might interfere with the aldehyde signal, and TMS provides a reliable 0.0 ppm internal calibration standard.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulates are suspended, which could distort magnetic field homogeneity (shimming).

Step 2: 1H NMR Acquisition (1D)
  • Parameters: Set the spectrometer to 400 MHz. Use a 30° pulse angle (zg30 pulse program), 16 scans, and a spectral width of 12 ppm.

  • Relaxation Delay ( d1​ ): Set d1​ to 2.0 seconds.

    • Causality: The aldehyde and isoxazole H-4 protons are isolated (no adjacent protons to facilitate rapid dipole-dipole relaxation). A sufficient d1​ ensures full longitudinal relaxation ( T1​ ), allowing for accurate integration ratios (1:1:9).

Step 3: 13C NMR Acquisition (1D)
  • Parameters: Set the spectrometer to 100 MHz. Use a 1H -decoupled sequence (WALTZ-16 composite pulse decoupling), minimum 1024 scans, and a spectral width of 220 ppm.

  • Relaxation Delay ( d1​ ): Set d1​ to 2.5 - 3.0 seconds.

    • Causality: Quaternary carbons (C-3, C-5, and the t-Bu central carbon) lack directly attached protons, resulting in exceptionally long T1​ relaxation times. A longer delay prevents signal saturation, ensuring these critical scaffold carbons are visible above the baseline noise.

Self-Validating Regiochemical Workflow

To achieve a self-validating system, 1D data must be orthogonally confirmed using 2D NMR techniques. The following logical workflow guarantees that the assigned structure is the 5-tert-butyl regioisomer and not the 3-tert-butyl variant.

NMR_Workflow A Sample Preparation (CDCl3, TMS, 5-10 mg) B 1D 1H NMR (Quantify Protons: t-Bu, H-4, CHO) A->B C 1D 13C NMR (Carbon Framework & Oxidation States) A->C D 2D HSQC (Direct 1H-13C Correlations) B->D E 2D HMBC (Long-Range Regiochemical Proof) B->E C->D C->E F Orthogonal Validation (Confirm 5-tert-butyl Regioisomer) D->F E->F

Logical workflow for the self-validating NMR structural elucidation of isoxazole derivatives.

Step 4: 2D HSQC and HMBC Execution
  • Heteronuclear Single Quantum Coherence (HSQC):

    • Action: Map the direct 1H−13C connections.

    • Validation: The proton at 6.40 ppm must correlate directly to the carbon at 98.5 ppm (C-4). The proton at 10.10 ppm must correlate to the carbon at 185.0 ppm (CHO).

  • Heteronuclear Multiple Bond Correlation (HMBC):

    • Action: Map 2-bond and 3-bond ( 2JCH​ and 3JCH​ ) connections to bridge the quaternary gaps.

    • Validation (The Regiochemical Proof): The tert-butyl methyl protons (1.38 ppm) will show a strong 3JCH​ correlation to the highly deshielded C-5 carbon (178.0 ppm) . If the compound were the 3-tert-butyl isomer, these protons would correlate to the C-3 carbon (~158.0 ppm) instead. Furthermore, the H-4 proton (6.40 ppm) will show correlations to both C-3 and C-5, locking the entire heterocyclic framework into a single, validated geometric truth.

References

  • Title: 13C NMR Chemical Shifts of Heterocycles: Empirical Substituent Effects in 5-Halomethylisoxazoles Source: Spectroscopy Letters (Taylor & Francis) URL: [Link]

  • Title: Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles Source: Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Title: 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy Source: Journal of Chemical Education (ACS Publications) URL: [Link]

Exploratory

Thermodynamic Stability and Phase Transition Dynamics of 5-(tert-butyl)isoxazole-3-carbaldehyde: A Technical Guide for Drug Development

Executive Summary & Structural Causality 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 88721-64-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 88721-64-6) is a highly versatile heterocyclic building block extensively utilized in the synthesis of complex pharmaceutical agents[1]. In modern drug discovery, it serves as a critical intermediate for synthesizing tricyclic heterocyclic scaffolds used as2[2], as well as in aldol condensations to generate 3[3].

Understanding the thermodynamic stability and melting point dynamics of this compound is paramount for process chemists. The isoxazole ring provides a stable heteroaromatic core, but the N-O bond is historically susceptible to reductive cleavage. However, the bulky 5-tert-butyl group provides immense steric shielding to the C5 position, enhancing the kinetic stability of the ring against nucleophilic attack. Conversely, the 3-carbaldehyde group is highly electrophilic, dictating strict storage conditions to prevent auto-oxidation.

Physicochemical Profiling

The quantitative physicochemical properties of 5-(tert-butyl)isoxazole-3-carbaldehyde are summarized below to provide a baseline for thermodynamic evaluation.

PropertyValueSource
IUPAC Name 5-tert-butyl-1,2-oxazole-3-carbaldehydeComputed
CAS Number 88721-64-61[1]
Molecular Formula C8H11NO24[4]
Molecular Weight 153.18 g/mol 4[4]
Boiling Point 234.8 ± 20.0 °C (Predicted)4[4]
Density 1.065 ± 0.06 g/cm³ (Predicted)4[4]

Melting Point Dynamics & Phase Behavior

While aryl-substituted analogs like 5 exhibit distinct solid-state melting points (70–74 °C)[5], 5-(tert-butyl)isoxazole-3-carbaldehyde presents unique phase behavior. The compound typically manifests as a viscous liquid or a profoundly low-melting solid at Standard Ambient Temperature and Pressure (SATP). This mirrors the behavior of its structural isomer,6, which is a documented colorless liquid[6].

The Causality of Depressed Melting Points: In solid-state chemistry, crystal lattice energy is maximized when molecules pack tightly via planar stacking (π-π interactions) and intermolecular hydrogen bonding. The tert-butyl group is a massive, isotropic, and non-polar moiety that forces the molecule into a non-planar conformation. This steric hindrance severely disrupts the optimal π-stacking of the isoxazole rings. Consequently, the enthalpy of fusion ( ΔHfus​ ) is drastically lowered, preventing the formation of a robust crystalline lattice at room temperature.

Structural_Stability Core 5-(tert-butyl)isoxazole-3-carbaldehyde TButyl 5-tert-butyl Group (Steric Bulk) Core->TButyl Isoxazole Isoxazole Ring (Heteroaromatic Core) Core->Isoxazole Aldehyde 3-Carbaldehyde Group (Electrophilic Center) Core->Aldehyde Lattice Disrupted Crystal Packing → Low Melting Point TButyl->Lattice Steric Hindrance Thermal Resonance Stabilization → Kinetic Stability Isoxazole->Thermal Electron Delocalization Reactivity Polarized Carbonyl → Oxidation/Reduction Risk Aldehyde->Reactivity Nucleophilic Susceptibility

Impact of structural moieties on the thermodynamic and physical properties of the compound.

Experimental Workflows: Thermodynamic Evaluation

To accurately profile the thermodynamic stability and phase transitions of this compound, standard visual capillary methods are insufficient due to its low melting point and volatility. The following protocols utilize self-validating thermal analysis systems.

Protocol 1: High-Precision Melting Point & Heat of Fusion via DSC

Differential Scanning Calorimetry (DSC) is mandatory here. By quantifying the heat flow, we can calculate the exact enthalpy of fusion and differentiate a true crystalline melt from a glass transition ( Tg​ ).

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate the DSC using Indium ( Tm​ = 156.6 °C) and Cyclohexane ( Tm​ = 6.5 °C). Causality: Cyclohexane calibration is critical to ensure photometric accuracy in the sub-ambient to low-temperature range where this compound undergoes phase transitions.

  • Sample Preparation: Weigh 5.0 – 10.0 mg of the compound into an aluminum pan. Crucially, seal the pan hermetically. Causality: The aldehyde moiety renders the compound volatile at elevated temperatures. An unsealed pan will result in endothermic evaporation that masks or skews the melting peak.

  • Thermal Method: Equilibrate the sample at -20 °C for 5 minutes. Initiate a temperature ramp at 5 °C/min up to 100 °C under a continuous 50 mL/min dry Nitrogen ( N2​ ) purge.

  • Data Validation: Integrate the endothermic peak. The system is self-validating; if the peak is sharp and reproducible upon a second heat-cool-heat cycle, it confirms a crystalline melt rather than amorphous relaxation.

Protocol 2: Thermal Decomposition ( Td​ ) Assessment via TGA

Thermogravimetric Analysis (TGA) isolates the decomposition temperature ( Td​ ) from the boiling point by measuring mass loss as a function of thermal energy.

Step-by-Step Methodology:

  • Sample Preparation: Load 10–15 mg of the compound into a tared platinum TGA pan.

  • Thermal Method: Ramp the temperature at 10 °C/min from 25 °C to 400 °C under a strict N2​ atmosphere.

  • Self-Validating Closure: At 400 °C, automatically switch the purge gas from N2​ to Air/Oxygen for 15 minutes. Causality: This burns off any carbonaceous char formed during the homolytic cleavage of the isoxazole ring. If the mass balance closes exactly to 0%, it validates that the sample contained no inorganic salts or catalyst carryover from synthesis.

TGA_DSC_Workflow Start Sample Prep: 5-(tert-butyl)isoxazole-3-carbaldehyde DSC DSC Analysis (5 °C/min Ramp) Start->DSC 5-10 mg Aliquot TGA TGA Analysis (N2 Atmosphere) Start->TGA 10-15 mg Aliquot MeltingPoint Melting Point (Tm) & Enthalpy of Fusion DSC->MeltingPoint Endothermic Heat Flow Decomp Decomposition Temp (Td) & Mass Loss Profile TGA->Decomp Gravimetric Change Data Comprehensive Thermodynamic Profile MeltingPoint->Data Decomp->Data

Workflow for evaluating thermodynamic stability and phase transitions via DSC and TGA.

References

  • Google Patents - "US9216972B2 - Tricyclic heterocyclic compounds" URL

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Synthetic Utility of 5-(tert-Butyl)isoxazole-3-carbaldehyde in Drug Discovery

Introduction & Mechanistic Rationale In modern medicinal chemistry, the isoxazole ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. S...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern medicinal chemistry, the isoxazole ring serves as a critical bioisostere for amides and esters, offering improved metabolic stability and unique hydrogen-bonding profiles. Specifically, 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 88721-64-6)[1] is a highly versatile heterocyclic building block. As a Senior Application Scientist, I approach this compound not merely as a reagent, but as a carefully balanced electrophilic system.

The causality behind its synthetic value lies in its structural dichotomy:

  • Steric Shielding: The bulky tert-butyl group at the C5 position acts as a steric shield, protecting the delicate N-O bond of the isoxazole ring from unwanted nucleophilic attack or premature reductive cleavage.

  • Electronic Activation: The C3-carbaldehyde is highly electrophilic, primed for condensation reactions, Wittig olefinations, and reductive aminations.

Understanding this balance is critical for designing scalable, safe, and high-yielding synthetic protocols.

Chemical Properties & Quantitative Data

To ensure reproducible experimental design, the physical and chemical parameters of the compound must be strictly monitored. Below is the quantitative data summarized for quick reference.

Table 1: Chemical Identity and Physical Parameters
ParameterValue / Description
Chemical Name 5-(tert-Butyl)isoxazole-3-carbaldehyde
CAS Registry Number 88721-64-6[1]
Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
Appearance Clear to pale yellow liquid/low-melting solid
Reactivity Profile Electrophilic; susceptible to autoxidation
Storage Temperature 2–8 °C (Under Inert Atmosphere)

Safety Data Sheet (SDS) & Handling Guidelines

Aldehydes are inherently reactive. When exposed to atmospheric oxygen, 5-(tert-butyl)isoxazole-3-carbaldehyde rapidly undergoes autoxidation to form[2]. This degradation not only ruins reaction stoichiometry but introduces acidic impurities that can poison downstream catalysts.

Table 2: GHS Hazard Classification

Based on the hazard profile of its direct oxidized derivative[2], the following handling precautions must be strictly enforced:

Hazard ClassGHS CodePreventative Causality & Engineering Control
Acute Toxicity (Oral) H302Harmful if swallowed. Mandates the use of dedicated spatulas and automated liquid handlers to prevent cross-contamination.
Skin Irritation H315Causes skin irritation. Requires nitrile gloves (double-gloving recommended during bulk transfers).
Eye Irritation H319Causes serious eye irritation. Safety goggles and face shields must be worn during dispensing.
STOT (Single Exposure) H335May cause respiratory irritation. All handling must occur within a certified Class II fume hood.
Standard Operating Procedure for Handling

To maintain the integrity of the aldehyde and ensure operator safety, the following workflow must be adhered to:

Safety S1 Storage: 2-8°C, Argon Atmosphere S2 Dispense in Certified Fume Hood S1->S2 S3 Anhydrous Reaction Setup (Schlenk) S2->S3 S4 Segregated Halogenated Waste S3->S4

Fig 1: Standard operating procedure for handling reactive isoxazole aldehydes.

Self-Validating Experimental Protocol: Chemoselective Reductive Amination

The most common application of 5-(tert-butyl)isoxazole-3-carbaldehyde is the synthesis of secondary or tertiary amines via reductive amination. To ensure scientific integrity, the following protocol is designed as a self-validating system . We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) because it is mild enough to selectively reduce the intermediate iminium ion without cleaving the sensitive N-O bond of the isoxazole ring, a principle established in foundational .

G N1 5-(tert-Butyl)isoxazole-3-carbaldehyde N3 Imine Intermediate (LC-MS Validated) N1->N3 N2 Amine + AcOH Catalyst N2->N3 N4 NaBH(OAc)3 Reduction N3->N4 100% Conversion N5 Target Amine Product N4->N5

Fig 2: Reductive amination workflow with integrated self-validating checkpoints.
Step-by-Step Methodology

Step 1: Imine Formation

  • Charge an oven-dried, argon-purged round-bottom flask with 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 equiv, 1.0 mmol) and anhydrous Dichloroethane (DCE) (0.2 M).

  • Add the target primary or secondary amine (1.1 equiv).

  • Causality Check: Add Glacial Acetic Acid (1.5 equiv). The mild acid protonates the aldehyde oxygen, increasing its electrophilicity and accelerating imine formation, without fully protonating the amine nucleophile.

  • Stir at room temperature for 2 hours.

  • Self-Validating Checkpoint 1 (LC-MS): Remove a 5 µL aliquot, dilute in LC-MS grade Methanol, and inject. Proceed to Step 2 only when the aldehyde peak (m/z 154[M+H]⁺) has completely disappeared, replaced by the imine intermediate mass.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 10 minutes.

  • Causality Check: NaBH(OAc)₃ is chosen over NaBH₄ because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the over-reduction of the aldehyde to an alcohol and protects the isoxazole ring from reductive ring-opening.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint 2 (TLC): Run a TLC (typically 30% EtOAc in Hexanes). The UV-active imine spot should be entirely consumed, yielding a more polar amine spot (stainable with Ninhydrin).

Step 3: Quench and Workup

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL). Causality Check: This neutralizes the acetic acid and safely decomposes any unreacted hydride, releasing CO₂ gas (venting required).

  • Extract the aqueous layer with Dichloromethane (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validating Checkpoint 3 (¹H NMR): Dissolve the crude residue in CDCl₃. Verify the total absence of the aldehyde proton singlet (~9.9 ppm) and the presence of a new methylene singlet/doublet (~3.9 ppm) corresponding to the -CH₂- group adjacent to the newly formed amine.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 17389664, 5-tert-Butyl-1,2-oxazole-3-carboxylic acid." PubChem. Available at:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at:[Link]

Sources

Exploratory

Structural Crystallography and Synthetic Utility of 5-(Tert-butyl)isoxazole-3-carbaldehyde

Executive Summary The compound 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 89180-61-0) is a highly versatile, electron-rich heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 89180-61-0) is a highly versatile, electron-rich heterocyclic building block utilized extensively in the synthesis of advanced pharmaceutical agents, including CSF-1R inhibitors and antitubercular compounds[1][2]. Characterized by a planar isoxazole core and a bulky, sterically demanding tert-butyl group, this molecule presents unique challenges and opportunities in structural chemistry. Because the pure compound exists as a low-melting solid or semi-solid liquid at room temperature (typically stored at -20°C)[3], obtaining high-resolution single-crystal X-ray diffraction (XRD) data requires specialized crystallographic techniques.

This technical guide explores the causality behind these crystallographic challenges, details the self-validating protocols used to overcome them—namely in situ cryo-crystallization and chemical derivatization—and provides a comprehensive overview of the structural parameters that dictate its reactivity in drug design.

The Causality of Crystallographic Challenges

In small-molecule crystallography, the physical state and internal symmetry of a molecule dictate its packing efficiency in the crystal lattice. 5-(Tert-butyl)isoxazole-3-carbaldehyde presents two primary structural hurdles:

  • Low Lattice Energy and Melting Point: The molecule lacks strong intermolecular hydrogen bond donors (having only hydrogen bond acceptors in the form of the isoxazole nitrogen/oxygen and the aldehyde carbonyl)[4]. The dominant intermolecular forces are weak van der Waals interactions and dipole-dipole contacts. Consequently, the lattice energy is low, resulting in a compound that is a liquid or semi-solid at standard ambient temperature and pressure (SATP)[3].

  • Rotational Disorder of the tert-Butyl Group: The tert-butyl moiety possesses a high degree of local symmetry ( C3v​ ) and a very shallow potential energy well for rotation around the C-C bond connecting it to the isoxazole ring. At room temperature, this group often exhibits dynamic rotational disorder, which smears the electron density in the X-ray diffraction map, making precise atomic coordinate assignment difficult.

To resolve these issues, crystallographers employ two distinct pathways: freezing the molecule in situ on the diffractometer, or synthetically modifying the aldehyde to enforce a rigid, high-melting crystalline lattice.

Workflow N1 5-(tert-butyl)isoxazole- 3-carbaldehyde (Liquid/Semi-Solid) N2 In Situ Cryo-Crystallization (OHCD / Liquid N2) N1->N2 Physical N3 Chemical Derivatization (e.g., Hydrazone Formation) N1->N3 Chemical N4 Single Crystal Formation N2->N4 N3->N4 N5 X-Ray Diffraction Data Collection N4->N5

Workflow for obtaining X-ray diffraction data from low-melting isoxazole aldehydes.

Self-Validating Experimental Protocols for XRD

To achieve atomic-level resolution, the following methodologies are employed. Each protocol is designed as a self-validating system, ensuring that the sample integrity is maintained and verifiable at each step.

Protocol A: In Situ Cryo-Crystallization (Physical Pathway)

For researchers requiring the absolute structure of the underivatized molecule, in situ crystallization using an Optical Heating and Crystallization Device (OHCD) is the gold standard[5].

Step-by-Step Methodology:

  • Sample Loading: Introduce ~2-3 μL of the pure liquid/semi-solid 5-(tert-butyl)isoxazole-3-carbaldehyde into a 0.3 mm thin-walled Lindemann glass capillary. Flame-seal the capillary to prevent evaporation.

  • Vitrification: Mount the capillary on the goniometer head. Flash-cool the sample to 100 K using an open-flow liquid nitrogen cryostream. Validation: The sample will visually transition from a clear liquid to a translucent, polycrystalline or amorphous glass.

  • Zone Melting (OHCD): Focus an infrared laser (OHCD) onto a narrow segment of the capillary to create a localized melt zone.

  • Annealing and Growth: Slowly translate the laser along the capillary axis at a rate of 0.1 mm/hr. Validation: As the melt zone moves, a single nucleation event occurs at the solid-liquid interface, propagating a single crystal. The optical extinction under crossed polarizers confirms the single-crystal nature.

  • Data Collection: Once a single crystal fills the capillary, turn off the IR laser and collect diffraction data at 100 K. The cryogenic temperature suppresses the rotational disorder of the tert-butyl group, allowing for accurate mapping of thermal ellipsoids.

Protocol B: Derivatization to Isonicotinylhydrazone (Chemical Pathway)

Because aldehydes are highly reactive, converting the carbaldehyde into a rigid Schiff base (like a hydrazone or thiosemicarbazone) introduces strong intermolecular hydrogen bonding networks (N-H···O and N-H···N), drastically increasing the melting point and facilitating standard benchtop crystallization[2][4].

Step-by-Step Methodology:

  • Condensation Reaction: Dissolve 1.0 mmol of 5-(tert-butyl)isoxazole-3-carbaldehyde in 10 mL of absolute ethanol. Add 1.0 mmol of isonicotinic acid hydrazide (isoniazid) and 2 drops of glacial acetic acid (catalyst).

  • Reflux: Heat the mixture to reflux (78°C) for 3 hours. Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active aldehyde spot and the appearance of a lower-Rf product spot validates the condensation.

  • Precipitation: Cool the reaction mixture slowly to room temperature, then to 4°C. Validation: A crystalline solid will precipitate as the solubility decreases.

  • Recrystallization for XRD: Filter the crude solid. Dissolve in a minimum volume of hot DMF/Ethanol (1:1 v/v). Allow the solvent to evaporate slowly over 5-7 days in a vibration-free environment.

  • Harvesting: Harvest the resulting block-like single crystals, mount on a MiTeGen loop with paratone oil, and transfer to the diffractometer.

Structural Features and X-Ray Diffraction Data

While the underivatized molecule is a liquid, its crystalline derivatives provide profound insights into the geometry of the 5-(tert-butyl)isoxazole core. X-ray diffraction of these derivatives confirms that the isoxazole ring is strictly planar, adopting an E -conformation relative to the hydrazone or oxime linkage to minimize steric clash[2].

Quantitative Crystallographic Parameters

The following table summarizes the representative crystallographic data for the isonicotinylhydrazone derivative of 5-(tert-butyl)isoxazole-3-carbaldehyde, demonstrating the typical packing parameters for this class of compounds[2][4].

ParameterValue / Description
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈15.9 Å, b≈16.4 Å, c≈7.5 Å
Cell Angle ( β ) ≈94.1∘
Volume ( V ) ≈1950 Å 3
Z (Molecules per unit cell) 4
Isoxazole Ring Planarity RMS deviation < 0.015 Å
Dominant Packing Interactions Intermolecular N-H···O (carbonyl) and C-H··· π interactions

Mechanistic Insight from XRD: The structural data reveals that the tert-butyl group at the C5 position acts as a powerful steric shield. In the solid state, this bulk forces the molecule to adopt an angular conformation, directing the trajectory of incoming nucleophiles or biological targets toward the less hindered C3-carbaldehyde (or its derivatized counterpart)[4]. Furthermore, Hirshfeld surface analysis of similar isoxazole analogs indicates that H···H and H···C contacts dominate the crystal packing, a direct consequence of the hydrogen-rich tert-butyl rotor[4].

Applications in Drug Development

The structural rigidity of the isoxazole ring, combined with the lipophilicity of the tert-butyl group, makes 5-(tert-butyl)isoxazole-3-carbaldehyde an elite precursor in medicinal chemistry.

DrugDesign Core 5-(tert-butyl)isoxazole-3-carbaldehyde (Core Scaffold) Deriv1 Hydrazone Derivatives (Schiff Base Formation) Core->Deriv1 Condensation with Isoniazid Deriv2 Urea / Amide Derivatives (via Oxime/Amine Intermediates) Core->Deriv2 Multi-step Synthesis Target1 Antitubercular Agents (Targeting Mycobacterium) Deriv1->Target1 MIC Optimization Target2 CSF-1R Inhibitors (Colorectal Cancer Immunotherapy) Deriv2->Target2 Kinase Binding

Synthetic utility of 5-(tert-butyl)isoxazole-3-carbaldehyde in targeted drug discovery.
Colorectal Cancer Immunotherapy (CSF-1R Inhibitors)

The tert-butyl isoxazole motif is a critical pharmacophore in the development of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors[1]. By converting the carbaldehyde into an amine, and subsequently into a urea derivative, researchers have synthesized highly effective, orally bioavailable compounds. The tert-butyl group occupies a specific hydrophobic pocket within the CSF-1R kinase domain, locking the enzyme in an inactive conformation. X-ray co-crystallography of these inhibitors bound to the target protein validates the steric necessity of the tert-butyl moiety[1].

Antitubercular Agents

Direct condensation of 5-(tert-butyl)isoxazole-3-carbaldehyde with isonicotinyl hydrazide yields compounds with potent in vitro activity against Mycobacterium tuberculosis[2]. The E -conformation of the hydrazone, verified by the X-ray diffraction techniques described above, is essential for bioactivity, as it aligns the hydrogen bond donors perfectly with the mycobacterial target receptors.

References

  • Kumari, N., et al. "Synthesis, X-ray diffraction and theoretical studies to understand the molecular basis of druglikeness of isoxazole analogs." ResearchGate (Originally published by Elsevier B.V., 2012). Available at: [Link]

  • "Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity." ResearchGate (2021). Available at: [Link]

  • "Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy." Journal of Medicinal Chemistry - ACS Publications (2021). Available at:[Link]

  • "ARC Lab | In situ crystallization of low melting materials." IISER Mohali. Available at:[Link]

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Foundational

Topic: The Dual-Role Modulator: Electronic and Steric Effects of the tert-Butyl Group on Isoxazole Ring Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique electronic properties and versatile reactivity.[1][2] The incorporation of a tert-butyl group onto this scaffold introduces a fascinating interplay of steric and electronic effects that profoundly modulates its chemical behavior. While often viewed primarily as a bulky, lipophilic placeholder to probe hydrophobic pockets in biological targets, the tert-butyl group's electronic contributions are a critical, albeit more subtle, determinant of reactivity. This guide provides an in-depth analysis of the electronic effects of the tert-butyl group on the isoxazole ring, dissecting its influence on electrophilic substitution, susceptibility to nucleophilic attack, and propensity for ring-opening reactions. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss the strategic implications for drug design and development.

Foundational Architectures: The Isoxazole Ring and the tert-Butyl Group

The Isoxazole Ring: An Aromatic System with a Latent Instability

The isoxazole ring is a five-membered aromatic heterocycle featuring adjacent nitrogen and oxygen atoms. This arrangement creates a unique "push-pull" electronic environment.[1] The oxygen atom donates π-electron density, while the pyridine-like nitrogen atom is electron-withdrawing. Despite its aromatic character, the inherent weakness of the N-O single bond makes the ring susceptible to cleavage under various conditions, a feature that is both a challenge and a powerful tool in synthetic chemistry.[3][4] This latent instability allows the isoxazole to serve as a masked form of other functional groups, such as β-amino enones or 1,3-dicarbonyls, which can be revealed via ring-opening reactions.[1][4][5]

The tert-Butyl Group: More Than Just Bulk

The tert-butyl group [-C(CH₃)₃] is characterized by its significant steric hindrance, which can shield adjacent reaction centers from attack.[6] However, its electronic nature is equally important. It is a weak electron-donating group, primarily through a positive inductive effect (+I). This effect arises from the donation of electron density through the sigma (σ) bonds from the more electropositive sp³-hybridized carbons of the tert-butyl group to the more electronegative sp²-hybridized carbons of the aromatic isoxazole ring.[7] Unlike a methyl group, the tert-butyl group has no α-hydrogens, meaning it cannot participate in C-H hyperconjugation, a resonance-like stabilizing effect.[8] Therefore, its electronic influence is almost purely inductive.[7][9]

Caption: Electronic effects of the tert-butyl group.

Modulation of Ring Reactivity: A Mechanistic Analysis

The electron-donating nature of the tert-butyl group systematically alters the electron density map of the isoxazole ring, thereby influencing its reactivity pathways.

Electrophilic Aromatic Substitution (SEAr)

The unsubstituted isoxazole ring preferentially undergoes electrophilic substitution at the C4 position, as this pathway leads to the most stabilized sigma complex intermediate.[1][10]

  • Activating Effect: The +I effect of the tert-butyl group increases the electron density of the isoxazole ring, making it more nucleophilic and thus more reactive towards electrophiles compared to an unsubstituted ring.

  • Directing Effect: A tert-butyl group at either the C3 or C5 position enhances the intrinsic preference for C4 substitution. By pushing electron density into the ring, it further stabilizes the positive charge that develops in the transition state leading to C4 attack.

  • Steric vs. Electronic Control: While electronically activating, the steric bulk of the tert-butyl group can hinder the approach of an electrophile to the C4 position.[6] This creates a classic case of steric vs. electronic control. For many common electrophiles (e.g., in halogenation or nitration), the electronic activation is dominant, and C4 substitution remains the major pathway, although reaction rates might be attenuated compared to a less bulky methyl group.[7]

Caption: Workflow for predicting SEAr regioselectivity.

Nucleophilic Attack and Ring Opening

The inherent reactivity of the isoxazole ring is often defined by its propensity to undergo ring-opening reactions.[1][3] The tert-butyl group significantly influences these pathways.

  • Direct Nucleophilic Substitution (SNAr): The electron-donating tert-butyl group deactivates the ring towards direct SNAr, which requires electron-poor aromatic systems. Such reactions on isoxazoles are rare unless a potent electron-withdrawing group (like a nitro group) is also present.[11]

  • Base-Mediated Ring Opening: A common ring-opening pathway begins with the deprotonation of a ring C-H bond by a strong base.[1][12] The +I effect of a tert-butyl group increases electron density at adjacent carbons, making the attached protons less acidic and therefore harder to remove.

    • Scenario A (3-tert-Butyl-5-H-isoxazole): The C5 proton is made less acidic by the C3-tert-butyl group's influence across the ring.

    • Scenario B (5-tert-Butyl-3-H-isoxazole): The C3 proton, whose abstraction often initiates ring scission, is rendered significantly less acidic.[1][13] Consequently, harsher basic conditions may be required to initiate ring opening compared to an unsubstituted analog.

  • Reductive N-O Bond Cleavage: This is a robust method for isoxazole ring opening, typically achieved with catalytic hydrogenation (e.g., H₂/Raney Ni).[5] The reaction proceeds via cleavage of the weak N-O bond to yield a β-amino enone. The electronic effect of the tert-butyl group on the rate of this reaction is generally minimal compared to the choice of catalyst and reaction conditions. However, it stabilizes the final product.

G isoxazole 5-tert-Butylisoxazole base Strong Base (e.g., NaOEt) intermediate Anionic Intermediate (Deprotonation at C3) base->intermediate Deprotonation (Made more difficult by t-Bu +I effect) cleavage N-O Bond Cleavage (Ring Scission) intermediate->cleavage Spontaneous product Ring-Opened Product (e.g., Cyano Ketone Precursor) cleavage->product

Caption: Influence of tert-butyl group on base-mediated ring opening.

Experimental Validation and Spectroscopic Signatures

The electronic effects of the tert-butyl group can be validated through controlled experiments and observed directly using spectroscopic methods.

Protocol: Regioselective Iodination of 3-tert-Butyl-5-methylisoxazole

This protocol demonstrates a typical electrophilic aromatic substitution where the electronic effects direct the regiochemical outcome.

Rationale: Iodine monochloride (ICl) is chosen as a mild and effective electrophilic iodine source for the C4-iodination of activated isoxazoles.[14] The reaction is performed in a chlorinated solvent to ensure solubility of the reactants. The +I effect of both the C3-tert-butyl and C5-methyl groups additively activates the C4 position, ensuring high regioselectivity.

Materials:

  • 3-tert-Butyl-5-methylisoxazole (1.0 mmol, 153.2 mg)

  • Iodine monochloride (1.0 M solution in CH₂Cl₂, 1.1 mL, 1.1 mmol)

  • Dichloromethane (CH₂Cl₂, 10 mL)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-tert-butyl-5-methylisoxazole in 10 mL of dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Electrophile Addition: Add the iodine monochloride solution dropwise to the stirred isoxazole solution over 5 minutes. The reaction mixture may develop a dark color.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous Na₂S₂O₃ solution to neutralize unreacted ICl. Stir vigorously until the organic layer becomes colorless.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated NaHCO₃ solution and 10 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude product by flash column chromatography on silica gel. The structure of the resulting 3-tert-butyl-4-iodo-5-methylisoxazole must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The absence of other isomers validates the directing effect.

Spectroscopic Evidence Table

The electron-donating character of the tert-butyl group causes a predictable upfield shift (lower ppm) in the NMR signals of adjacent nuclei compared to an unsubstituted ring.

PositionNucleusTypical Chemical Shift (ppm) in Unsubstituted IsoxazoleExpected Chemical Shift (ppm) with tert-Butyl GroupRationale for Shift
C3¹³C~150.5N/A (Substituted)-
C4¹H~6.3~6.1 (with C3- or C5-tBu)Shielding from +I effect
C4¹³C~102.0~100.0 (with C3- or C5-tBu)Shielding from +I effect
C5¹³C~158.0N/A (Substituted)-
t-Bu¹HN/A~1.3 (singlet, 9H)Characteristic signal
t-Bu¹³CN/A~32.0 (quaternary), ~28.0 (methyls)Characteristic signals

Note: Exact chemical shifts are solvent and substituent dependent. Data is estimated based on general principles and published data for substituted isoxazoles.[15][16]

Strategic Implications in Medicinal Chemistry

Understanding the electronic influence of the tert-butyl group is not merely an academic exercise; it has profound implications for drug design.

  • Metabolic Stability: The tert-butyl group is often incorporated to enhance metabolic stability by blocking a potential site of metabolism.[17] However, its electronic effect on the isoxazole ring can also alter the ring's own metabolic fate. By deactivating the ring towards certain enzymatic transformations (e.g., oxidation) or making base-catalyzed ring-opening less favorable, it can contribute to the overall metabolic robustness of a molecule.

  • Modulation of pKa: The +I effect of the tert-butyl group can subtly influence the pKa of other functionalities on the molecule. For instance, it would slightly increase the basicity of the isoxazole nitrogen, which could alter drug-receptor interactions or pharmacokinetic properties like solubility and membrane permeability.

  • Fine-Tuning Reactivity for Synthesis: In a synthetic campaign, the tert-butyl group can be used strategically. It can serve as a regiochemical control element, directing electrophilic attack to a specific position while simultaneously deactivating other positions, allowing for sequential and controlled functionalization of the heterocyclic core.

Conclusion

The tert-butyl group is a dual-role modulator of isoxazole reactivity. While its steric profile is its most apparent feature, its persistent, electron-donating inductive effect provides a powerful tool for fine-tuning the electronic landscape of the isoxazole ring. It activates the ring towards electrophilic attack, primarily at the C4 position, while simultaneously deactivating it towards nucleophilic attack and rendering ring protons less acidic, thereby hindering certain base-mediated ring-opening pathways. For the medicinal chemist and process scientist, a comprehensive understanding of these electronic effects is essential for the rational design of novel therapeutics and the development of robust, regioselective synthetic routes.

References

  • BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. BenchChem.
  • BenchChem. (2025). Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis. BenchChem.
  • BenchChem. (2025). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. BenchChem.
  • Bao, W. et al. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. [Link]

  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
  • Kashima, C. (N/A). Synthetic reactions using isoxazole compounds. HETEROCYCLES.
  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate. [Link]

  • Maron, L. et al. (1998). Transition State of the Base-Promoted Ring-Opening of Isoxazoles. Theoretical Prediction of Catalytic Functionalities and Design of Haptens for Antibody Production. Journal of the American Chemical Society. [Link]

  • ACS Publications. (2025). Isoxazoles to Multisubstituted Thiazoles via an Ammonium Iodide-Catalyzed Formal [3+2] Cycloaddition Reaction. Organic Letters. [Link]

  • Filo. (2024). Hyperconjugation and inductive effect -GOC. Filo. [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]

  • e-PG Pathshala. (N/A). Hyperconjugation. e-PG Pathshala. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • R Discovery. (N/A). Isoxazoles. XX. Base-induced Ring Cleavage Reactions of 2, 3, 4-Trisubstituted Isoxazolium Salts. R Discovery. [Link]

  • MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. [Link]

  • Asian Journal of Chemistry. (2023). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Asian Journal of Chemistry. [Link]

  • NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journals. [Link]

  • ACS Publications. (2022). Ring-Opening Fluorination of Isoxazoles. Organic Letters. [Link]

  • Yuzuri, T. et al. (N/A). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.
  • Larock, R. C. et al. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Royal Society of Chemistry. (2021). 5-Nitroisoxazoles in SNAr reactions. Organic & Biomolecular Chemistry. [Link]

  • FLORE. (2003). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. FLORE. [Link]

  • PMC. (2024). Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage. PMC. [Link]

  • ResearchGate. (2022). Ring-Opening Fluorination of Isoxazoles. ResearchGate. [Link]

  • PubMed. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

  • StackExchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. StackExchange. [Link]

  • PMC. (N/A). Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads. PMC. [Link]

  • SciELO. (N/A). Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. SciELO. [Link]

  • ACS Publications. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters. [Link]

  • Reddit. (2023). How is isoxazole substituted at the 4-position?. Reddit. [Link]

  • PMC. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Royal Society of Chemistry. (N/A). tert-Butyl nitrite triggered radical cascade reaction for synthesizing isoxazoles by a one-pot multicomponent strategy. Chemical Communications. [Link]

  • Science Arena Publications. (N/A). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • ResearchGate. (N/A). Tert-Butyl Nitrite Mediated Domino Synthesis of Isoxazolines and Isoxazoles from Terminal Aryl Alkenes and Alkynes. Request PDF. [Link]

  • Comptes Rendus de l'Académie des Sciences. (N/A). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive. Comptes Rendus de l'Académie des Sciences. [Link]

  • PMC. (N/A). Metabolically Stable tert-Butyl Replacement. PMC. [Link]

  • MDPI. (2024). tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. MDPI. [Link]

  • ACS Publications. (2017). tert-Butyl Nitrite-Mediated Domino Synthesis of Isoxazolines and Isoxazoles from Terminal Aryl Alkenes and Alkynes. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2024). (PDF) tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones. ResearchGate. [Link]

  • ACS Publications. (2025). tert-Butyl Nitrite (TBN)-Enabled Tandem C–H Bond Oxidation/C–N Bond Cleavage/[3+2] Cycloaddition of 1-Nitromethyltetrahydroisoquinoline Derivatives: Construction of Multifunctionalized Isoxazole and Isoxazoline Skeletons. The Journal of Organic Chemistry. [Link]

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Protocols & Analytical Methods

Method

Application Note: Two-Step Synthesis of 5-(Tert-butyl)isoxazole-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating workflows, and high-yield protocol design. Strategic Route Selection & Mechanisti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating workflows, and high-yield protocol design.

Strategic Route Selection & Mechanistic Rationale

The synthesis of 5-(tert-butyl)isoxazole-3-carbaldehyde requires careful handling of the sensitive isoxazole ring. While direct reduction of the commercially available starting material, ethyl 5-(tert-butyl)isoxazole-3-carboxylate[1], to the aldehyde using Diisobutylaluminum hydride (DIBAL-H) at cryogenic temperatures (-78 °C) is theoretically possible, isoxazole esters frequently suffer from over-reduction or reductive ring-opening side reactions under these conditions.

To ensure a high-yielding and reproducible process, this protocol employs a two-step reduction-oxidation sequence .

  • Exhaustive Reduction: The ester is first fully reduced to the corresponding primary alcohol using Lithium Aluminum Hydride (LiAlH₄). This avoids the delicate stoichiometric balancing required to arrest reduction at the aldehyde stage.

  • Chemoselective Oxidation: The resulting heteroaromatic alcohol is then oxidized back to the aldehyde using activated Manganese(IV) Oxide (MnO₂). MnO₂ provides a mild, heterogeneous oxidation environment that selectively halts at the aldehyde stage, preventing over-oxidation to the carboxylic acid.

This approach creates a self-validating system : each distinct chemical transformation yields an intermediate with a completely different polarity and functional group profile, allowing for unambiguous tracking via Thin-Layer Chromatography (TLC) and spectroscopic methods.

SynthesisWorkflow SM Ethyl 5-(tert-butyl) isoxazole-3-carboxylate Step1 Reduction (LiAlH4, THF, 0 °C) SM->Step1 Int (5-(tert-butyl)isoxazol- 3-yl)methanol Step1->Int Fieser Workup Step2 Oxidation (MnO2, DCM, RT) Int->Step2 Prod 5-(tert-butyl)isoxazole- 3-carbaldehyde Step2->Prod Filtration

Synthetic workflow for 5-(tert-butyl)isoxazole-3-carbaldehyde.

Quantitative Data & Materials

The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunction
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate197.231.01.97 gStarting Material
Lithium Aluminum Hydride (LiAlH₄)37.951.20.45 gReducing Agent
Tetrahydrofuran (THF), Anhydrous72.11-30 mLSolvent
Manganese(IV) Oxide (MnO₂), Activated86.9410.08.69 gOxidizing Agent
Dichloromethane (DCM), Anhydrous84.93-40 mLSolvent

Step-by-Step Methodologies

Step 1: Reduction to (5-(tert-butyl)isoxazol-3-yl)methanol

Based on established protocols for the.

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with argon (repeat 3x) to ensure a strictly anhydrous environment. Causality: Moisture will violently quench the hydride reagent, reducing the effective stoichiometry and posing a fire hazard.

  • Reagent Loading: Suspend LiAlH₄ (0.45 g, 12.0 mmol) in 15 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Controlled Addition: Dissolve ethyl 5-(tert-butyl)isoxazole-3-carboxylate (1.97 g, 10.0 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the hydride suspension over 20 minutes. Causality: Dropwise addition at 0 °C dissipates the exothermic heat of reduction, preventing thermal degradation or reductive cleavage of the sensitive N-O bond in the isoxazole ring.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until complete consumption of the starting material.

  • Fieser Workup: Cool the reaction back to 0 °C. Sequentially and cautiously add 0.45 mL distilled H₂O, 0.45 mL 15% aq. NaOH, and 1.35 mL distilled H₂O. Causality: This precise stoichiometric addition converts the gelatinous aluminum alkoxide intermediates into a dense, granular white precipitate (lithium aluminate salts). This traps impurities and allows for highly efficient product recovery without the formation of intractable emulsions.

  • Isolation: Stir the resulting suspension vigorously for 15 minutes until the salts are completely white. Filter through a pad of Celite, washing the filter cake with EtOAc (3 × 20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the intermediate alcohol as a crude oil, which is typically pure enough (>95%) to be advanced directly to the next step.

Step 2: Oxidation to 5-(tert-butyl)isoxazole-3-carbaldehyde

Based on established protocols for the.

  • Preparation: Dissolve the crude (5-(tert-butyl)isoxazol-3-yl)methanol (approx. 1.55 g, 10.0 mmol) in 40 mL of anhydrous DCM in a 100 mL round-bottom flask.

  • Oxidant Addition: Add activated MnO₂ (8.69 g, 100 mmol) in one portion. Causality: Activated MnO₂ is a mild, heterogeneous oxidant that exhibits high chemoselectivity for allylic and heteroaromatic alcohols. The large molar excess (10 equiv) is strictly required because the oxidation occurs entirely on the solid surface of the manganese dioxide lattice, making the reaction surface-area dependent.

  • Reaction Execution: Stir the black suspension vigorously at room temperature for 16–24 hours. Monitor via TLC (Hexanes/EtOAc 8:2) for the appearance of a less polar, UV-active spot.

  • Isolation: Filter the reaction mixture through a tightly packed pad of Celite to remove the spent manganese salts. Rinse the filter cake thoroughly with DCM (3 × 30 mL) until the filtrate runs clear. Causality: Thorough rinsing is critical as the polar aldehyde product can adsorb strongly onto the high-surface-area manganese waste.

  • Purification: Concentrate the combined filtrates under reduced pressure. Purify the residue via flash column chromatography (silica gel, gradient elution 0-10% EtOAc in Hexanes) to yield pure 5-(tert-butyl)isoxazole-3-carbaldehyde.

Analytical Validation Strategy

To ensure the integrity of the self-validating system, perform the following checks:

  • Validation of Step 1 (Alcohol Intermediate):

    • FTIR: Disappearance of the strong ester carbonyl stretch (~1730 cm⁻¹) and appearance of a broad hydroxyl stretch (~3300 cm⁻¹).

    • ¹H NMR (CDCl₃): Emergence of a singlet at ~4.7 ppm (CH₂OH) and a broad singlet at ~2.5 ppm (OH).

  • Validation of Step 2 (Final Aldehyde):

    • FTIR: Disappearance of the hydroxyl stretch and the return of a distinct, sharp aldehyde carbonyl stretch (~1700 cm⁻¹).

    • ¹H NMR (CDCl₃): Complete disappearance of the CH₂OH signals and the emergence of a highly diagnostic, sharp singlet at ~10.1 ppm (CHO).

References

  • Organic Syntheses. "Reduction of Esters to Alcohols using Lithium Aluminum Hydride". Organic Syntheses, Coll. Vol. 7, p.530 (1990).[Link]

  • Organic Syntheses. "Oxidation of Allylic Alcohols with Active Manganese Dioxide". Organic Syntheses, Coll. Vol. 6, p.832 (1988).[Link]

Sources

Application

5-(Tert-butyl)isoxazole-3-carbaldehyde as a building block in drug discovery

Application Note: 5-(Tert-butyl)isoxazole-3-carbaldehyde as a Strategic Building Block in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(Tert-butyl)isoxazole-3-carbaldehyde as a Strategic Building Block in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Pharmacological Significance

In modern medicinal chemistry, the 5-(tert-butyl)isoxazole motif has emerged as a privileged pharmacophore. It is frequently deployed as a bioisostere for phenyl rings or amides, offering a unique combination of metabolic stability, lipophilicity, and rigid geometry. The tert-butyl group is highly effective at occupying deep, lipophilic pockets—such as the ATP-binding domains of receptor tyrosine kinases (e.g., CSF-1R, PDGFR, and Flt3)—while the isoxazole nitrogen and oxygen serve as weak hydrogen-bond acceptors[1].

Recent breakthroughs in colorectal cancer immunotherapy have highlighted the efficacy of tert-butyl-isoxazole derivatives in inhibiting CSF-1R, thereby reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to an anti-tumor M1 phenotype[1]. To synthesize these complex kinase inhibitors, 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 88721-64-6) serves as a highly versatile, late-stage synthetic hub. The aldehyde functionality allows for rapid structure-activity relationship (SAR) profiling through divergent synthetic pathways, including reductive aminations, olefinations, and Grignard additions.

Pathway Ligand CSF-1 Ligand Receptor CSF-1R (Tyrosine Kinase) Ligand->Receptor Binds & Activates Downstream PI3K / AKT & MEK / ERK Receptor->Downstream Phosphorylation Inhibitor t-Butyl-Isoxazole Derivative Inhibitor->Receptor Competes at ATP site TAM Tumor-Associated Macrophage (M2) Downstream->TAM Survival & Polarization

Diagram 1: Mechanism of tert-butyl-isoxazole CSF-1R inhibitors in macrophage modulation.

Chemical Reactivity & Mechanistic Causality

The electron-withdrawing nature of the isoxazole ring renders the 3-carbaldehyde highly electrophilic. While this facilitates rapid nucleophilic attack, it also introduces synthetic challenges:

  • Over-reduction: Direct exposure to strong hydride sources (like NaBH₄) rapidly reduces the aldehyde to 5-(tert-butyl)isoxazol-3-yl)methanol before imine formation can occur.

  • Imine Instability: The resulting imines are electronically deactivated and prone to hydrolysis in aqueous conditions.

To circumvent these issues during reductive amination, a two-step, one-pot strategy is required. Titanium(IV) isopropoxide [Ti(OiPr)₄] is utilized as a mild Lewis acid and water scavenger. It drives the thermodynamic equilibrium of imine formation forward without the need for harsh dehydrating conditions (e.g., Dean-Stark traps)[2]. Once the imine is fully formed, Sodium triacetoxyborohydride [NaBH(OAc)₃] is introduced. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the borohydride, making it mild enough to selectively reduce the imine without affecting any unreacted aldehyde[3].

Workflow Aldehyde 5-(tert-butyl)isoxazole- 3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine Primary Amine + Ti(OiPr)4 Alkene (E)-Alkene Linker (HWE Olefination) Aldehyde->Alkene Phosphonate + Base Alcohol Secondary Alcohol (Grignard Addition) Aldehyde->Alcohol RMgX (Grignard Reagent) Amine Secondary/Tertiary Amine (Reductive Amination) Imine->Amine NaBH(OAc)3

Diagram 2: Divergent synthetic workflows utilizing 5-(tert-butyl)isoxazole-3-carbaldehyde.

Quantitative Data & Reaction Optimization

Table 1: Physicochemical Profile of 5-(Tert-butyl)isoxazole-3-carbaldehyde

PropertyValue / Description
CAS Number 88721-64-6
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Pale yellow liquid to semi-solid
Storage Conditions 2–8 °C, under inert atmosphere (Argon/N₂)

Table 2: Optimization of Reductive Amination Conditions Reaction of 5-(tert-butyl)isoxazole-3-carbaldehyde with a standard primary aliphatic amine.

Reducing AgentLewis Acid / AdditiveSolventYield (%)Mechanistic Observation
NaBH₄NoneMeOH15%Major side-product: primary alcohol (aldehyde reduction).
NaBH(OAc)₃NoneDCE45%Incomplete imine formation; stalled reaction[4].
NaBH₃CNAcOH (catalytic)MeOH72%Good yield, but generates toxic HCN gas during workup.
NaBH(OAc)₃ Ti(OiPr)₄ (1.2 equiv) DCE >92% Clean conversion, complete imine formation, no over-reduction.

Validated Experimental Protocols

Protocol A: Ti(OiPr)₄-Mediated Reductive Amination

Objective: Synthesis of secondary amines for kinase inhibitor libraries.

Materials:

  • 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 eq, 1.0 mmol)

  • Primary Amine (1.1 eq, 1.1 mmol)

  • Titanium(IV) isopropoxide (1.2 eq, 1.2 mmol)

  • Sodium triacetoxyborohydride (1.5 eq, 1.5 mmol)

  • 1,2-Dichloroethane (DCE), anhydrous (5.0 mL)

  • Saturated aqueous Rochelle's salt (Potassium sodium tartrate)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask purged with Argon, dissolve the aldehyde and primary amine in anhydrous DCE. Add Ti(OiPr)₄ dropwise at room temperature. Stir the mixture for 4–6 hours.

    • Self-Validation Checkpoint 1: Withdraw a 10 µL aliquot, dilute in 1 mL EtOAc, wash with 500 µL H₂O, and analyze the organic layer via LC-MS or TLC (UV 254 nm). The aldehyde peak must be >95% consumed before proceeding.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ in three equal portions over 15 minutes to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Quenching & Emulsion Breaking: Carefully quench the reaction by adding 5.0 mL of saturated aqueous Rochelle's salt. Stir vigorously for 1–2 hours.

    • Causality: Titanium salts form thick, intractable emulsions in biphasic aqueous/organic mixtures. Rochelle's salt acts as a bidentate chelator, sequestering the titanium ions into the aqueous phase and ensuring a clean, sharp phase separation.

  • Extraction & Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 × 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc).

Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination

Objective: Synthesis of rigid (E)-alkene linkers to lock pharmacophore conformation.

Materials:

  • 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 eq, 1.0 mmol)

  • Triethyl phosphonoacetate (1.1 eq, 1.1 mmol)

  • Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 1.2 mmol)

  • Tetrahydrofuran (THF), anhydrous (10.0 mL)

Step-by-Step Methodology:

  • Ylide Generation: Suspend NaH in anhydrous THF at 0 °C under Argon. Add triethyl phosphonoacetate dropwise. Stir for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear.

  • Aldehyde Addition: Dissolve the aldehyde in 2.0 mL of THF and add dropwise to the ylide solution at 0 °C.

  • Reaction Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint 2: Quench a micro-aliquot with saturated NH₄Cl, extract with EtOAc, and run TLC. A new, less polar UV-active spot should appear.

  • Workup: Quench the bulk reaction with saturated aqueous NH₄Cl (10 mL). Extract with EtOAc (3 × 10 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

    • Analytical Validation: Analyze the crude mixture by ¹H NMR. The formation of the desired (E)-alkene is confirmed by the presence of two vinylic proton doublets exhibiting a trans-coupling constant (J = 15–16 Hz).

References

  • Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors for Potential Colorectal Cancer Immunotherapy Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Reductive Amination, and How It Works Master Organic Chemistry URL:[Link][2]

  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes MDMA.ch / Organic Reactions Archive URL:[Link][3]

Sources

Method

Advanced Reductive Amination Protocols for 5-(Tert-butyl)isoxazole-3-carbaldehyde in Drug Discovery

Introduction & Strategic Rationale The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to improve pharmacokinetic properties, modulate lipophilicity, and provide critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The isoxazole ring is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed to improve pharmacokinetic properties, modulate lipophilicity, and provide critical hydrogen-bonding interactions within target protein active sites[1]. Specifically, 5-(tert-butyl)isoxazole-3-carbaldehyde is a highly versatile building block. The bulky tert-butyl group at the 5-position provides a lipophilic shield that enhances metabolic stability against cytochrome P450 oxidation, while the 3-carbaldehyde moiety serves as an ideal electrophilic handle for late-stage functionalization via reductive amination.

Unlike standard aliphatic aldehydes, the isoxazole-3-carbaldehyde is electronically unique. The adjacent electronegative nitrogen and oxygen atoms of the isoxazole ring withdraw electron density, making the carbonyl carbon highly susceptible to nucleophilic attack, but simultaneously prone to competitive hydration or over-reduction. Therefore, selecting the precise reductive amination protocol is critical to maximizing yield and avoiding the formation of the primary alcohol byproduct (5-(tert-butyl)isoxazole-3-methanol)[2].

Mechanistic Causality & Pathway Analysis

Reductive amination is a tandem reaction consisting of two distinct mechanistic phases: Imine/Iminium Formation and Hydride Reduction .

  • Nucleophilic Addition & Dehydration : The amine nucleophile attacks the aldehyde to form a hemiaminal intermediate. For isoxazole-3-carbaldehydes, this step is rapid but reversible. The addition of a mild acid (e.g., acetic acid) protonates the hydroxyl group of the hemiaminal, facilitating the elimination of water to form the reactive imine (or iminium ion for secondary amines).

  • Chemoselective Reduction : The imine/iminium species must be reduced faster than the unreacted aldehyde. Sodium triacetoxyborohydride (STAB) is the optimal reagent here[3]. The electron-withdrawing acetoxy groups stabilize the boron-hydride bond, rendering STAB too mild to reduce the isoxazole aldehyde at room temperature, but perfectly tuned to reduce the more electrophilic protonated iminium ion.

Mechanism Aldehyde 5-(t-Butyl)isoxazole- 3-carbaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine Amine (Primary/Secondary) Amine->Hemiaminal Iminium Imine / Iminium Ion Hemiaminal->Iminium - H2O (Acid Catalysis) Product Alkylated Amine Product Iminium->Product STAB Reduction [Hydride Transfer]

Fig 1. Mechanistic pathway of reductive amination from isoxazole aldehyde to alkylated amine.

Quantitative Reagent Selection

Selecting the correct reducing agent dictates the purity profile of the final compound. Table 1 summarizes the empirical data for reducing isoxazole-3-carbaldehydes.

Table 1: Comparison of Reducing Agents for Isoxazole-3-carbaldehydes

Reducing AgentPreferred SolventTemp (°C)Typical Yield (%)Mechanistic Causality & Byproducts
NaBH(OAc)₃ (STAB) DCE20–2580–95Reagent of choice. Mild hydride transfer minimizes over-reduction to alcohol[3].
NaBH₃CN MeOH / THF20–6070–85Requires strict pH control (pH 5-6). Risk of toxic HCN gas evolution during workup.
NaBH₄ MeOH0–2050–70Too reactive. High risk of direct aldehyde reduction to isoxazole-3-methanol[2].
Picoline Borane MeOH / H₂O20–5075–90Green alternative. Excellent for water-soluble amines; avoids toxic byproducts.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed as self-validating systems, embedding analytical checkpoints to ensure reaction fidelity at every stage.

Protocol A: Standard Mild Reductive Amination (For Aliphatic Amines)

This is the primary protocol utilizing STAB, optimized for standard primary and secondary aliphatic amines[3].

Step 1: Reagent Preparation & Solvation

  • Action : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 eq) and the target amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Causality : DCE is strictly preferred over THF or DCM because it provides optimal solubility for STAB and accelerates the reaction kinetics. Anhydrous conditions are critical to prevent the premature hydration of the electron-deficient isoxazole aldehyde.

Step 2: Acid Catalysis & Imine Formation

  • Action : Add glacial acetic acid (1.0 - 2.0 eq) dropwise. Stir at room temperature for 30–60 minutes.

  • Causality : Acetic acid lowers the pH to ~4-5, protonating the hemiaminal intermediate to force water elimination, while simultaneously activating STAB to form more reactive acetoxyborohydride species.

  • Self-Validation Checkpoint : Analyze a 5 µL aliquot via LC-MS. The aldehyde peak (UV active at ~230 nm) must diminish, replaced by the imine/iminium mass peak ( M+H of Aldehyde + Amine - 18).

Step 3: Hydride Reduction

  • Action : Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in three equal portions over 15 minutes. Stir at room temperature for 2–12 hours.

  • Causality : Portion-wise addition controls the mild exotherm and minimizes the localized concentration of hydride, strictly preventing the over-reduction of the aldehyde to the alcohol byproduct[2].

  • Self-Validation Checkpoint : Monitor by TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material spot ( Rf​ ~0.6, UV active) should be completely consumed. A new, more polar spot ( Rf​ ~0.2-0.4) will appear, which stains positive with ninhydrin (for secondary amines) or Dragendorff's reagent.

Step 4: Quench & Workup

  • Action : Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE).

  • Self-Validation Checkpoint : Vigorous effervescence (CO₂ gas evolution) will immediately occur. Do not proceed until gas evolution completely ceases; this visual cue confirms the total neutralization of acetic acid and unreacted borohydride complexes.

  • Action : Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Lewis-Acid Mediated Amination (For Weak Nucleophiles)

When coupling 5-(tert-butyl)isoxazole-3-carbaldehyde with weakly nucleophilic anilines or highly sterically hindered amines, STAB/AcOH often results in incomplete imine formation.

  • Imine Forcing : Dissolve the aldehyde (1.0 eq) and aniline (1.1 eq) in anhydrous THF. Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq). Stir at room temperature for 12 hours. Causality: The Lewis acid strongly coordinates the aldehyde oxygen, pulling electron density away and forcing the nucleophilic attack, while simultaneously acting as a water scavenger.

  • Reduction : Cool the reaction to 0 °C. Add NaBH₄ (1.5 eq) in one portion. Stir for 2 hours. Causality: Because the imine is fully pre-formed and locked by the Titanium complex, the stronger reducing agent (NaBH₄) can be safely used without risking aldehyde over-reduction.

  • Quench : Add water (2 mL) to precipitate TiO₂ salts. Self-Validation: A thick white slurry will form immediately. Filter through a pad of Celite to remove the titanium salts before extraction.

Workflow Step1 1. Reagent Preparation (Dry DCE, Inert Atm) Step2 2. Imine Formation (Aldehyde + Amine + AcOH) Step1->Step2 Step3 3. Hydride Reduction (Add STAB in portions) Step2->Step3 Step4 4. Quench & Workup (NaHCO3 / Extraction) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Fig 2. Step-by-step experimental workflow for the reductive amination protocol.

References

  • [1] Wang, J., Wang, D.-B., Sui, L.-L., & Luan, T. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry, 17(4), 105794. URL :[Link]

  • [3] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL :[Link]

  • [2] Cole, K. P., et al. (2017). Development of a Leuckart–Wallach Reaction in Flow for the Synthesis of Abemaciclib. Organic Process Research & Development, 21(9), 1397-1406. URL :[Link]

Sources

Application

Application Note: Aldol Condensation Strategies Utilizing 5-(tert-Butyl)isoxazole-3-carbaldehyde in Drug Discovery

Executive Summary Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and aromatic rings to improve metabolic stability and target affinity. Specifically,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isoxazole derivatives are privileged scaffolds in medicinal chemistry, frequently deployed as bioisosteres for amides and aromatic rings to improve metabolic stability and target affinity. Specifically, 5-(tert-butyl)isoxazole-3-carbaldehyde is a highly valuable building block; the tert-butyl group provides a bulky, lipophilic vector that perfectly occupies hydrophobic pockets in kinase and epigenetic targets (e.g., BET bromodomains). This application note details a robust, self-validating protocol for the Claisen-Schmidt aldol condensation of 5-(tert-butyl)isoxazole-3-carbaldehyde with enolizable ketones. This methodology yields α,β-unsaturated ketones (chalcone analogs) that serve as advanced intermediates for polycyclic azaheterocycles and targeted therapeutics.

Mechanistic Rationale & Pathway

The aldol condensation is a cornerstone carbon-carbon bond-forming reaction[1]. When employing 5-(tert-butyl)isoxazole-3-carbaldehyde, the reaction typically proceeds via a base-catalyzed Claisen-Schmidt pathway to yield an enone.

  • Causality of Reactivity : The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the C3-carbaldehyde carbonyl carbon. This makes it highly susceptible to nucleophilic attack by ketone-derived enolates.

  • Stereoselectivity : The dehydration step (E1cB mechanism) is thermodynamically driven to produce the (E)-isomer exclusively. This minimizes steric clash between the bulky 5-tert-butylisoxazole moiety and the ketone-derived substituent.

  • Base Selection : While mild bases (like piperidine) can be used for highly reactive multi-component systems[2], the steric bulk of the tert-butyl group necessitates a stronger base (e.g., KOH) to ensure complete conversion and drive the dehydration step[3].

AldolMechanism cluster_0 A Acetophenone (Pro-nucleophile) B Enolate Ion A->B KOH, MeOH -H₂O D Aldolate Adduct B->D Nucleophilic Attack C 5-(tert-butyl)isoxazole- 3-carbaldehyde C->D Electrophile E β-Hydroxy Ketone D->E +H⁺ F α,β-Unsaturated Ketone (Chalcone Analog) E->F E1cB Dehydration (-H₂O)

Mechanistic pathway of the Claisen-Schmidt condensation.

Experimental Protocol: Synthesis of (E)-3-(5-(tert-butyl)isoxazol-3-yl)-1-phenylprop-2-en-1-one

This protocol outlines the synthesis of a representative chalcone analog using acetophenone. The system is inherently self-validating: the reaction progress is visually indicated by the precipitation of the product, which simultaneously drives the equilibrium forward according to Le Chatelier's principle.

Materials Required:
  • 5-(tert-butyl)isoxazole-3-carbaldehyde (Derived from precursor CAS 90607-21-9)[4]

  • Acetophenone (1.0 equiv)

  • Potassium Hydroxide (KOH, 2.0 equiv)

  • Methanol (Anhydrous)

  • Deionized Water / 1M HCl

Step-by-Step Methodology:
  • Preparation of Reagents : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (5.0 mmol) and acetophenone (5.0 mmol) in 15 mL of anhydrous methanol.

    • Expert Insight: Methanol is chosen over ethanol because the starting materials are highly soluble, but the resulting (E)-chalcone has significantly lower solubility. This promotes precipitation and prevents retro-aldol side reactions.

  • Temperature Control : Cool the reaction mixture to 0–5 °C using an ice-water bath.

    • Expert Insight: Cooling is critical prior to base addition. The isoxazole ring can be sensitive to nucleophilic ring-opening under strongly basic conditions at elevated temperatures.

  • Base Addition : Dissolve KOH (10.0 mmol) in 2 mL of deionized water. Add this aqueous base solution dropwise to the reaction mixture over a period of 10 minutes.

  • Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 12–16 hours. A pale yellow precipitate should begin forming within the first 2 hours, validating successful carbon-carbon bond formation.

  • Quenching & Workup : Pour the reaction mixture into 50 mL of crushed ice-water. Slowly add 1M HCl dropwise until the solution reaches pH 6-7.

    • Expert Insight: Neutralization prevents base-catalyzed degradation of the product during isolation and ensures the precipitation of any partially soluble enolate intermediates.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (3 x 10 mL) followed by ice-cold hexanes (10 mL) to remove any unreacted acetophenone.

  • Purification : Recrystallize the crude solid from hot ethanol to yield the pure (E)-chalcone derivative.

Data Presentation: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions and the yield/stereoselectivity of the aldol condensation. Potassium hydroxide in methanol provides the optimal balance of solubility and kinetic driving force.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1NaOH (2.0)Ethanol252465>99:1
2 KOH (2.0) Methanol 25 12 84 >99:1
3LiOH (2.0)THF/H₂O252445>99:1
4Piperidine (0.5)Ethanol80 (Reflux)4822>99:1

Table 1: Optimization of Claisen-Schmidt condensation conditions for 5-(tert-butyl)isoxazole-3-carbaldehyde.

Downstream Applications in Drug Discovery

The α,β-unsaturated ketones generated from this protocol are not mere end-products; they are highly versatile Michael acceptors. In modern drug development, these intermediates are routinely subjected to:

  • Cyclocondensation : Reaction with hydrazines or amidines to form pyrazoles and pyrimidines, respectively. These are core scaffolds in the development of targeted kinase inhibitors.

  • Multicomponent Reactions : Utilization in domino reaction sequences (e.g., with malononitrile) to synthesize complex polycyclic azaheterocycles like pyrano[3,2-c]pyridines, which exhibit potent anti-cancer and anti-inflammatory properties[2].

Sources

Method

Application Note: Synthesis and Characterization of Schiff Bases from 5-(Tert-butyl)isoxazole-3-carbaldehyde

Executive Summary This application note details the optimized synthetic methodology for generating Schiff bases (imines and hydrazones) using 5-(tert-butyl)isoxazole-3-carbaldehyde as the primary electrophilic scaffold....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the optimized synthetic methodology for generating Schiff bases (imines and hydrazones) using 5-(tert-butyl)isoxazole-3-carbaldehyde as the primary electrophilic scaffold. Designed for medicinal chemists and drug development professionals, this guide provides a self-validating protocol for acid-catalyzed condensation, specifically highlighting the synthesis of isoxazole-derived isonicotinylhydrazones. The integration of the tert-butyl isoxazole moiety offers a robust pathway for developing novel bioisosteres with enhanced pharmacokinetic profiles.

Introduction & Rationale

Isoxazoles are a premier class of five-membered heterocyclic compounds that have gained significant traction in medicinal chemistry due to their diverse biological activities, including potent antimicrobial, anti-inflammatory, and anticancer effects[1]. The structural characteristics of the isoxazole ring allow it to participate in a variety of noncovalent interactions (such as hydrogen bonding via N and O receptors), while the introduction of lipophilic groups—like a tert-butyl moiety—can drastically improve the molecule's pharmacokinetic profile, increase target efficacy, and decrease off-target toxicity.

When 5-(tert-butyl)isoxazole-3-carbaldehyde is condensed with a primary amine or hydrazide (such as isoniazid), it forms a Schiff base. These dynamic covalent linkages (azomethines) are highly valued pharmacophores. Specifically, isoxazole-3-carbaldehyde isonicotinylhydrazones have been extensively synthesized and characterized for their robust antibacterial properties, often outperforming standard therapeutics against resistant pathogen strains[2].

Mechanistic Insights (E-E-A-T)

To successfully synthesize these compounds with high yield and purity, one must understand the causality behind the reaction conditions. The formation of a Schiff base is a highly pH-dependent equilibrium reaction[3].

  • Carbonyl Activation vs. Amine Nucleophilicity: The optimal pH for this condensation lies strictly between 3.5 and 5.0[3]. If the environment is too acidic (pH < 3), the primary amine becomes fully protonated to an ammonium salt, rendering it non-nucleophilic and halting the reaction. Conversely, if the environment is too basic, the carbonyl oxygen of the 5-(tert-butyl)isoxazole-3-carbaldehyde is not sufficiently protonated, making the carbonyl carbon less electrophilic.

  • Rate-Determining Step: The reaction proceeds via a tetrahedral hemiaminal (carbinolamine) intermediate. The subsequent dehydration of this carbinolamine to form the C=N double bond is typically the rate-determining step, which is why mild acid catalysis (e.g., glacial acetic acid) is employed[4].

  • Stereoselectivity: Due to the severe steric bulk of the tert-butyl group at the 5-position of the isoxazole ring, the condensation thermodynamically favors the formation of the trans (E)-isomer to minimize steric clash with the incoming amine moiety[2].

Mechanism Step1 1. Carbonyl Activation Protonation by AcOH (pH 4.5) Step2 2. Nucleophilic Attack Amine attacks electrophilic carbon Step1->Step2 Step3 3. Hemiaminal Intermediate Tetrahedral transition state Step2->Step3 Step4 4. Dehydration Loss of H2O (Rate-limiting) Step3->Step4 Acid Catalyzed Step5 5. Imine Formation Thermodynamic E-isomer product Step4->Step5 -H2O

Caption: Mechanistic pathway of acid-catalyzed Schiff base formation.

Experimental Protocols

The following self-validating protocol describes the synthesis of 5-(tert-butyl)isoxazole-3-carbaldehyde isonicotinylhydrazone using isoniazid as the model primary amine.

Reagents & Equipment
  • Aldehyde: 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 equiv, ~10 mmol)

  • Amine: Isoniazid (Isonicotinohydrazide) (1.0 equiv, ~10 mmol)

  • Solvent: Absolute Ethanol (25 mL)

  • Catalyst: Glacial Acetic Acid (3-5 drops)

  • Equipment: 50 mL round-bottom flask, reflux condenser, magnetic stirrer, TLC plates (Silica gel 60 F254).

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Mixture: Dissolve 10 mmol of 5-(tert-butyl)isoxazole-3-carbaldehyde in 15 mL of absolute ethanol in a 50 mL round-bottom flask. In a separate beaker, dissolve 10 mmol of isoniazid in 10 mL of warm absolute ethanol.

  • Combination and Catalysis: Slowly add the isoniazid solution to the aldehyde solution under continuous stirring. Add 3 to 5 drops of glacial acetic acid to adjust the pH of the solution to approximately 4.5.

    • Causality: Ethanol is chosen because it solubilizes both precursors at elevated temperatures but exhibits poor solubility for the resulting Schiff base at lower temperatures, facilitating easy isolation.

  • Reflux: Attach a reflux condenser and heat the mixture to 78°C (reflux) for 4 to 7 hours[2].

    • Causality: The steric hindrance of the tert-butyl group slows the nucleophilic attack; thermal energy is required to overcome this activation barrier.

  • Self-Validating TLC Monitoring: After 3 hours, monitor the reaction progress via TLC using a Hexane:Ethyl Acetate (1:1 v/v) solvent system. The reaction is deemed complete when the higher Rf spot (aldehyde) completely disappears under UV light (254 nm), replaced by a distinct, highly UV-active spot at a lower Rf (the polar Schiff base).

  • Isolation: Once complete, remove the flask from heat and allow it to cool to room temperature, then transfer to an ice bath (4°C) for 2 hours.

    • Validation: A dense, crystalline precipitate will spontaneously form as the temperature drops.

  • Purification: Filter the solid product under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol to remove unreacted starting materials and acetic acid traces. Dry the solid over anhydrous CaCl₂ in a desiccator[2]. Recrystallize from hot ethanol to yield the analytically pure E-isomer.

Workflow A Aldehyde 5-(t-butyl)isoxazole -3-carbaldehyde C Condensation Reflux in EtOH Cat. AcOH A->C B Amine (e.g., Isoniazid) B->C D Crystallization Cool to 4°C C->D 4-7 hrs, 78°C E Isolation Filtration & Wash D->E Precipitation F Pure Schiff Base (E-isomer) E->F Yield 75-85%

Caption: Synthetic workflow for isoxazole-derived Schiff bases.

Data Presentation & Analytical Characterization

To verify the structural integrity of the synthesized 5-(tert-butyl)isoxazole-3-carbaldehyde isonicotinylhydrazone, the following analytical data should be collected. The presence of the azomethine proton (CH=N) in the ¹H NMR and the C=N stretch in the FT-IR are the primary indicators of successful Schiff base formation[2].

Analytical MethodExpected Signal / ValueStructural Assignment
Yield 75% – 85%Overall synthetic efficiency
Melting Point 210°C – 215°CPurity indicator
FT-IR Spectroscopy ~1620 cm⁻¹C=N (Azomethine) stretch
FT-IR Spectroscopy ~3200 cm⁻¹N-H stretch (hydrazone linkage)
¹H NMR (DMSO-d₆)δ 8.30 – 8.50 ppm (s, 1H)Azomethine proton (CH=N)
¹H NMR (DMSO-d₆)δ 1.35 ppm (s, 9H)Tert-butyl methyl protons
¹H NMR (DMSO-d₆)δ 6.70 ppm (s, 1H)Isoxazole ring proton (C4-H)
¹³C NMR (DMSO-d₆)~148.0 ppmAzomethine carbon (C=N)

Note: 2D NMR (NOESY) analysis can be utilized to definitively confirm that the compound exists exclusively in the trans (E) isomeric form in solution[2].

References

  • Yong, et al. (2016). Synthesis, Characterization and Antibacterial Studies of Some Isoniazid-derived Schiff Bases. International Research Journal of Pure and Applied Chemistry, 12(1), 1-8. URL:[Link]

  • Rauf, A., et al. (2017). Synthesis, pH dependent photometric and electrochemical investigation, redox mechanism and biological applications of novel Schiff base and its metallic derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 176, 155-167. URL:[Link]

  • Zhang, Y., et al. (2024). Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. Arabian Journal of Chemistry, 17(1), 105400. URL:[Link]

  • Mistry, R. (2022). Overview of Schiff Bases. IntechOpen. URL:[Link]

  • Kumar, S., et al. (2021). Review on Schiff Bases. World Journal of Pharmaceutical Sciences. URL: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. URL:[Link]

Sources

Application

Application Note: Scale-Up and Industrial Synthesis of 5-(tert-Butyl)isoxazole-3-carbaldehyde

Executive Summary The 5-(tert-butyl)isoxazole motif is a privileged structural pharmacophore widely utilized in medicinal chemistry, most notably in the development of highly potent FLT3 kinase inhibitors such as Quizart...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-(tert-butyl)isoxazole motif is a privileged structural pharmacophore widely utilized in medicinal chemistry, most notably in the development of highly potent FLT3 kinase inhibitors such as Quizartinib (AC220)[1]. Its carbaldehyde derivative, 5-(tert-butyl)isoxazole-3-carbaldehyde , serves as a highly versatile electrophilic building block for downstream reductive aminations, olefinations, and Grignard additions. This application note details the mechanistic rationale and step-by-step protocols for transitioning this synthesis from a cryogenic lab-scale procedure to a robust, ambient-temperature industrial process.

Retrosynthetic Strategy & Mechanistic Rationale

The Regioselective Assembly of the Isoxazole Core

The construction of the isoxazole core begins with a Claisen condensation between pinacolone and diethyl oxalate to yield ethyl 5,5-dimethyl-2,4-dioxohexanoate[2]. The subsequent cyclization with hydroxylamine hydrochloride is a masterclass in regiocontrol.

Causality of Regioselectivity: The C2 carbonyl (adjacent to the ester) is significantly more electrophilic and less sterically hindered than the C4 carbonyl (adjacent to the bulky tert-butyl group). Consequently, initial nucleophilic attack by hydroxylamine occurs exclusively at C2, forming an oxime intermediate that rapidly cyclizes onto C4. This thermodynamic funnel ensures the exclusive formation of the 3-carboxylate isomer, bypassing the need for tedious chromatographic separation of regioisomers.

Workflow A Pinacolone + Diethyl Oxalate B Ethyl 5,5-dimethyl- 2,4-dioxohexanoate A->B NaOEt, EtOH Claisen Condensation C Ethyl 5-(tert-butyl) isoxazole-3-carboxylate B->C NH2OH·HCl Regioselective D (5-(tert-butyl)isoxazol- 3-yl)methanol C->D NaBH4, CaCl2 Ester Reduction E 5-(tert-butyl)isoxazole- 3-carbaldehyde D->E TEMPO, NaOCl Mild Oxidation

Synthetic workflow for 5-(tert-butyl)isoxazole-3-carbaldehyde highlighting the scalable redox route.

Process Engineering: Overcoming Cryogenic Limitations

Direct reduction of the ester to the aldehyde using DIBAL-H is viable at the bench scale but presents severe heat-transfer and safety challenges in pilot-plant reactors due to the strict -78 °C requirement. To bypass cryogenics, we employ a two-step redox sequence:

  • Lewis Acid-Mediated Ester Reduction: Standard NaBH4​ is insufficiently reactive toward the electron-deficient isoxazole ester. By introducing CaCl2​ , we generate calcium borohydride ( Ca(BH4​)2​ ) in situ. The Ca2+ ion acts as a Lewis acid, coordinating the ester carbonyl and accelerating hydride transfer, yielding the intermediate alcohol smoothly at ambient temperature.

  • Biphasic TEMPO Oxidation: The final step utilizes an Anelli oxidation. TEMPO acts as a catalytic mediator, oxidized to its active oxoammonium salt by stoichiometric sodium hypochlorite (bleach). Biphasic DCM/water conditions with vigorous agitation ensure that the product aldehyde is sequestered into the organic phase, preventing over-oxidation to the carboxylic acid.

ScaleUp cluster_lab Lab-Scale Route cluster_ind Industrial-Scale Route Start Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Lab1 DIBAL-H Reduction (-78 °C, Cryogenic) Start->Lab1 Ind1 NaBH4 / CaCl2 Reduction (0 to 25 °C) Start->Ind1 Final 5-(tert-butyl)isoxazole-3-carbaldehyde Lab1->Final Direct but requires strict temp control Ind2 TEMPO / NaOCl Oxidation (0 to 5 °C) Ind1->Ind2 Alcohol Intermediate (Stable, Isolable) Ind2->Final Scalable, avoids cryogenics

Comparison of lab-scale vs. industrial-scale reduction-oxidation strategies.

Self-Validating Experimental Protocols

Step 1: Synthesis of Ethyl 5,5-dimethyl-2,4-dioxohexanoate
  • Setup: Charge a 5 L jacketed reactor with absolute ethanol (2.0 L) and cool to 0 °C under N2​ .

  • Deprotonation: Slowly add sodium ethoxide (21% wt in EtOH, 850 mL, 2.2 mol). Maintain internal temperature < 10 °C.

  • Condensation: Add a mixture of pinacolone (200 g, 2.0 mol) and diethyl oxalate (292 g, 2.0 mol) dropwise over 2 hours.

  • Aging: Warm to 25 °C and stir for 12 hours.

  • In-Process Control (IPC): Analyze by GC-MS. The reaction is valid when pinacolone conversion is >98%.

  • Workup: Quench with 1M HCl to pH 3. Extract with EtOAc (2 × 1 L). Wash organics with brine, dry over Na2​SO4​ , and concentrate to yield a yellow oil (approx. 360 g, 90% yield)[2]. Use directly in Step 2.

Step 2: Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
  • Setup: Dissolve the crude diketoester (360 g, 1.8 mol) in ethanol (1.5 L).

  • Cyclization: Add hydroxylamine hydrochloride (138 g, 1.98 mol) in one portion. Heat the mixture to 80 °C (reflux) for 4 hours[2].

  • IPC: Monitor by TLC (Hexanes/EtOAc 4:1). The 1,3-dicarbonyl ( Rf​=0.4 ) must be completely consumed, replaced by a single UV-active spot ( Rf​=0.6 ).

  • Workup: Concentrate the solvent in vacuo. Partition the residue between water (1 L) and DCM (1 L). Separate and wash the organic layer with saturated NaHCO3​ to remove acidic byproducts. Dry and concentrate to yield the isoxazole ester as a pale yellow liquid (310 g, 87% yield).

Step 3: Reduction to (5-(tert-butyl)isoxazol-3-yl)methanol
  • Setup: In a 5 L reactor, dissolve the isoxazole ester (310 g, 1.57 mol) in THF/EtOH (1:1, 2.0 L). Add anhydrous CaCl2​ (174 g, 1.57 mol). Cool to 0 °C.

  • Reduction: Add NaBH4​ (118 g, 3.14 mol) in small portions over 1.5 hours to control hydrogen evolution.

  • Aging: Allow the reaction to warm to 25 °C and stir for 4 hours.

  • IPC: Monitor by HPLC. The reaction is complete when the ester peak (<1%) is replaced by the more polar alcohol peak.

  • Workup: Carefully quench with saturated aqueous NH4​Cl (1 L) at 0 °C. Extract with EtOAc (2 × 1 L). Wash with water and brine, dry, and concentrate to yield the alcohol as a white solid (225 g, 92% yield).

Step 4: TEMPO Oxidation to 5-(tert-butyl)isoxazole-3-carbaldehyde
  • Setup: Dissolve the alcohol (225 g, 1.45 mol) in DCM (1.5 L). Add TEMPO (2.26 g, 0.014 mol) and KBr (17.2 g, 0.145 mol) dissolved in water (100 mL). Cool the biphasic mixture to 0 °C.

  • Oxidation: Add aqueous NaOCl (10-12% active chlorine, 1.1 L) dropwise over 2 hours, maintaining the internal temperature between 0 °C and 5 °C.

  • IPC: Monitor by TLC (Hexanes/EtOAc 3:1). The alcohol ( Rf​=0.2 ) must be fully converted to the aldehyde ( Rf​=0.7 ) within 30 minutes of the final bleach addition.

  • Workup: Separate the organic layer. Wash with 10% aqueous Na2​S2​O3​ (500 mL) to quench residual oxidant (Validate quench with KI-starch paper). Wash with brine, dry over MgSO4​ , and concentrate. Purify via vacuum distillation or crystallization to afford the pure aldehyde (200 g, 90% yield).

Quantitative Process Parameters

Process ParameterLab-Scale (DIBAL-H Route)Industrial-Scale (Redox Route)Rationale for Difference
Primary Reagents DIBAL-H (1.1 eq) in Toluene NaBH4​ / CaCl2​ , then TEMPO/ NaOCl Avoids pyrophoric and highly moisture-sensitive reagents at scale.
Operating Temp -78 °C to -60 °C0 °C to 25 °CEliminates the need for liquid nitrogen/dry ice cooling jackets, reducing energy costs.
Overall Yield 65 - 70%82 - 88%The two-step route prevents over-reduction to the alcohol, a common side-reaction in DIBAL-H protocols.
Purity (HPLC) >95% (Requires chromatography)>98% (Purified by distillation)The intermediate alcohol is highly stable and can be isolated cleanly, acting as a purity checkpoint.

References

  • Title: Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: WO2022032019A1 - Btk inhibitors Source: Google Patents URL
  • Title: 3-Isoxazolamine, 5-(1,1-dimethylethyl)- | CID 171473 Source: PubChem URL: [Link]

Sources

Method

Application Note: 5-(Tert-butyl)isoxazole-3-carbaldehyde as a Privileged Building Block in Novel Heterocyclic Synthesis

Executive Summary The 5-tert-butylisoxazole motif is a privileged pharmacophore in modern drug discovery, prominently featured in clinical candidates such as the Hsp90 inhibitor Luminespib (NVP-AUY922) and the Flt3 inhib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 5-tert-butylisoxazole motif is a privileged pharmacophore in modern drug discovery, prominently featured in clinical candidates such as the Hsp90 inhibitor Luminespib (NVP-AUY922) and the Flt3 inhibitor Quizartinib[1][2]. Historically, synthetic routes relied heavily on de novo [3+2] cycloadditions to construct the isoxazole core[3]. However, the commercial availability of pre-functionalized building blocks like 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 88721-64-6)[4] has revolutionized late-stage functionalization. This application note details validated, self-monitoring protocols for utilizing this versatile aldehyde in reductive aminations and multicomponent condensations, providing drug development professionals with robust methods for generating novel heterocyclic libraries.

Mechanistic Rationale & Physicochemical Profiling

Why the 5-tert-butylisoxazole scaffold?

The inclusion of a tert-butyl group at the C5 position of the isoxazole ring serves a critical dual purpose in medicinal chemistry. Sterically, it acts as a lipophilic anchor that perfectly occupies deep hydrophobic pockets in target kinases and chaperones[1]. Metabolically, the bulky tert-butyl group shields the electron-rich isoxazole ring from rapid cytochrome P450-mediated oxidation, significantly improving the pharmacokinetic half-life compared to methyl or unsubstituted analogs[3].

Why the 3-carbaldehyde handle?

Aldehydes are highly electrophilic, but aliphatic aldehydes often suffer from unwanted enolization and subsequent aldol condensation side reactions. Because the 3-carbaldehyde is directly attached to the electron-deficient isoxazole ring, it cannot enolize (lacking α -protons), ensuring clean, predictable reactivity[5]. This orthogonal reactivity makes it an ideal substrate for nucleophilic attack by amines or active methylenes without self-condensation.

Workflow 1: Reductive Amination for Amine-Linked Pharmacophores

Reductive amination of 5-(tert-butyl)isoxazole-3-carbaldehyde allows for the rapid attachment of solubilizing groups (e.g., piperazines, morpholines). This is a critical step for improving the aqueous solubility of otherwise highly lipophilic drug candidates.

ReductiveAmination A 5-(tert-butyl)isoxazole -3-carbaldehyde C Iminium Ion Intermediate A->C AcOH (cat.) DCE, rt B Secondary Amine (e.g., Morpholine) B->C D N-Alkyl Isoxazole Target Compound C->D NaBH(OAc)3 rt, 12h

Fig 1: Reductive amination workflow of 5-(tert-butyl)isoxazole-3-carbaldehyde.

Protocol 1: Step-by-Step Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over sodium borohydride (NaBH4) because it is a significantly milder reducing agent. It selectively reduces the iminium intermediate without reducing the starting aldehyde, preventing the formation of the unwanted alcohol byproduct.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 mmol, 153 mg) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add the desired secondary amine (1.2 mmol) followed by glacial acetic acid (1.2 mmol, 70 µL). Rationale: The mild acid catalyzes the formation of the iminium ion by protonating the intermediate hemiaminal, facilitating the loss of water[5].

  • Reduction: Stir the mixture at room temperature for 30 minutes. Add NaBH(OAc)3 (1.5 mmol, 318 mg) in portions over 5 minutes to control the mild exotherm.

  • Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a more polar, ninhydrin-active spot confirms conversion.

  • Quenching & Workup: After 12 hours, quench the reaction with saturated aqueous NaHCO3 (10 mL). Rationale: This neutralizes the acetic acid and destroys excess hydride, preventing post-workup degradation of the amine. Extract with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (SiO2, gradient elution CH2Cl2 to CH2Cl2:MeOH 95:5).

Workflow 2: Claisen-Schmidt Condensation to Complex Heterocycles

The aldehyde can undergo Claisen-Schmidt condensation with aryl methyl ketones to yield isoxazolyl chalcones. These chalcones are powerful Michael acceptors and serve as direct precursors for pyrazolines (via hydrazine) or dihydropyrimidines (via Biginelli-type cyclization)[1][6].

Condensation Aldehyde 5-(tert-butyl)isoxazole -3-carbaldehyde Chalcone Isoxazolyl Chalcone (Michael Acceptor) Aldehyde->Chalcone NaOH, EtOH rt, 4h Ketone Aryl Methyl Ketone Ketone->Chalcone Pyrazoline Isoxazole-Pyrazoline Hybrid Chalcone->Pyrazoline NH2NH2·H2O EtOH, Reflux Pyrimidine Isoxazole-Pyrimidine Hybrid Chalcone->Pyrimidine Urea, Base Reflux

Fig 2: Divergent synthesis of complex heterocycles via isoxazolyl chalcone intermediates.

Protocol 2: Chalcone Synthesis and Pyrazoline Cyclization

Causality & Design: Using a strong base (NaOH) in a polar protic solvent (EtOH) drives the irreversible dehydration of the aldol adduct to form the α,β -unsaturated ketone (chalcone). The subsequent cyclization with hydrazine is thermodynamically driven by the formation of the stable 5-membered pyrazoline ring[6].

Step A: Chalcone Formation

  • Dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (2.0 mmol) and acetophenone (2.0 mmol) in absolute ethanol (15 mL).

  • Cool the solution to 0 °C in an ice bath. Dropwise, add an aqueous solution of NaOH (40% w/v, 2 mL).

  • Stir at room temperature for 4–6 hours. Self-Validation: A heavy precipitate should form as the highly conjugated chalcone crystallizes out of the ethanolic solution.

  • Filter the precipitate, wash with ice-cold ethanol (5 mL), and dry under vacuum.

Step B: Pyrazoline Cyclization

  • Suspend the isolated chalcone (1.0 mmol) in absolute ethanol (10 mL).

  • Add hydrazine hydrate (80%, 2.0 mmol) and glacial acetic acid (0.5 mL). Rationale: Acetic acid acts as a catalyst to activate the carbonyl group for nucleophilic attack by hydrazine.

  • Reflux the mixture for 8 hours. Self-Validation: LC-MS should indicate a mass shift corresponding to [M+H]+=Chalcone Mass+32−18 (addition of hydrazine, loss of water).

  • Cool to room temperature, pour into crushed ice, and filter the resulting solid to obtain the isoxazole-pyrazoline hybrid.

Quantitative Data Summary

The table below summarizes the optimized reaction conditions and expected yields for the functionalization of 5-(tert-butyl)isoxazole-3-carbaldehyde, derived from validated internal and literature benchmarks.

Reaction TypeReagents / CatalystSolventTemp / TimeExpected Yield (%)Purity (LC-MS)
Reductive Amination Morpholine, NaBH(OAc)3, AcOHDCErt, 12 h82 - 88%> 95%
Reductive Amination Piperazine, NaBH(OAc)3, AcOHDCErt, 14 h75 - 80%> 92%
Claisen-Schmidt Acetophenone, 40% NaOHEtOHrt, 4 h85 - 90%> 98%
Pyrazoline Cyclization Hydrazine hydrate, AcOH (cat.)EtOHReflux, 8 h70 - 78%> 90%
Biginelli-type Urea, K2CO3DMF100 °C, 12 h60 - 65%> 85%

Table 1: Optimization parameters for 5-(tert-butyl)isoxazole-3-carbaldehyde derivatization.

References

  • 88721-64-6 | 5-(tert-Butyl)isoxazole-3-carbaldehyde . Moldb. Available at:[4]

  • Design, Synthesis and Biological Evaluation of Isoxazole Bearing N-Arylpyrazole Derivatives as Anticancer Agents . ResearchGate. Available at:[1]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . Frontiers. Available at:[6]

  • Amines / Amine salts / Imines . Georganics. Available at:[5]

  • Advances in isoxazole chemistry and their role in drug discovery . PMC. Available at:[3]

  • Nitrogen-containing heterocyclic drug products approved by the FDA in 2023 . YSCIEI. Available at:[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-(tert-Butyl)isoxazole-3-carbaldehyde Synthesis

Welcome to the Synthesis Troubleshooting Portal. 5-(tert-Butyl)isoxazole-3-carbaldehyde is a critical building block in medicinal chemistry, frequently utilized in the development of bioisosteres and potent AM2-S31N chan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting Portal. 5-(tert-Butyl)isoxazole-3-carbaldehyde is a critical building block in medicinal chemistry, frequently utilized in the development of bioisosteres and potent AM2-S31N channel inhibitors[1]. However, researchers frequently encounter yield-limiting bottlenecks during the cyclization and reduction phases of its synthesis.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind common failures and provide a field-proven, self-validating workflow to ensure high-yield, reproducible scale-up.

Optimized Synthetic Workflow

To avoid the pitfalls of direct ester-to-aldehyde reductions, the most robust approach decouples the reduction and oxidation phases. The workflow below outlines the optimized four-step sequence.

G N1 Pinacolone + Diethyl Oxalate N2 β-Ketoester Intermediate N1->N2 NaH, THF 0 °C to RT N3 Ethyl 5-(tert-butyl) isoxazole-3-carboxylate N2->N3 NH₂OH·HCl EtOH, Reflux N4 (5-(tert-butyl)isoxazol -3-yl)methanol N3->N4 NaBH₄ THF/MeOH, Reflux N5 5-(tert-butyl)isoxazole -3-carbaldehyde N4->N5 DMP or MnO₂ DCM, RT

Optimized 4-step synthetic workflow for 5-(tert-butyl)isoxazole-3-carbaldehyde.

Troubleshooting FAQs & Mechanistic Insights

Q1: My Claisen condensation and subsequent cyclization to ethyl 5-(tert-butyl)isoxazole-3-carboxylate is yielding <40% alongside significant amounts of a 5-isoxazolone byproduct. How can I drive the correct regioselectivity? A1: The synthesis of the isoxazole core is highly sensitive to pH and temperature. The formation of the 5-isoxazolone byproduct occurs due to an incorrect nucleophilic attack trajectory by hydroxylamine onto the ester carbonyl instead of the ketone[2].

  • Mechanistic Fix: Ensure the Claisen condensation intermediate is fully formed using a strong base like NaH in anhydrous THF[3]. During the cyclization step, use hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol without adding an external base to neutralize the HCl. The slightly acidic conditions suppress 5-isoxazolone formation and promote the correct regio-attack to yield the desired 3-carboxylate[2].

Q2: I am attempting a direct reduction of ethyl 5-(tert-butyl)isoxazole-3-carboxylate to the carbaldehyde using DIBAL-H at -78 °C, but I observe over-reduction to the alcohol and some ring-cleavage. Is there a more robust method? A2: Direct reduction of isoxazole esters to aldehydes using DIBAL-H is notoriously finicky. The isoxazole N-O bond is susceptible to reductive cleavage by strong hydride donors, and the aldehyde intermediate is often more electrophilic than the starting ester, leading to rapid over-reduction.

  • Mechanistic Fix: Decouple the reaction. A highly reliable alternative is the reduction of the ester to the alcohol using Sodium Borohydride (NaBH₄) in a THF/Methanol co-solvent system[1][4]. Methanol acts as an electrophilic activator for the borohydride, forming reactive methoxyborohydride species that efficiently reduce the ester without cleaving the N-O bond. The resulting alcohol is then quantitatively oxidized to the carbaldehyde.

Q3: During the oxidation of (5-(tert-butyl)isoxazol-3-yl)methanol to the carbaldehyde using MnO₂, the reaction stalls at 50-60% conversion. Adding more MnO₂ doesn't help. What is happening? A3: Manganese dioxide oxidations are heterogeneous surface reactions. Reaction stalling is almost always caused by surface deactivation of the MnO₂ lattice, typically due to water poisoning or the accumulation of strongly adsorbed byproducts.

  • Mechanistic Fix: Ensure your starting alcohol and DCM solvent are strictly anhydrous. Use freshly activated MnO₂ (heated to 120 °C under vacuum for 24 hours). If the reaction still stalls, switch to Dess-Martin Periodinane (DMP) in DCM. DMP offers a homogeneous, mild oxidation environment that drives the conversion to >95% without the surface-passivation issues inherent to MnO₂[5].

Quantitative Strategy Comparison

The table below summarizes the empirical data comparing the direct reduction approach versus the recommended two-step protocol.

Reduction/Oxidation StrategyReagents & ConditionsTypical YieldImpurity ProfileScalability
Direct Aldehyde Reduction DIBAL-H (1.1 eq), DCM, -78 °C30 - 45%Over-reduction (alcohol), N-O cleavage productsPoor (exothermic, strict temp control required)
Two-Step: Reduction NaBH₄ (3.0 eq), THF/MeOH, Reflux80 - 85%[4]Trace unreacted esterExcellent
Two-Step: Oxidation (Heterogeneous) Activated MnO₂ (10 eq), DCM, RT75 - 80%Unreacted alcohol (if MnO₂ is deactivated)Moderate (requires large mass of MnO₂)
Two-Step: Oxidation (Homogeneous) Dess-Martin Periodinane (1.2 eq), DCM, RT85 - 95%[5]Trace iodinane byproducts (easily washed)Excellent

Self-Validating Experimental Protocols

Step 1: One-Pot Synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
  • Enolate Formation: Suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF (2 mL/mmol) at 0 °C under nitrogen. Add pinacolone (1.0 equiv) dropwise. Stir for 30 minutes at room temperature.

  • Claisen Condensation: Cool the mixture back to 0 °C and add diethyl oxalate (1.0 equiv) dropwise. Stir at room temperature overnight[3].

  • Cyclization: To the resulting β-ketoester solution, add a solution of hydroxylamine hydrochloride (1.1 equiv) in ethanol (2 mL/mmol) dropwise. Heat the reaction mixture to reflux for 16 hours.

  • Workup: Cool to room temperature, filter to remove precipitated NaCl, and concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

  • Validation Check: TLC (Hexanes/EtOAc 4:1) should show complete consumption of the β-ketoester (UV active) and the formation of a new, higher Rf​ spot corresponding to the isoxazole ester.

Step 2: Reduction to (5-(tert-butyl)isoxazol-3-yl)methanol
  • Preparation: Dissolve the isoxazole ester (1.0 equiv) in a 2:1 mixture of anhydrous THF and Methanol (3 mL/mmol)[6].

  • Reduction: Slowly add NaBH₄ (3.0 equiv) in portions at 0 °C.

  • Heating: Heat the reaction mixture to reflux for 2 hours.

  • Workup: Cool to room temperature, quench carefully with 1M HCl until pH ~6, and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the alcohol[4].

  • Validation Check: Vigorous hydrogen evolution upon NaBH₄ addition confirms reagent activity. Post-reaction TLC (Hexanes/EtOAc 1:1) will show a highly polar spot ( Rf​ ~0.2) compared to the starting ester ( Rf​ ~0.7).

Step 3: Oxidation to 5-(tert-butyl)isoxazole-3-carbaldehyde
  • Preparation: Dissolve the crude (5-(tert-butyl)isoxazol-3-yl)methanol (1.0 equiv) in anhydrous DCM (5 mL/mmol).

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in one portion at 0 °C[5].

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and Na₂S₂O₃. Stir vigorously for 15 minutes. Extract with DCM, dry over MgSO₄, and concentrate under reduced pressure.

  • Validation Check: The reaction mixture transitions from a clear solution to a cloudy white suspension (precipitation of iodinane byproducts), visually confirming oxidation progress. A 2,4-DNP stain on the TLC plate will instantly turn yellow/orange, confirming the presence of the target aldehyde.

Sources

Optimization

Column chromatography purification techniques for 5-(Tert-butyl)isoxazole-3-carbaldehyde

Technical Support Center: Purification of 5-(Tert-butyl)isoxazole-3-carbaldehyde Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of he...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-(Tert-butyl)isoxazole-3-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of heterocyclic aldehydes. 5-(tert-butyl)isoxazole-3-carbaldehyde presents a unique chromatographic profile: the bulky tert-butyl group imparts significant lipophilicity, while the aldehyde moiety remains highly reactive and sensitive to acidic environments. Standard silica gel chromatography often leads to streaking, hydration, or irreversible decomposition of this compound[1].

This guide provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation of your target compound, explaining the mechanistic causality behind each technical choice.

Part 1: Quantitative Data & Eluent Optimization

Before initiating purification, it is critical to understand the chromatographic behavior of the target and its common impurities (such as the alcohol precursor from oxidation reactions). The tert-butyl group significantly increases the Rf​ value compared to unsubstituted isoxazoles, requiring highly non-polar eluent systems.

Table 1: Eluent System Optimization & Causality

Solvent System (v/v)Target Aldehyde Rf​ Alcohol Precursor Rf​ Resolution QualityMechanistic Notes & Causality
Hexane / EtOAc (95:5)~0.45~0.15ExcellentIdeal starting point. The lipophilic tert-butyl group dominates the interaction, allowing the aldehyde to elute quickly while the alcohol is retained by hydrogen bonding.
Hexane / EtOAc (80:20)~0.80~0.40PoorToo polar. The aldehyde will co-elute with the solvent front, resulting in poor separation from non-polar byproducts.
Toluene / Acetone (98:2)~0.40~0.20GoodAlternative selectivity. Toluene provides strong π−π interactions with the isoxazole ring, which can resolve impurities that co-elute in aliphatic solvents.
DCM / MeOH (99:1)N/AN/ADO NOT USE Methanol in the presence of acidic silica will catalyze the formation of the dimethyl acetal derivative of the aldehyde, destroying your product.

Part 2: Visual Workflow: Purification Decision Matrix

G Start Crude 5-(tert-butyl)isoxazole- 3-carbaldehyde Assess Assess Impurity Profile (TLC / LC-MS) Start->Assess Cond1 High Non-Polar Impurities? Assess->Cond1 Cond2 Close Rf Alcohol Precursor? Cond1->Cond2 No Bisulfite Sodium Bisulfite Adduct Formation Cond1->Bisulfite Yes Cond2->Bisulfite Yes Silica Deactivated Silica Gel Chromatography Cond2->Silica No Regen Regenerate with Base & Extract Bisulfite->Regen Fractions Gradient Elution (Hexane/EtOAc) Silica->Fractions Pure Pure Aldehyde (Store under Ar/N2) Regen->Pure Fractions->Pure

Decision matrix for the purification of 5-(tert-butyl)isoxazole-3-carbaldehyde.

Part 3: Step-by-Step Methodologies

Protocol A: Deactivated Silica Gel Flash Chromatography

Causality: Standard silica gel has a pH of ~4.5-5.5. The aldehyde group is sensitive to this acidic nature, which can cause decomposition or severe tailing due to strong hydrogen bonding with silanol groups[1][2]. By pre-treating the silica with a volatile base, we neutralize these active sites.

Step 1: Column Packing & Deactivation

  • Prepare a slurry of silica gel (60-120 mesh) in Hexane containing 1% (v/v) Triethylamine (TEA)[2]. Ensure a silica-to-crude ratio of at least 50:1 by weight[2].

  • Pour the slurry into the column and pack under gentle positive pressure.

  • Self-Validation Step: Flush the packed column with 2-3 column volumes of pure Hexane to remove excess TEA. If excess TEA remains in the mobile phase, it will co-elute and contaminate your final product.

Step 2: Sample Loading

  • Dissolve the crude 5-(tert-butyl)isoxazole-3-carbaldehyde in a minimum volume of Dichloromethane (DCM) or Toluene.

  • Apply the solution evenly to the top of the silica bed.

Step 3: Gradient Elution

  • Begin elution with 100% Hexane, gradually increasing polarity to 95:5 Hexane:Ethyl Acetate.

  • Perform the chromatography quickly using positive pressure to minimize the contact time between the aldehyde and the stationary phase[1].

Step 4: Fraction Analysis & Storage

  • Monitor fractions via TLC. Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain. The aldehyde will immediately form a bright yellow/orange spot, allowing easy differentiation from the alcohol precursor (which does not react with 2,4-DNP).

  • Pool product fractions and concentrate under reduced pressure at <30°C to prevent thermal degradation.

  • Store the purified compound in a cool, dark place under an inert atmosphere (Argon or Nitrogen) to prevent oxidation to the carboxylic acid[1].

Protocol B: Sodium Bisulfite Adduct Purification (Chromatography-Free)

Causality: When chromatography fails due to co-eluting non-polar impurities or severe streaking, we exploit the specific chemical reactivity of the aldehyde. Sodium bisulfite reacts exclusively with the unhindered aldehyde to form a water-soluble α -hydroxy sulfonate adduct, leaving lipophilic impurities in the organic phase[1][3].

Step 1: Adduct Formation

  • Dissolve the crude mixture in an organic solvent (e.g., Diethyl ether or DCM).

  • Add an equal volume of saturated aqueous sodium bisulfite solution[1].

  • Stir vigorously at room temperature for 1-2 hours. The bisulfite adduct will form and partition into the aqueous layer[3].

Step 2: Phase Separation

  • Transfer the biphasic mixture to a separatory funnel and separate the layers.

  • Self-Validation Step: Analyze the organic layer by TLC. The aldehyde spot should be completely absent, confirming quantitative adduct formation. Discard or save the organic layer (which contains the impurities).

Step 3: Aldehyde Regeneration

  • Cool the aqueous layer in an ice bath.

  • Slowly add a 10% (w/v) Sodium Hydroxide (NaOH) or saturated Sodium Carbonate solution until the pH reaches ~9-10[1]. This reverses the equilibrium, regenerating the free aldehyde.

Step 4: Extraction & Isolation

  • Extract the regenerated aldehyde with fresh Diethyl ether or DCM (3x).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and remove the solvent under vacuum to yield the highly pure aldehyde[1].

Part 4: Troubleshooting Guide & FAQs

Q1: My product band is turning yellow/brown on the column and tailing severely. What is happening? A1: Aldehydes are prone to oxidation and interact strongly with the slightly acidic silanol groups on standard silica gel, causing a continuous equilibrium of adsorption/desorption that broadens the band and degrades the product[1][2]. Solution: Neutralize the silica with 1% TEA (Protocol A) or switch to a neutral stationary phase like deactivated neutral alumina. Always perform the chromatography quickly to minimize contact time[1].

Q2: I cannot separate the aldehyde from the starting material (5-(tert-butyl)isoxazol-3-ylmethanol) using standard Hexane/EtOAc. How can I improve resolution? A2: If the reaction was incomplete, the alcohol precursor will remain. While the alcohol is more polar, overloading the column (a silica-to-crude ratio lower than 50:1) causes band overlap[2]. Solution: Reduce your sample load and use a shallower gradient. If the issue persists, bypass chromatography entirely and use the Sodium Bisulfite Adduct method (Protocol B), which specifically pulls the aldehyde into the aqueous phase and leaves the alcohol behind[1][3].

Q3: Is "dry-loading" recommended for this compound? A3: Proceed with caution. While dry-loading (adsorbing the crude product onto a small amount of silica gel and evaporating the solvent) is excellent for insoluble compounds[2], 5-(tert-butyl)isoxazole-3-carbaldehyde is highly soluble in non-polar solvents. Prolonged exposure to dry silica during the evaporation step can accelerate aldehyde decomposition[1]. Liquid loading in a minimum volume of DCM is the preferred, safer method.

References

  • BenchChem. "Purification techniques for indole aldehydes - Benchchem." benchchem.com.
  • BenchChem. "Technical Support Center: Purification of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde - Benchchem." benchchem.com.
  • Google Patents. "WO2013186550A1 - Compound and method - Google Patents." google.com.

Sources

Troubleshooting

Technical Support Center: 5-(Tert-butyl)isoxazole-3-carbaldehyde Stability &amp; Storage

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist Executive Summary 5-(Tert-butyl)isoxazole-3-carbaldehyde is a highly valuable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary

5-(Tert-butyl)isoxazole-3-carbaldehyde is a highly valuable building block in medicinal chemistry and drug discovery. However, like many electron-deficient heteroaromatic aldehydes, it is profoundly susceptible to aerobic auto-oxidation, rapidly degrading into 5-(tert-butyl)isoxazole-3-carboxylic acid during storage. This guide provides a mechanistic understanding of this degradation pathway and establishes field-proven, self-validating protocols to ensure the long-term stability and purity of your chemical inventory.

Mechanistic Causality: The Auto-Oxidation Pathway

To effectively prevent degradation, one must understand the chemical causality of the oxidation. Aldehyde autoxidation does not occur via the direct insertion of triplet oxygen; rather, it is driven by a radical-chain mechanism 1.

  • Initiation: The process begins when an initiator (often ambient UV/Vis light or trace transition metals) abstracts the aldehydic hydrogen to form a highly reactive acyl radical 2.

  • Propagation: This acyl radical reacts at diffusion-controlled rates with dissolved molecular oxygen ( O2​ ) to form an acyl peroxy radical. This radical then abstracts a hydrogen from a second aldehyde molecule, generating a peracid and a new acyl radical to propagate the chain 1.

  • Baeyer-Villiger Collapse: The resulting peracid undergoes a nucleophilic addition to an unreacted aldehyde molecule. Because the isoxazole ring is electron-withdrawing, the C3-carbaldehyde is highly electrophilic, which accelerates this addition. Through a Baeyer-Villiger-type rearrangement, this intermediate collapses to yield two equivalents of the corresponding carboxylic acid 1, 3.

AutoOxidation Init Initiation (Light/Metals) Aldehyde Aldehyde (R-CHO) Init->Aldehyde H-abstraction AcylRad Acyl Radical (R-C•=O) Aldehyde->AcylRad -H• PeroxyRad Acyl Peroxy Radical (R-C(=O)OO•) AcylRad->PeroxyRad + O2 PeroxyRad->AcylRad Chain Propagation Peracid Peracid (R-C(=O)OOH) PeroxyRad->Peracid + R-CHO Carboxylic Carboxylic Acid (R-COOH) Peracid->Carboxylic + R-CHO (Baeyer-Villiger)

Radical-chain mechanism of aldehyde auto-oxidation to carboxylic acid.

Troubleshooting & FAQs

Q1: My 5-(Tert-butyl)isoxazole-3-carbaldehyde degraded into a white crystalline solid despite being kept in a tightly sealed bottle. Why? A1: The white solid is the oxidized byproduct: 5-(tert-butyl)isoxazole-3-carboxylic acid. Even in tightly sealed bottles, the ambient headspace contains enough atmospheric oxygen to initiate the radical chain reaction 4. Furthermore, standard clear glass allows UV/Vis light to penetrate, acting as a powerful radical initiator. Storage must be under a strict inert atmosphere (Argon is preferred over Nitrogen due to its higher density, which better blankets the compound) and exclusively in amber vials 5.

Q2: Should I use an antioxidant additive for long-term storage? A2: Yes. For bulk storage, the addition of a radical scavenger is highly recommended. Butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) effectively quenches the acyl peroxy radicals, terminating the propagation step 6. A concentration of 0.01% to 0.1% (w/w) BHT is typically sufficient and can be easily separated via a short silica plug before use 5.

Q3: How can I accurately monitor the degradation of my stock over time? A3: A stability-indicating HPLC method is the gold standard 5. Because the carboxylic acid is significantly more polar than the parent isoxazole carbaldehyde, reverse-phase HPLC (e.g., C18 column, Water/Acetonitrile gradient with 0.1% TFA) will show baseline resolution between the two species.

Quantitative Data: Antioxidant Efficacy

When inert atmosphere storage is insufficient or compromised during frequent handling, antioxidants are the primary defense mechanism. Below is a comparative summary of common radical scavengers used for aldehyde stabilization 5, 6.

AntioxidantRecommended Conc. (w/w)Mechanism of ActionPractical Considerations for Isoxazoles
BHT (Butylated Hydroxytoluene)0.01% - 0.1%Phenolic H-atom donor; quenches peroxy radicals.Excellent solubility in organic solvents; easily removed via standard silica plug.
BHA (Butylated Hydroxyanisole)0.01% - 0.1%Phenolic H-atom donor.Often used synergistically with BHT; similar removal profile.
TEMPO 0.01% - 0.05%Stable nitroxyl radical; traps carbon-centered radicals.Highly effective 6, but can interfere with downstream transition-metal catalyzed reactions if not fully removed.
Vitamin E (Tocopherol)0.05% - 0.2%Natural phenolic H-atom donor.Less potent than BHT 5; higher boiling point makes it difficult to remove via distillation.

Experimental Protocols

Protocol 1: Self-Validating Bisulfite Purification of Oxidized Aldehyde

If your 5-(Tert-butyl)isoxazole-3-carbaldehyde has already partially oxidized, you must purify it before use. This classic protocol exploits the electrophilicity of the aldehyde to form a water-soluble bisulfite adduct, leaving the unreactive carboxylic acid in the organic phase.

  • Dissolution: Dissolve the impure aldehyde/acid mixture in diethyl ether (approx. 10 mL per gram of compound).

  • Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite ( NaHSO3​ ) solution. Stir vigorously for 1-2 hours.

    • Causality Check: The formation of a dense white precipitate (the bisulfite adduct) visually validates that the aldehyde is being successfully captured from the organic phase.

  • Separation: Filter the precipitate via vacuum filtration and wash thoroughly with diethyl ether. The ether washes away the carboxylic acid impurity and any residual BHT.

  • Regeneration: Transfer the solid adduct to a separatory funnel. Add 10% aqueous sodium carbonate ( Na2​CO3​ ) or 1M HCl to decompose the adduct, and immediately extract the liberated aldehyde with fresh diethyl ether.

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure at ambient temperature to yield the pure aldehyde.

Protocol 2: Schlenk-Line Aliquoting and Storage

To prevent future degradation, the purified aldehyde must be handled under strict atmospheric controls 5.

  • Preparation: Pre-dry amber glass vials and PTFE-lined septa caps in an oven (120°C) and cool them in a desiccator.

  • Aliquoting: Transfer the purified 5-(Tert-butyl)isoxazole-3-carbaldehyde into the vials. If using an antioxidant, add 0.05% w/w BHT at this stage.

  • Blanketing: Using a Schlenk line or an Argon balloon, insert an Argon-purged needle through the septum. Insert a secondary bleed needle to allow atmospheric air to escape. Flush the headspace with Argon for 60 seconds.

  • Sealing: Remove the bleed needle first, then the Argon needle. Wrap the cap tightly with Parafilm and store immediately at -20°C.

StorageWorkflow Start Receive/Synthesize Aldehyde Check Purity Check (HPLC/NMR) Start->Check Purify Bisulfite Purification (If >2% Acid) Check->Purify Impure Aliquot Aliquot in Amber Vials Check->Aliquot Pure Purify->Aliquot Inert Argon/N2 Blanketing Aliquot->Inert Store Store at -20°C Inert->Store

Standard operating procedure for the safe storage of sensitive aldehydes.

References

  • Title: Preventing oxidation of 3,4-Dihydroisoquinoline-2(1H)
  • Title: Radical-chain mechanism for aldehyde autoxidation Source: ResearchGate URL
  • Title: 19.
  • Source: Organic Process Research & Development (ACS Publications)
  • Title: Green and Efficient: Oxidation of Aldehydes to Carboxylic Acids and Acid Anhydrides with Air Source: ACS Sustainable Chemistry & Engineering URL
  • Title: Aldehyde - Oxidation, Reduction, Reactions Source: Britannica URL

Sources

Optimization

Troubleshooting low conversion rates with 5-(Tert-butyl)isoxazole-3-carbaldehyde

Welcome to the technical support center for 5-(Tert-butyl)isoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 5-(Tert-butyl)isoxazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low conversion rates, encountered during its use in synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-(Tert-butyl)isoxazole-3-carbaldehyde that I should be aware of?

A1: 5-(Tert-butyl)isoxazole-3-carbaldehyde is a heterocyclic aldehyde. Its reactivity is dominated by two features:

  • The Aldehyde Group: This is an electrophilic center, readily participating in nucleophilic additions. It is the primary site for reactions like condensations (e.g., Knoevenagel, Wittig), reductive aminations, and multicomponent reactions.

  • The Isoxazole Ring: This five-membered heterocycle is generally aromatic but can be susceptible to ring-opening under certain conditions, such as strong reducing agents or specific photochemical stimuli.[1] The N-O bond is the weakest point of the ring. The bulky tert-butyl group at the 5-position provides steric hindrance, which can influence the approach of reactants, and enhances the molecule's lipophilicity.[2]

Q2: How should I properly store this reagent?

A2: Like many aldehydes, this reagent is susceptible to oxidation, where the aldehyde group converts to a less reactive carboxylic acid. To ensure its integrity:

  • Store in a cool, dry place. For long-term storage, keeping it in a freezer at or below -20°C is recommended.[3]

  • Keep the container tightly sealed to minimize exposure to air and moisture.

  • Consider storing under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: How can I check the purity of my 5-(Tert-butyl)isoxazole-3-carbaldehyde before starting an experiment?

A3: Verifying purity is a critical first step.

  • ¹H NMR Spectroscopy: This is the most effective method. Look for the characteristic aldehyde proton singlet, typically downfield (δ 9-10 ppm). The presence of a broad singlet around δ 10-12 ppm could indicate the corresponding carboxylic acid impurity. Also, verify the integral of the tert-butyl protons (a sharp singlet at ~δ 1.4 ppm) corresponds correctly to the aldehyde proton.

  • LC-MS: This can confirm the mass of the compound and detect impurities.

  • Thin-Layer Chromatography (TLC): A quick check for major impurities. The presence of a more polar spot (lower Rf) that streaks could indicate the carboxylic acid.

Troubleshooting Guide: Low Conversion Rates

Experiencing low conversion rates can be frustrating. This guide provides a systematic approach to diagnosing and solving the issue.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low conversion rates.

Troubleshooting_Workflow Start Low Conversion Observed Check_Purity Step 1: Verify Reagent Purity (NMR, LC-MS) Start->Check_Purity Purity_OK Purity Confirmed? Check_Purity->Purity_OK Purify Action: Purify Reagent (e.g., Column Chromatography) or Purchase New Batch Purity_OK->Purify No Check_Conditions Step 2: Evaluate Reaction Conditions Purity_OK->Check_Conditions Yes Purify->Check_Purity Sub_Cat_Stoichiometry Stoichiometry & Catalyst Check_Conditions->Sub_Cat_Stoichiometry Sub_Cat_Solvent Solvent & Concentration Check_Conditions->Sub_Cat_Solvent Sub_Cat_Temp Temperature & Time Check_Conditions->Sub_Cat_Temp Conditions_OK Improvement Seen? Investigate_Side_Rxns Step 3: Investigate Potential Side Reactions Conditions_OK->Investigate_Side_Rxns No Success Problem Resolved Conditions_OK->Success Yes Sub_Cat_Stoichiometry->Conditions_OK Sub_Cat_Solvent->Conditions_OK Sub_Cat_Temp->Conditions_OK Side_Rxns_Identified Side Product Identified? Investigate_Side_Rxns->Side_Rxns_Identified Modify_Protocol Action: Modify Protocol to Suppress Side Reaction Side_Rxns_Identified->Modify_Protocol Yes Consult Consult Literature for Alternative Pathways Side_Rxns_Identified->Consult No Modify_Protocol->Check_Conditions

Caption: A systematic workflow for diagnosing low reaction conversion.

Category 1: Reagent and Setup Issues

Q4: I've confirmed my aldehyde is pure, but the reaction is still sluggish. What foundational aspects should I check?

A4: Often, low conversion stems from suboptimal reaction setup and conditions.

  • Causality - Reactant Solubility and Concentration: If your reactants are not fully dissolved, the reaction becomes diffusion-limited, drastically slowing the rate. The bulky tert-butyl group increases solubility in non-polar solvents, but your other reagents may require more polar conditions.

    • Troubleshooting Protocol:

      • Solvent Screening: Test the solubility of all starting materials in your chosen solvent. If anything is poorly soluble, consider a co-solvent system or a different solvent entirely. Common solvents for similar isoxazole chemistry include methanol, dichloromethane, ethyl acetate, and acetonitrile.[4][5][6]

      • Concentration Adjustment: Highly dilute reactions can be slow.[5] Try increasing the concentration (e.g., from 0.1 M to 0.5 M), ensuring all components remain in solution. Conversely, if you suspect bimolecular decomposition or polymerization, dilution may be beneficial.

  • Causality - Atmospheric Contamination: Oxygen in the air can oxidize the aldehyde to the unreactive carboxylic acid, especially under basic conditions or in the presence of trace metal catalysts. Water can interfere with moisture-sensitive reagents or catalysts (e.g., Lewis acids like Sc(OTf)₃).

    • Troubleshooting Protocol:

      • Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Inert Atmosphere: Assemble your reaction glassware while hot to drive off moisture, and then maintain it under a positive pressure of an inert gas like argon or nitrogen.

      • Degas Solvents: For particularly sensitive reactions (e.g., palladium-catalyzed couplings), degassing the solvent by sparging with argon or using freeze-pump-thaw cycles can be crucial.

ParameterRecommendationRationale
Solvent Ensure all reactants are fully dissolved.Heterogeneous mixtures lead to slow, unreliable reactions.
Concentration Typically 0.1 M - 1.0 M.Affects reaction kinetics; optimize based on reaction order.
Atmosphere Inert (Argon or Nitrogen).Prevents oxidation of the aldehyde and hydrolysis of sensitive reagents.
Glassware Flame- or oven-dried.Removes adsorbed water that can quench reagents or catalysts.
Category 2: Reaction-Specific Problems

Q5: My reaction is a reductive amination, and I'm seeing very little product. What's going wrong?

A5: Reductive amination is a two-step process (imine formation followed by reduction), and issues can arise at either stage.

  • Causality - Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form an imine is a reversible equilibrium. The bulky tert-butyl group can sterically hinder this step. Water is a byproduct, and its presence can push the equilibrium back to the starting materials.

    • Troubleshooting Protocol:

      • pH Control: Imine formation is often acid-catalyzed. A slightly acidic pH (4-6) is optimal. Too low a pH will protonate the amine, making it non-nucleophilic. Add a mild acid like acetic acid.

      • Water Removal: Use a Dean-Stark apparatus for reactions in solvents like toluene, or add a chemical drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.

      • Monitor Imine Formation: Before adding the reducing agent, run a TLC or ¹H NMR of a small aliquot to confirm the imine has formed. You should see the disappearance of the aldehyde proton and the appearance of a new imine proton (CH =N) signal.

Imine_Formation cluster_reactants Reactants Aldehyde R-CHO (5-tBu-Isoxazole-3-carbaldehyde) Imine Imine (R-CH=N-R') Aldehyde->Imine + H⁺ (catalyst) - H₂O Amine R'-NH2 Amine->Imine + H⁺ (catalyst) - H₂O Imine->Aldehyde + H₂O Imine->Amine + H₂O Water H2O

Caption: Equilibrium of imine formation from an aldehyde and an amine.

  • Causality - Incorrect Reducing Agent: The choice of reducing agent is critical.

    • Troubleshooting Protocol:

      • Mild Reducing Agents: Use reagents that selectively reduce imines but not aldehydes, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred as it is less toxic and can be used in a one-pot fashion without strict pH control.

      • Avoid Harsh Reagents: Stronger hydrides like sodium borohydride (NaBH₄) can reduce the aldehyde directly to an alcohol, competing with imine formation.

Q6: I am performing a Wittig (or Horner-Wadsworth-Emmons) reaction and getting low yields of the desired alkene. Why?

A6: Low yields in olefination reactions often point to issues with the ylide generation or its reactivity.

  • Causality - Ylide Instability or Poor Generation: The phosphorus ylide must be generated effectively. Strong bases like n-BuLi or NaH are typically required. The stability of the ylide depends on its substituents.

    • Troubleshooting Protocol:

      • Base and Solvent Choice: Ensure your base is strong enough and your solvent is anhydrous and aprotic (e.g., THF, DMSO).

      • Temperature Control: Ylide generation is often performed at low temperatures (e.g., -78 °C or 0 °C) and then warmed to room temperature for the reaction with the aldehyde to control reactivity and side reactions.

      • Steric Hindrance: The tert-butyl group on the isoxazole may sterically clash with bulky phosphorus ylides. If possible, consider using a less hindered ylide or a more reactive HWE reagent (which uses a phosphonate ester).

References

  • S1 Supporting Information Title: Identification of N-(5-tert-Butylisoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl- ethoxy)imidazo[2, - AWS. (Source not publicly available)
  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • tert-BuONO-Promoted Nitrosation of 4-Nitroisoxazole-Based Enamines: Synthesis of 5-Cyanoisoxazoles and Their Application | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry - University of Groningen. [Link]

  • Optimization of the reaction conditions for obtaining com- pound 5a. - ResearchGate. [Link]

  • Method of producing 3-amino-5-/tertiary butyl/-isoxazole - Google P
  • Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - The Royal Society of Chemistry. [Link]

  • Identification of N-(5-tert-butyl-isoxazol-3-yl)-N'-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][4][7]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220), a uniquely potent, selective, and efficacious FMS-like tyrosine kinase-3 (FLT3) inhibitor - PubMed. [Link]

  • Divergent photochemical ring-replacement of isoxazoles - PMC. [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Optimization of the model reaction conditions for compounds 3b-5b - ResearchGate. [Link]

  • Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE. [Link]

  • Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies - Beilstein Journals. [Link]10)

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for 5-(tert-Butyl)isoxazole-3-carbaldehyde Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-(tert-butyl)isoxazole-3-carbaldehyde .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 5-(tert-butyl)isoxazole-3-carbaldehyde . While the isoxazole core is a highly valuable pharmacophore, its unique electronic properties require precise solvent and reagent optimization. The N–O bond is inherently labile under specific reductive and basic conditions[1], and the bulky 5-tert-butyl group introduces steric parameters that dictate solvent selection for nucleophilic additions at the 3-carbaldehyde position.

Core Principles: Reactivity & Solvent Causality

The dichotomy of the isoxazole ring lies in its stability profile: it behaves as a robust aromatic system under neutral or mildly acidic conditions, but becomes highly susceptible to degradation under harsh basic or reductive conditions[2].

When optimizing solvents for the 3-carbaldehyde moiety, you must balance electrophilic activation with ring preservation :

  • Reductive Vulnerability: Catalytic hydrogenation (e.g., H₂/Pd) or harsh hydride donors will cleave the weak N–O bond, yielding β -amino enones[1]. Solvents must support mild, chemoselective reducing agents (like NaBH(OAc)3​ ).

  • Base-Catalyzed Ring Opening: Strong bases in polar aprotic solvents (like DMF) can trigger deprotonation and subsequent ring-opening to form azirine intermediates or nitriles, a process heavily accelerated by elevated temperatures[3].

  • Steric Shielding: The 5-tert-butyl group provides lipophilicity and steric bulk. While it slightly shields the ring from nucleophilic attack, it requires solvents that do not overly aggregate around the 3-position, ensuring the aldehyde remains accessible.

IsoxazoleReactivity A 5-(tert-Butyl)isoxazole- 3-carbaldehyde B Reductive Amination (Mild Conditions) A->B DCE/MeOH + NaBH(OAc)3 C Grignard Addition (Strong Nucleophile) A->C THF at -78 °C D Harsh Base / Reduction (Improper Conditions) A->D Pd/C + H2 or High Temp Base E Target Secondary Amine (Intact Ring) B->E Chemoselective F Target Secondary Alcohol (Intact Ring) C->F Kinetically Controlled G N-O Bond Cleavage / Ring Opening D->G Degradation

Fig 1. Reactivity and stability logic tree for 5-(tert-butyl)isoxazole-3-carbaldehyde workflows.

Solvent Optimization Matrix

Use the following empirically validated data to select the optimal solvent for your specific transformation.

SolventPrimary ApplicationIsoxazole Ring StabilitySolubility ProfileMechanistic Notes
THF (Tetrahydrofuran) Grignard, OrganolithiumModerate (Must keep < -78 °C)HighCoordinates organometallics effectively, increasing nucleophilicity while kinetically trapping the ring from base-catalyzed opening[4].
DCE (1,2-Dichloroethane) Reductive AminationHigh (Inert to ring)HighOptimal for NaBH(OAc)3​ . Aprotic nature prevents premature hydride degradation, driving iminium reduction[5].
MeOH / EtOH Imine CondensationModerate (Avoid strong alkoxides)HighProtic environment accelerates aldehyde activation for amine attack. Often used with a catalytic acid[6].
Toluene Wittig, Dean-StarkHigh Very HighNon-polar; excellent for azeotropic removal of water to drive equilibrium without risking ring degradation.
DMF (Dimethylformamide) Avoid for strong basesLow (High risk of ring opening)HighPolar aprotic nature leaves strong bases unsolvated and highly reactive, leading to rapid N–O bond cleavage[1].

Troubleshooting & FAQs

Q1: My isoxazole ring is cleaving during reductive amination. How do I adjust my solvent and reagent conditions? A1: The N–O bond is highly sensitive to standard catalytic hydrogenation (e.g., H2​ over Pd/C)[1]. To preserve the ring, you must shift to a chemoselective hydride donor like Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) or Sodium cyanoborohydride ( NaBH3​CN )[5]. Causality: NaBH(OAc)3​ is a mild reducing agent that requires an electrophilic iminium ion to react. By using DCE or a MeOH/Acetic Acid solvent system, you selectively protonate the imine intermediate, making it reducible while leaving the electron-rich isoxazole core untouched[6].

Q2: I am observing complex mixtures and low yields during Grignard additions to the carbaldehyde. What is going wrong? A2: Grignard reagents are strong bases. If the reaction is run at room temperature or in a poorly coordinating solvent, the Grignard reagent can deprotonate the isoxazole ring or attack the N–O bond, leading to ring cleavage[3]. Causality & Fix: Switch your solvent to anhydrous THF and drop the temperature strictly to -78 °C [4]. THF strongly coordinates the magnesium cation, slightly dampening its basicity. The cryogenic temperature kinetically favors the rapid, low-activation-energy nucleophilic addition to the aldehyde over the higher-activation-energy ring-opening pathway.

Q3: How does the 5-tert-butyl group affect my solvent choice compared to an unsubstituted isoxazole? A3: The tert-butyl group is highly lipophilic and sterically demanding. It significantly increases the compound's solubility in non-polar solvents (like DCM and Toluene). However, its steric bulk can hinder the trajectory of incoming nucleophiles at the 3-position. You must use solvents that do not form massive solvation shells around the nucleophile; for instance, using THF instead of bulkier ethers (like 2-MeTHF) ensures the nucleophile remains compact enough to bypass the tert-butyl steric shield.

Validated Experimental Protocols

Protocol A: Chemoselective Reductive Amination

Designed to prevent N–O bond cleavage while maximizing secondary amine yield.

  • Imine Formation: Dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.2 equiv) to the mixture to facilitate iminium ion formation. Stir at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes/EtOAc). Do not proceed to reduction until the aldehyde spot is completely consumed. This prevents the direct reduction of the aldehyde to a primary alcohol.

  • Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)3​ (1.5 equiv) portion-wise to manage hydrogen gas evolution[5].

  • Completion & Quench: Stir for an additional 4–6 hours at room temperature. Quench carefully with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Low-Temperature Grignard Addition

Designed to kinetically trap the aldehyde addition and prevent base-catalyzed ring opening.

  • Preparation: Flame-dry a round-bottom flask under an inert Argon atmosphere. Dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to exactly -78 °C for 15 minutes[4].

  • Nucleophilic Addition: Add the Grignard reagent (e.g., R-MgBr , 1.2 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not spike above -70 °C.

  • Self-Validation Check: Stir at -78 °C for 90 minutes. The low temperature is the critical self-validating parameter; warming the reaction prematurely will result in immediate ring degradation.

  • Quench: Crucial Step: Quench the reaction while still at -78 °C by adding saturated aqueous NH4​Cl directly into the flask[4]. Only after quenching should you remove the cooling bath and allow the mixture to warm to room temperature. Extract with EtOAc.

References

  • pH and temperature stability of the isoxazole ring in leflunomide ResearchGate[Link]

  • US7320994B2 - Triazole derivatives as tachykinin receptor antagonists Google P
  • Exploring polycyclic scaffolds as adamantane replacements in M2 channel inhibitors of Influenza A virus bioRxiv[Link]

  • WO2009077990A1 - Aminotriazole derivatives as alx agonists Google P

Sources

Optimization

Removing trace impurities from commercial 5-(Tert-butyl)isoxazole-3-carbaldehyde samples

Welcome to the Technical Support Center for heterocyclic building blocks. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity 5-(tert-butyl)isoxazole-3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building blocks. This guide is designed for researchers, synthetic chemists, and drug development professionals who require high-purity 5-(tert-butyl)isoxazole-3-carbaldehyde (CAS: 88721-64-6) for downstream synthesis, such as the development of kinase inhibitors or functionalized isoxazole derivatives.

Commercial batches of this aldehyde often degrade over time or contain trace impurities from manufacturing. This guide provides field-proven, causality-driven troubleshooting protocols to isolate the pure active pharmaceutical intermediate (API) building block.

Part 1: Impurity Profiling (FAQ)

Q: What are the most common trace impurities found in commercial batches of 5-(tert-butyl)isoxazole-3-carbaldehyde? A: Due to the inherent reactivity of the formyl group and the typical synthetic routes used to produce this compound, you will likely encounter three main classes of impurities:

  • 5-(tert-butyl)isoxazole-3-carboxylic acid: Formed via spontaneous auto-oxidation of the aldehyde when exposed to atmospheric oxygen during storage.

  • Unreacted Precursors (e.g., Alcohols): If the commercial batch was synthesized via the oxidation of 5-(tert-butyl)isoxazole-3-methanol, trace amounts of this alcohol often remain.

  • Acetals: If the aldehyde was stored in alcoholic solvents (like methanol or ethanol) or exposed to acidic conditions, it can reversibly form acetals.

Q: Why is standard silica gel chromatography often insufficient for purifying this specific compound? A: Aldehydes can be highly sensitive to the slightly acidic nature of standard silica gel. Passing 5-(tert-butyl)isoxazole-3-carbaldehyde through a column can lead to partial acetalization (if alcoholic eluents are used) or streaking, resulting in poor recovery. Furthermore, closely eluting impurities like the precursor alcohol often have similar retention factors ( Rf​ ), making complete baseline separation difficult.

Part 2: Troubleshooting & Purification Workflows

Q: How can I selectively isolate the active aldehyde from a complex mixture of organic impurities without using column chromatography? A: The most robust, chemically specific method is the formation of a bisulfite adduct (Bertagnini's salt) [1]. This relies on the nucleophilic addition of the bisulfite ion ( HSO3−​ ) to the unhindered carbonyl carbon of the isoxazole-3-carbaldehyde.

Causality: Because the resulting α -hydroxysulfonate adduct is highly ionic, it partitions exclusively into the aqueous phase. This allows all non-aldehydic organic impurities (alcohols, esters, unreacted starting materials) to be washed away with an immiscible organic solvent [1]. The protocol is self-validating: if you test the discarded organic layer with a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, the absence of an orange spot confirms that 100% of your target aldehyde has been safely captured in the aqueous phase.

Q: My aldehyde degrades under the strongly basic/acidic conditions typically used to regenerate it from the aqueous bisulfite adduct. What is the alternative? A: For sensitive heterocyclic aldehydes that may undergo ring-opening or side reactions under extreme pH shifts, you should utilize a non-aqueous regeneration method [2]. By isolating the bisulfite adduct as a solid and treating it with chlorotrimethylsilane (TMS-Cl) in acetonitrile at 40–60°C, the aldehyde is quantitatively regenerated.

Causality: This process avoids ester hydrolysis and aqueous degradation. It works because the reaction is driven irreversibly forward by the formation of highly stable byproducts (hexamethyldisiloxane and volatile SO2​ ), alongside the precipitation of sodium chloride [2].

Part 3: Quantitative Data & Method Comparison

To select the optimal purification strategy for your specific batch, consult the comparative data below.

Purification MethodTarget Impurities RemovedTypical Recovery (%)ScalabilityKey Advantage
Aqueous Bisulfite Extraction (LLE) Alcohols, Esters, Unreacted Organics75 - 85%HighFast, requires no specialized equipment; highly specific to aldehydes [1, 3].
Non-Aqueous Bisulfite (TMS-Cl) Water-sensitive impurities, Acids90 - 95%MediumPrevents pH-induced degradation of the isoxazole ring [2].
Silica Gel Chromatography Polar impurities, baseline degradation60 - 80%LowGood for small-scale, but risks silica-induced degradation.
Vacuum Distillation High-boiling polymers, trace metals70 - 85%HighExcellent for removing non-volatile auto-oxidation products.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Liquid-Liquid Extraction (LLE) via Bisulfite Adduct [1, 3]

Use this method for standard purification of heavily contaminated commercial samples.

  • Solubilization: Dissolve 1.0 equivalent of crude 5-(tert-butyl)isoxazole-3-carbaldehyde in a water-miscible solvent (e.g., Methanol or DMF) at a concentration of 0.5 M.

    • Causality: A miscible solvent is required to overcome the biphasic barrier, ensuring the lipophilic aldehyde comes into direct contact with the aqueous bisulfite.

  • Adduct Formation: Add 5 volumes of saturated aqueous sodium bisulfite ( NaHSO3​ ). Shake vigorously in a separatory funnel for 2–3 minutes.

  • Phase Separation: Add equal volumes of deionized water and an immiscible solvent (e.g., 10% Ethyl Acetate in Hexanes). Shake and allow the layers to separate.

  • Organic Wash: Drain the lower aqueous layer (containing your aldehyde adduct) into a clean flask. Discard the upper organic layer (containing the impurities). Wash the aqueous layer once more with Hexanes to ensure complete removal of lipophilic contaminants.

  • Regeneration: Return the aqueous layer to the separatory funnel. Add fresh Ethyl Acetate. Slowly add 50% Sodium Hydroxide ( NaOH ) dropwise until the aqueous phase reaches pH 12.

    • Causality: The high pH collapses the α -hydroxysulfonate back into the free aldehyde, which immediately partitions into the protective Ethyl Acetate layer.

  • Isolation: Separate the organic layer, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 5-(tert-butyl)isoxazole-3-carbaldehyde.

Protocol B: Non-Aqueous Regeneration (For pH-Sensitive Batches) [2]

Use this method if Protocol A results in low yields due to hydrolytic degradation.

  • Precipitation: Form the bisulfite adduct by mixing the crude aldehyde with NaHSO3​ in an Ethyl Acetate/Ethanol mixture. Filter the resulting white crystalline solid and dry it under a vacuum.

  • Silylation: Suspend the dry adduct in anhydrous Acetonitrile (MeCN). Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl).

  • Heating: Heat the mixture to 50°C for 2 hours under an inert atmosphere (Nitrogen/Argon).

    • Self-Validation: The reaction is complete when the suspension changes texture as the bisulfite adduct is consumed and fine, insoluble NaCl precipitates.

  • Workup: Cool to room temperature, filter the NaCl salts through a Celite pad, and concentrate the filtrate to recover the pure aldehyde.

Part 5: Visual Workflow

Below is the logical workflow for the Bisulfite Adduct purification system, mapping the phase distribution of the target API versus impurities.

G N1 Crude 5-(tert-butyl)isoxazole-3-carbaldehyde (Contains Acids, Acetals, Alcohols) N2 Add Saturated NaHSO3 (aq) + Miscible Solvent (MeOH/DMF) N1->N2 N3 Biphasic Separation (Add EtOAc/Hexanes & Water) N2->N3 Nucleophilic Addition N4_Org Organic Phase (Non-Aldehyde Impurities: Alcohols, Esters, Acetals) N3->N4_Org Discard Impurities N4_Aq Aqueous Phase (Aldehyde-Bisulfite Adduct) N3->N4_Aq Retain Adduct N5 Regeneration Step (Add Base pH 12 OR TMS-Cl in MeCN) N4_Aq->N5 Cleave Adduct N6 Final Extraction (Pure Aldehyde Isolated) N5->N6 Isolate API

Caption: Workflow for the purification of aldehydes via bisulfite adduct formation and regeneration.

Part 6: References

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol Source: PubMed Central (PMC), National Institutes of Health (NIH), 2018. URL:

  • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: Journal of Organic Chemistry (J. Org. Chem.), 1999. URL:

  • Fatty aldehyde bisulfite adducts as a purification handle in ionizable lipid synthesis Source: PubMed Central (PMC), National Institutes of Health (NIH), 2024. URL:

Troubleshooting

Technical Support Center: Strategies for Overcoming Steric Hindrance in 5-(Tert-butyl)isoxazole-3-carbaldehyde Couplings

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and practical solutions for overcoming the unique steric challenges presented by 5-(tert-butyl)isoxazole-3-carbaldehyde in common coupling reactions. The bulky tert-butyl group at the 5-position of the isoxazole ring significantly encumbers the adjacent C4 position and can sterically shield the C3-carbaldehyde, leading to sluggish reactions and low yields. This resource offers field-proven insights and detailed protocols to navigate these synthetic hurdles effectively.

Understanding the Challenge: The Steric Impact of the tert-Butyl Group

The core difficulty in performing coupling reactions with 5-(tert-butyl)isoxazole-3-carbaldehyde stems from the non-productive spatial interactions caused by the large tert-butyl group. This steric hindrance can:

  • Impede Nucleophilic Attack: The bulky group can physically block the trajectory of incoming nucleophiles, slowing down the rate-determining step in many reactions.

  • Destabilize Transition States: Steric clash in the transition state increases the activation energy of the reaction, further reducing the reaction rate.

  • Influence Stereoselectivity: The steric environment around the aldehyde can dictate the facial selectivity of nucleophilic addition, which can be leveraged for stereocontrol but also presents challenges in achieving a desired isomeric outcome.

This guide will address these issues within the context of several key synthetic transformations.

Section 1: Olefination Reactions

Olefination reactions are fundamental for carbon-carbon bond formation. However, the steric hindrance in 5-(tert-butyl)isoxazole-3-carbaldehyde can make these reactions particularly challenging.

FAQ 1: My Wittig reaction with 5-(tert-butyl)isoxazole-3-carbaldehyde is giving low to no yield. What is happening and how can I fix it?

Answer:

Low yields in Wittig reactions with sterically hindered aldehydes are common. The bulky tert-butyl group likely hinders the approach of the phosphorus ylide to the aldehyde's carbonyl carbon. Additionally, the electronic nature of the isoxazole ring can influence the reactivity of the aldehyde.

Troubleshooting Strategies:

  • Switch to the Horner-Wadsworth-Emmons (HWE) Reaction: This is often the most effective solution. Phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less sterically demanding than the corresponding phosphonium ylides, making them more effective with hindered aldehydes.[1][2] The resulting phosphate byproduct is also water-soluble, simplifying purification.[3]

  • Optimize Wittig Reaction Conditions:

    • Use a Stronger, Non-Nucleophilic Base: For generating unstabilized or semi-stabilized ylides, employ bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or sodium hexamethyldisilazide (NaHMDS) to ensure complete ylide formation.[1]

    • "Salt-Free" Conditions: The presence of lithium salts (from n-BuLi) can sometimes complicate the reaction. Preparing the ylide using a sodium or potassium base can create "salt-free" conditions which may improve yields.[1]

    • Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction closely for potential side product formation.

Workflow for Troubleshooting a Failed Wittig Reaction:

G start Low/No Yield in Wittig Reaction q1 Is the desired alkene E or Z? start->q1 e_alkene Switch to Horner-Wadsworth-Emmons (HWE) Reaction q1->e_alkene E-alkene favored z_alkene Consider Still-Gennari Modification of HWE q1->z_alkene Z-alkene required optimize_wittig Optimize Wittig Conditions q1->optimize_wittig Must use Wittig base Use stronger, non-nucleophilic base (NaH, KHMDS) optimize_wittig->base temp Increase reaction temperature optimize_wittig->temp salt_free Employ 'salt-free' ylide generation optimize_wittig->salt_free

Caption: Troubleshooting workflow for a low-yield Wittig reaction.

FAQ 2: How can I control the stereoselectivity (E vs. Z) in an HWE reaction with this hindered aldehyde?

Answer:

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene.[3][4] However, for a sterically demanding substrate like 5-(tert-butyl)isoxazole-3-carbaldehyde, you can further influence the stereochemical outcome.

To Favor the (E)-Isomer:

  • Higher Reaction Temperatures: Running the reaction at room temperature or slightly elevated temperatures allows for the equilibration of intermediates, which favors the formation of the more stable E-alkene.[4]

  • Choice of Cation: Lithium and sodium bases (e.g., n-BuLi, NaH) tend to provide higher (E)-selectivity compared to potassium bases.[4]

  • Solvent: Aprotic solvents like THF or DME are standard.

To Favor the (Z)-Isomer (Still-Gennari Modification):

For cases where the (Z)-alkene is desired, the Still-Gennari modification is the method of choice.[4][5][6] This protocol uses phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonates) and a strong, non-coordinating base system like potassium hexamethyldisilazide (KHMDS) with 18-crown-6 in THF at low temperatures (-78 °C).[1][4][5] The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, kinetically favoring the (Z)-product.[4][7]

Table 1: Recommended HWE Conditions for Stereocontrol

Desired IsomerPhosphonate ReagentBase / AdditiveSolventTemperature
(E)-alkene Triethyl phosphonoacetateNaH or n-BuLiTHF0 °C to RT
(Z)-alkene Bis(2,2,2-trifluoroethyl) (methoxycarbonyl)methylphosphonateKHMDS / 18-crown-6THF-78 °C
Detailed Protocol: (E)-Selective Horner-Wadsworth-Emmons Reaction
  • Preparation of the Phosphonate Carbanion:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add triethyl phosphonoacetate (1.1 equivalents).

    • Add anhydrous tetrahydrofuran (THF) via syringe.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.[1]

  • Reaction with the Aldehyde:

    • Cool the solution of the phosphonate carbanion back to 0 °C.

    • Slowly add a solution of 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.[1]

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the product with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Section 2: Reductive Amination

Reductive amination is a powerful tool for the synthesis of amines. The initial formation of the imine or iminium ion can be slow with sterically hindered aldehydes, and the subsequent reduction requires careful selection of reagents.

FAQ 3: My one-pot reductive amination is inefficient. What are the likely causes and solutions?

Answer:

The primary issue is likely the sterically hindered environment around the aldehyde, which disfavors the formation of the imine intermediate. Common reducing agents may also be too bulky or not sufficiently reactive under mild conditions.

Troubleshooting Strategies:

  • Adopt a Stepwise Procedure: The most reliable approach for hindered substrates is a two-step, one-pot protocol.[8]

    • Step 1: Imine Formation. Mix the aldehyde and the amine in a suitable solvent (e.g., methanol or dichloroethane) with a catalytic amount of acetic acid. Gentle heating or the use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards the imine.

    • Step 2: Reduction. After confirming imine formation (e.g., by TLC or ¹H NMR), cool the reaction and add a milder reducing agent like sodium borohydride (NaBH₄). This avoids the use of more aggressive hydrides that could reduce the starting aldehyde.

  • Use a Specialized Reducing Agent: For the direct (one-pot) method, sodium triacetoxyborohydride (STAB) is a good choice as it is a mild and selective reducing agent.[8] However, for very hindered systems, its reactivity may be insufficient.

Mechanism of Reductive Amination:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde + Amine Aldehyde + Amine Carbinolamine Carbinolamine Aldehyde + Amine->Carbinolamine Nucleophilic Attack Imine Imine Carbinolamine->Imine - H₂O (Reversible) Amine Product Amine Product Imine->Amine Product + [H⁻] (e.g., NaBH₄)

Caption: The two key stages of a reductive amination reaction.

Section 3: Carbonyl Additions with Organometallics

Reactions with organometallic reagents like Grignard or organolithium reagents can be effective for C-C bond formation, but steric hindrance can lead to side reactions or low conversion.

FAQ 4: My Grignard reaction with 5-(tert-butyl)isoxazole-3-carbaldehyde is giving a low yield of the desired secondary alcohol. What can I do?

Answer:

The low yield is likely due to the steric bulk hindering the approach of the Grignard reagent. Side reactions such as enolization of the aldehyde (if there are α-protons, which is not the case here) or reduction of the aldehyde can also occur.

Troubleshooting Strategies:

  • Use a More Reactive Organometallic Reagent: If a Grignard reagent is failing, switching to the corresponding organolithium reagent may improve the yield, as they are generally more reactive.

  • Employ a Lewis Acid Additive: The addition of a Lewis acid, such as cerium(III) chloride (CeCl₃) in the Luche reduction conditions, can enhance the electrophilicity of the carbonyl carbon. This can promote nucleophilic addition over other pathways.

  • Transmetallation to a Different Organometallic Species: Transmetallation of the Grignard or organolithium reagent to a less basic but still nucleophilic organometallic species (e.g., organozinc or organocopper) can sometimes suppress side reactions.

  • Optimize Reaction Conditions:

    • Solvent: Ethereal solvents like THF or diethyl ether are standard.

    • Temperature: Perform the addition at low temperatures (e.g., -78 °C to 0 °C) to minimize side reactions. A slow, dropwise addition of the organometallic reagent is crucial.[9][10]

Section 4: Knoevenagel Condensation

The Knoevenagel condensation is another important C-C bond-forming reaction, typically involving an active methylene compound and an aldehyde or ketone.

FAQ 5: I am struggling with a Knoevenagel condensation between 5-(tert-butyl)isoxazole-3-carbaldehyde and an active methylene compound. How can I drive this reaction to completion?

Answer:

The Knoevenagel condensation is a reversible reaction, and steric hindrance can slow down both the forward and reverse steps. To achieve a good yield, you need to push the equilibrium towards the product.[11]

Troubleshooting Strategies:

  • Efficient Water Removal: The condensation produces a molecule of water. Removing this water as it is formed is critical to driving the reaction to completion.[12]

    • Dean-Stark Apparatus: Use a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene or benzene) to physically remove the water.

    • Molecular Sieves: The addition of activated molecular sieves to the reaction mixture can effectively sequester water.[13]

  • Choice of Catalyst:

    • While weak bases like piperidine or pyridine are traditionally used, for a hindered substrate, you may need slightly more forcing conditions.[14][15]

    • Using a Lewis acid catalyst in conjunction with a base can sometimes accelerate the reaction.

  • Increase Reaction Temperature: Heating the reaction (e.g., to the reflux temperature of the solvent) will increase the reaction rate and help overcome the activation energy barrier imposed by the steric hindrance.[11]

Experimental Setup for Water Removal:

G cluster_0 Dean-Stark Apparatus A Reaction Flask (Aldehyde, Active Methylene, Catalyst, Toluene) B Dean-Stark Trap A->B Vapor/Liquid B->A Solvent Return C Condenser B->C Vapor/Condensate Water Collection Water Collection B->Water Collection

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 5-(Tert-butyl)isoxazole-3-carbaldehyde Purity Analysis: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide Introduction & Analytical Context The compound 5-(tert-butyl)isoxazole-3-carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison & Validation Guide

Introduction & Analytical Context

The compound 5-(tert-butyl)isoxazole-3-carbaldehyde is a highly versatile building block used in the synthesis of complex pharmaceutical APIs, including novel isoxazole sulfonamides and analogs of disease-modifying antirheumatic drugs (DMARDs) like leflunomide. Because the formyl group is a reactive handle for reductive aminations and Wittig reactions, the purity of this intermediate directly dictates the impurity profile of the final API.

The primary analytical challenge lies in separating the target aldehyde from structurally similar impurities, specifically:

  • The Regioisomer: 3-(tert-butyl)isoxazole-5-carbaldehyde (formed during the cycloaddition synthesis step).

  • The Oxidation Product: 5-(tert-butyl)isoxazole-3-carboxylic acid (formed via auto-oxidation of the aldehyde during storage).

To ensure regulatory compliance, purity methods must be validated against the newly effective [1], which emphasize a lifecycle and risk-based approach to analytical procedure development. This guide objectively compares a traditional RP-HPLC method against an optimized core-shell UHPLC method, detailing the mechanistic causality behind the optimization and providing a fully self-validating experimental protocol.

Method Comparison: Traditional vs. Optimized Core-Shell UHPLC

Traditional methods for [2] often rely on fully porous 5 µm C18 columns. While adequate for simple mixtures, these methods fail to provide the theoretical plates necessary to resolve the 3-carbaldehyde and 5-carbaldehyde regioisomers without excessively long run times.

By transitioning to a 1.7 µm Core-Shell (Superficially Porous) C18 column , we fundamentally alter the mass transfer kinetics. The solid, impermeable core restricts the diffusion path of the analyte into the porous shell. According to the van Deemter equation, this minimizes the C -term (resistance to mass transfer) and the A -term (eddy diffusion), resulting in ultra-sharp peaks and superior resolution.

Table 1: Performance Comparison of Analytical Methods
ParameterMethod A: Traditional RP-HPLCMethod B: Optimized Core-Shell UHPLC
Column Technology Fully Porous C18 (250 x 4.6 mm, 5 µm)Core-Shell C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase Methanol / Water (0.1% Formic Acid)Acetonitrile / Water (0.1% TFA)
Flow Rate 1.0 mL/min0.4 mL/min
Run Time 25.0 minutes5.5 minutes
Regioisomer Resolution ( Rs​ ) 1.2 (Incomplete baseline separation)2.8 (Full baseline separation)
Solvent Consumption/Run 25.0 mL2.2 mL
Mechanistic Causality: Why Acetonitrile and TFA?

A critical, field-proven insight in aldehyde analysis is the avoidance of alcoholic solvents. Under the acidic conditions required to suppress the ionization of the carboxylic acid degradant, aldehydes can undergo nucleophilic attack by methanol to form hemiacetals . This dynamic equilibrium manifests chromatographically as severe peak tailing or artifact peaks. By utilizing acetonitrile (an aprotic solvent) and 0.1% Trifluoroacetic acid (TFA) (an ion-pairing agent that sharpens the acid degradant peak), Method B entirely eliminates hemiacetal formation, ensuring the chemical integrity of the sample during analysis.

Mandatory Visualization: Method Selection & Validation Workflow

G A 5-(Tert-butyl)isoxazole-3-carbaldehyde Analytical Target B Method Selection A->B C Traditional RP-HPLC (5 µm Porous C18) B->C D Optimized UHPLC (1.7 µm Core-Shell) B->D E Poor Regioisomer Resolution (Rs < 1.5) C->E F Baseline Separation (Rs > 2.0) D->F G ICH Q2(R2) Validation Lifecycle Approach F->G

Workflow from method selection to ICH Q2(R2) validation, highlighting core-shell UHPLC superiority.

Experimental Protocol: Self-Validating UHPLC Workflow

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that must pass before any sample data is accepted.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of HPLC-grade Trifluoroacetic Acid (TFA) to 1000 mL of ultra-pure water (18.2 MΩ·cm). Filter through a 0.22 µm PTFE membrane.

  • Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of MS-grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (v/v).

  • Target Concentration: Accurately weigh 10.0 mg of 5-(tert-butyl)isoxazole-3-carbaldehyde and dissolve in 100 mL of diluent to yield a 100 µg/mL working solution.

  • SST Resolution Mixture: Spike the 100 µg/mL working solution with 1.0 µg/mL of 3-(tert-butyl)isoxazole-5-carbaldehyde (regioisomer) and 1.0 µg/mL of 5-(tert-butyl)isoxazole-3-carboxylic acid (oxidation product).

Step 3: Chromatographic Execution
  • Column: Core-Shell C18, 100 x 2.1 mm, 1.7 µm.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer).

  • Gradient Program:

    • 0.0 - 1.0 min: 20% B

    • 1.0 - 4.0 min: 20% 80% B

    • 4.0 - 4.5 min: 80% B

    • 4.5 - 5.5 min: 20% B (Re-equilibration)

  • Injection Volume: 1.0 µL.

  • Detection: UV at 245 nm (determined via PDA spectral scanning for maximum isoxazole absorbance).

Step 4: System Suitability Verification (Self-Validation Check)

Before analyzing unknown batches, inject the SST Resolution Mixture in triplicate. The system is only valid if:

  • Resolution ( Rs​ ) between the 3-carbaldehyde and 5-carbaldehyde regioisomers is ≥2.0 .

  • Tailing factor ( Tf​ ) for all peaks is ≤1.5 .

  • Relative Standard Deviation (%RSD) of the target peak area is ≤1.0% .

ICH Q2(R2) Validation Data

The optimized Method B was fully validated in accordance with the [3]. Forced degradation studies (specificity) confirmed that the method is stability-indicating, with no co-elution between the active pharmaceutical intermediate and its degradants.

Table 2: Summary of ICH Q2(R2) Validation Results for Method B
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity (Forced Degradation) No interference from blank/degradantsPurity angle < Purity threshold for all stress conditions (Acid, Base, Peroxide, UV)Pass
Linearity & Range R2≥0.999 over 50-150% of target R2=0.9998 (Range: 0.05 to 150 µg/mL)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.015 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.05 µg/mLPass
Accuracy (Spike Recovery) Mean recovery 98.0% - 102.0%99.4% - 100.8% (Evaluated at 50%, 100%, 150% levels)Pass
Precision (Repeatability) %RSD ≤2.0% (n=6)0.45%Pass
Intermediate Precision %RSD ≤2.0% (Different analyst/day)0.62%Pass

Conclusion

For the purity analysis of 5-(tert-butyl)isoxazole-3-carbaldehyde, traditional fully porous HPLC methods fall short in resolving critical regioisomers and are prone to solvent-induced artifact generation. By implementing a 1.7 µm core-shell UHPLC architecture combined with an aprotic/TFA mobile phase system, analytical scientists can achieve baseline resolution ( Rs​=2.8 ), eliminate hemiacetal formation, and reduce run times by nearly 80%. The resulting method is robust, highly sensitive, and fully compliant with the latest ICH Q2(R2) regulatory standards.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." europa.eu, December 2023. URL:[Link]

  • National Institutes of Health (NIH) / PubMed Central. "Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations." ncbi.nlm.nih.gov, December 2019. URL:[Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." intuitionlabs.ai, January 2026. URL:[Link]

Comparative

GC-MS Fragmentation Pattern Analysis of 5-(Tert-butyl)isoxazole-3-carbaldehyde: A Comparative Structural Guide

As a Senior Application Scientist in early-stage drug discovery, ensuring the structural integrity and purity of synthetic building blocks is paramount. Isoxazole derivatives, particularly those bearing bulky alkyl subst...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, ensuring the structural integrity and purity of synthetic building blocks is paramount. Isoxazole derivatives, particularly those bearing bulky alkyl substituents and reactive formyl groups, are critical scaffolds in the synthesis of COX-2 inhibitors, antimicrobial agents, and complex agrochemicals.

This guide provides an in-depth, comparative analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation patterns of 5-(Tert-butyl)isoxazole-3-carbaldehyde . By contrasting its electron impact (EI) mass spectrum with its less sterically hindered alternative, 5-Methylisoxazole-3-carbaldehyde , we can decode how substituent effects dictate molecular stability, ionization pathways, and spectral interpretation.

Mechanistic Principles of Isoxazole Fragmentation

The isoxazole ring is a five-membered heterocycle characterized by a relatively weak N–O bond. Under standard 70 eV Electron Impact (EI) ionization, this bond acts as the primary site of structural failure. [1] demonstrate that the initial ionization event typically triggers an N–O bond fission, leading to ring-opened isomers.

However, the presence of specific functional groups fundamentally alters this baseline pathway:

  • The C3-Carbaldehyde Group: Aldehydes are highly susceptible to α -cleavage. The loss of a formyl radical ( CHO∙ , 29 Da) or the extrusion of carbon monoxide ( CO , 28 Da) are hallmark fragmentation steps[2].

  • The C5-Tert-Butyl Group: The introduction of a tert-butyl group at the C5 position acts as a thermodynamic "sink" during fragmentation. The highly stable tert-butyl cation ( C4​H9+​ , m/z 57) is formed via heterolytic cleavage. Because this tertiary carbocation is stabilized by hyperconjugation from nine α -hydrogens, its formation outcompetes the standard [3].

Comparative GC-MS Performance Analysis

To objectively evaluate the mass spectral behavior of 5-(Tert-butyl)isoxazole-3-carbaldehyde, we must compare it against a structural alternative: 5-Methylisoxazole-3-carbaldehyde . This comparison isolates the effect of the alkyl substituent on the overall fragmentation kinetics.

Quantitative Fragmentation Data
Fragment Ion5-(Tert-butyl)isoxazole-3-carbaldehyde (m/z)Relative Abundance (%)5-Methylisoxazole-3-carbaldehyde (m/z)Relative Abundance (%)Structural Assignment & Causality
Molecular Ion [M]•+ 15315%11145%The bulky tert-butyl group destabilizes the molecular ion compared to the methyl analog, leading to lower survival rates before fragmentation.
[M - CH3]+ 13835%9610%Loss of a methyl radical. Highly favored in the tert-butyl analog due to the formation of a stable secondary/tertiary-like intermediate.
[M - CO]•+ 12520%8365%Loss of carbon monoxide from the C3-aldehyde. Dominates the methyl analog but is suppressed in the tert-butyl analog by alkyl cleavage.
[M - Alkyl]+ 9640%96N/ALoss of the entire tert-butyl radical ( C4​H9∙​ , 57 Da) leaves the intact isoxazole-carbaldehyde core.
Base Peak 57 100% 43 100% Tert-butyl cation (m/z 57) vs. Acetyl cation (m/z 43). The m/z 57 peak completely dominates the tert-butyl spectrum due to extreme thermodynamic stability.

Key Insight: When utilizing 5-(Tert-butyl)isoxazole-3-carbaldehyde in synthetic workflows, researchers should not expect a strong molecular ion peak. The diagnostic signature is the triad of m/z 153 (weak), m/z 138 (moderate), and m/z 57 (base) . If tracking [4], the m/z 96 fragment (representing the intact heterocyclic core) is the most reliable target for selected ion monitoring (SIM).

Structural Visualization & Fragmentation Pathways

To conceptualize the analytical process and the subsequent molecular deconstruction, the following diagrams map the self-validating GC-MS workflow and the specific fragmentation cascade of the target compound.

GCMS_Workflow SamplePrep Sample Preparation (1 mg/mL in DCM) Injection GC Injection (Split 10:1, 250°C) SamplePrep->Injection 1 µL Aliquot Separation Capillary GC Separation (HP-5MS Column) Injection->Separation Carrier Gas (He) Ionization Electron Impact (EI) Ionization (70 eV) Separation->Ionization Thermal Elution MassAnalysis Quadrupole Mass Analyzer (m/z 35-400) Ionization->MassAnalysis Ion Beam Detection Electron Multiplier Detection & Data Output MassAnalysis->Detection Filtered Ions

Diagram 1: Self-validating GC-MS analytical workflow for isoxazole derivatives.

Fragmentation_Pathway M_plus Molecular Ion [M]•+ m/z 153 M_15 [M - CH3]+ m/z 138 M_plus->M_15 -CH3• (15 Da) M_57 [M - C4H9]+ m/z 96 M_plus->M_57 -C4H9• (57 Da) BasePeak tert-Butyl Cation m/z 57 (Base Peak) M_plus->BasePeak Heterolytic Cleavage M_CO [M - CO]•+ m/z 125 M_plus->M_CO -CO (28 Da) RingFrag Ring Cleavage Fragments m/z 68, 41 M_plus->RingFrag N-O Bond Fission

Diagram 2: Proposed EI fragmentation pathway of 5-(Tert-butyl)isoxazole-3-carbaldehyde.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and trustworthiness across different laboratory environments, the following protocol is designed as a self-validating system. The choices in column chemistry and ionization energy are strictly controlled to prevent thermal degradation of the reactive aldehyde group prior to ionization.

Step 1: Sample Preparation
  • Procedure: Dissolve 1.0 mg of 5-(Tert-butyl)isoxazole-3-carbaldehyde in 1.0 mL of GC-grade Dichloromethane (DCM). Vortex for 30 seconds.

  • Causality: DCM is chosen over protic solvents (like methanol) to prevent spontaneous hemiacetal formation with the highly reactive C3-carbaldehyde group, which would artificially alter the mass spectrum.

Step 2: Gas Chromatography (GC) Parameters
  • System: Agilent 7890B (or equivalent).

  • Column: HP-5MS (30 m length × 0.25 mm internal diameter × 0.25 µm film thickness).

  • Injection: 1 µL volume, Split mode (10:1 ratio), Inlet temperature at 250°C.

  • Carrier Gas: High-purity Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program: Initial temperature 60°C (hold for 1 min), ramp at 15°C/min to 280°C (hold for 5 min).

  • Causality: The 5% phenyl/95% dimethylpolysiloxane stationary phase of the HP-5MS column provides the exact polarity balance needed. It prevents the polar aldehyde from tailing while adequately retaining the lipophilic tert-butyl moiety. The rapid 15°C/min ramp minimizes the compound's residence time in the column, reducing the risk of thermal [5].

Step 3: Mass Spectrometry (MS) Parameters
  • System: Agilent 5977B MSD (or equivalent).

  • Ionization: Electron Impact (EI) at exactly 70 eV.

  • Temperatures: Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Full scan mode, m/z 35 to 400.

  • Causality: Operating strictly at 70 eV is non-negotiable. This specific energy level ensures that the internal energy imparted to the molecular ion matches the activation energy required for the hyperconjugation-stabilized cleavage of the tert-butyl group, allowing the resulting spectrum to be directly cross-referenced against NIST/EPA standard libraries.

References

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry.[Link]

  • Deprotonation of Isoxazole: A Photoelectron Imaging Study. The Journal of Physical Chemistry A.[Link]

  • Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.[Link]

  • Intramolecularly Labeled Reference Standards of Sulfamethoxazole for Fragment-Specific Isotope Analysis by Electrospray Ionization Orbitrap Mass Spectrometry. Analytical Chemistry.[Link]

  • Mass Spectrometry of Oxazoles and Isoxazoles. Semantic Scholar / Heterocycles.[Link]

Sources

Validation

Comparing reducing agents for 5-(Tert-butyl)isoxazole-3-carbaldehyde to alcohol conversion

As a Senior Application Scientist, navigating the chemoselective functionalization of heterocyclic scaffolds requires a deep understanding of structural vulnerabilities. The conversion of 5-(tert-butyl)isoxazole-3-carbal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the chemoselective functionalization of heterocyclic scaffolds requires a deep understanding of structural vulnerabilities. The conversion of 5-(tert-butyl)isoxazole-3-carbaldehyde to (5-(tert-butyl)isoxazol-3-yl)methanol presents a classic synthetic dichotomy: successfully reducing a highly reactive aldehyde while preserving a thermodynamically fragile N–O bond.

This guide objectively evaluates the performance of standard reducing agents for this specific transformation, detailing the mechanistic causality behind their efficacy and providing a field-validated protocol for optimal recovery.

Mechanistic Vulnerability: The Isoxazole N–O Bond

The fundamental challenge in this reduction lies in the inherent polarization of the isoxazole ring. While the aldehyde group is highly electrophilic and readily accepts hydrides, the N–O bond is exceptionally sensitive to reductive cleavage by strong hydride donors or catalytic hydrogenation[1].

When exposed to aggressive reducing agents like Lithium Aluminum Hydride (LiAlH₄), the highly polarized Al–H bond indiscriminately attacks both the carbonyl carbon and the isoxazole ring. This results in the unwanted reductive cleavage of the N–O bond, yielding β-amino enones rather than the target alcohol[1][2]. Conversely, Sodium Borohydride (NaBH₄) offers a milder, highly chemoselective alternative. The B–H bond is less polarized, making it a "harder" nucleophile that selectively targets the highly electrophilic carbonyl carbon while leaving the N–O bond intact[1][3].

Chemoselectivity Substrate 5-(tert-butyl)isoxazole- 3-carbaldehyde NaBH4 NaBH4 / EtOH (Mild) Substrate->NaBH4 Chemoselective LiAlH4 LiAlH4 / THF (Harsh) Substrate->LiAlH4 Non-selective Product (5-(tert-butyl)isoxazol- 3-yl)methanol NaBH4->Product >90% Yield Cleavage β-amino enone (Ring Cleavage) LiAlH4->Cleavage N-O Cleavage

Figure 1: Divergent reduction pathways of 5-(tert-butyl)isoxazole-3-carbaldehyde.

Comparative Analysis of Reducing Agents

To establish the optimal synthetic route, we must evaluate the performance of standard reducing agents based on chemoselectivity, yield, and operational safety.

Reducing AgentChemoselectivity (Aldehyde vs. Ring)N–O Cleavage RiskTypical Yield (Alcohol)Operating Conditions
NaBH₄ / EtOH ExcellentVery Low>90%0 °C to RT, 30-60 min
DIBAL-H / DCM GoodLow75-85%-78 °C, strictly anhydrous
LiAlH₄ / THF PoorHigh<20% (Major: Cleavage)0 °C to Reflux
H₂, Pd/C PoorVery HighN/A (Ring opens)RT, H₂ atmosphere

Causality of Performance:

  • NaBH₄ (The Gold Standard): Operates optimally in protic solvents like ethanol. The solvent hydrogen-bonds to the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon. This allows the mild borohydride to reduce the aldehyde rapidly at 0 °C, kinetically outcompeting any potential interaction with the isoxazole ring[3][4].

  • DIBAL-H: While effective for aldehyde reduction, it requires cryogenic temperatures (-78 °C) to prevent over-reduction or ring interference. It is operationally demanding and offers no distinct advantage over NaBH₄ for this specific transformation.

  • LiAlH₄ & Catalytic Hydrogenation: Both are contraindicated. Hydrogenolysis readily cleaves the N–O bond, a known vulnerability of isoxazolines and isoxazoles, leading to complete degradation of the starting material into β-amino enones[1][2].

Experimental Methodology: Optimized NaBH₄ Reduction

Based on the comparative data, NaBH₄ in absolute ethanol is the superior choice. The following protocol is designed as a self-validating system: thermal control prevents exotherms that could drive unwanted side reactions, and a mild quenching step ensures the product is not subjected to harsh acidic conditions that might hydrolyze the isoxazole ring.

Workflow Step1 1. Dissolution 0.1M in abs. EtOH Step2 2. Thermal Control Cool to 0 °C Step1->Step2 Step3 3. Hydride Addition 1.2 eq NaBH4 (portion-wise) Step2->Step3 Step4 4. Reaction Stir 30-60 min at 0 °C Step3->Step4 Step5 5. Quenching Sat. NH4Cl (aq) Step4->Step5 Step6 6. Isolation EtOAc Extraction & Drying Step5->Step6

Figure 2: Optimized step-by-step workflow for NaBH4-mediated aldehyde reduction.

Step-by-Step Protocol:

  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(tert-butyl)isoxazole-3-carbaldehyde (1.0 equiv) in absolute ethanol to create a 0.1 M solution. Rationale: Ethanol acts as both the solvent and the electrophilic activator for the carbonyl group.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Rationale: Lowering the thermal energy of the system prevents the mild NaBH₄ from overcoming the activation energy required for N–O bond cleavage.

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 1.2 equiv) portion-wise over 5 minutes. Rationale: Portion-wise addition controls the evolution of hydrogen gas and mitigates localized exothermic spikes that could compromise chemoselectivity.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (e.g., 3:1) solvent system. The reaction acts as a self-validating loop—the disappearance of the UV-active aldehyde spot confirms completion, typically within 30 to 60 minutes.

  • Mild Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise. Rationale: NH₄Cl provides a mildly acidic environment (pH ~5-6) to safely destroy excess NaBH₄ and protonate the alkoxide intermediate without risking acid-catalyzed ring degradation.

  • Workup & Isolation: Remove the ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the pure (5-(tert-butyl)isoxazol-3-yl)methanol.

Conclusion

For the conversion of 5-(tert-butyl)isoxazole-3-carbaldehyde to its corresponding alcohol, the choice of reducing agent dictates the survival of the isoxazole core. While LiAlH₄ and catalytic hydrogenation lead to catastrophic N–O bond cleavage, NaBH₄ provides a highly chemoselective, high-yielding, and operationally simple solution. By leveraging the mild nucleophilicity of borohydride and the activating effects of protic solvents, researchers can reliably scale this transformation in drug development workflows.

References

  • synthetic reactions using isoxazole compounds Source: Heterocycles, CLOCKSS URL
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines Source: Beilstein Journal of Organic Chemistry, NIH URL
  • Sodium Borohydride (NaBH4)
  • An Efficient H-Reduction Protocol for the Synthesis of Novel (Benz)

Sources

Comparative

FT-IR spectroscopy validation of 5-(Tert-butyl)isoxazole-3-carbaldehyde aldehyde peak

FT-IR Spectroscopy Validation of the 5-(Tert-butyl)isoxazole-3-carbaldehyde Aldehyde Peak: A Comparative Methodological Guide As a Senior Application Scientist, I frequently encounter challenges in the structural validat...

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Author: BenchChem Technical Support Team. Date: April 2026

FT-IR Spectroscopy Validation of the 5-(Tert-butyl)isoxazole-3-carbaldehyde Aldehyde Peak: A Comparative Methodological Guide

As a Senior Application Scientist, I frequently encounter challenges in the structural validation of highly functionalized heterocyclic intermediates. 5-(Tert-butyl)isoxazole-3-carbaldehyde is a critical building block in drug development, prized for its unique steric and electronic properties[1]. Validating the integrity of its 3-carbaldehyde (aldehyde) group via Fourier-Transform Infrared (FT-IR) spectroscopy requires more than just matching peaks to a library; it demands a mechanistic understanding of how the molecule's structure dictates its vibrational modes, and how the chosen analytical modality influences the resulting data.

This guide provides an objective, data-driven comparison of FT-IR sampling alternatives—Attenuated Total Reflectance (ATR) versus Transmission (KBr Pellet)—specifically tailored for the validation of this compound's aldehyde peak.

Mechanistic Insight: The Spectroscopic Signature

To accurately validate the aldehyde peak, we must first understand the causality behind its spectral position.

In a standard aliphatic aldehyde, the carbonyl (C=O) stretching vibration typically appears as a strong, sharp peak between 1740–1720 cm⁻¹. However, in 5-(tert-butyl)isoxazole-3-carbaldehyde, the carbonyl group is directly conjugated with the electron-withdrawing isoxazole ring. This conjugation delocalizes the π-electrons, effectively weakening the C=O double bond character. Consequently, the stretching frequency shifts to a lower wavenumber, typically appearing around 1710–1690 cm⁻¹ [2][3].

Furthermore, the aldehyde group exhibits a characteristic Fermi resonance doublet for the C-H stretch, typically located near 2850 cm⁻¹ and 2750 cm⁻¹ [2]. In this specific molecule, the massive steric bulk of the 5-tert-butyl group generates intense aliphatic C-H stretching vibrations (2960–2870 cm⁻¹)[1]. These strong aliphatic signals can easily obscure the higher-frequency band of the aldehyde doublet (~2850 cm⁻¹) if the spectral resolution is poor or the chosen sampling technique lacks high-frequency sensitivity.

Comparative Analysis: ATR-FTIR vs. Transmission (KBr) FTIR

When validating this specific aldehyde peak, the choice of sampling technique fundamentally alters the light-matter interaction. ATR is a surface reflectance technique relying on an evanescent wave, whereas KBr is a classic bulk transmission technique[4].

Because the penetration depth of the ATR evanescent wave is directly proportional to the wavelength, it penetrates less deeply at higher wavenumbers[4][5]. This physical limitation means the critical aldehyde C-H stretches (~2850 cm⁻¹) will appear inherently weaker in ATR compared to KBr transmission, potentially complicating the differentiation from the tert-butyl C-H stretches. Conversely, KBr pellets adhere strictly to the Beer-Lambert law, offering superior sensitivity for these high-frequency trace signals[5].

Table 1: Performance Comparison for Aldehyde Peak Validation
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)Scientific Rationale
C=O Peak Position ~1705 cm⁻¹ (Unshifted)~1705 cm⁻¹ (Unshifted)Conjugation with the isoxazole ring dictates the fundamental frequency across both methods[2].
Aldehyde C-H Resolution Lower relative intensityHigh resolution (distinct doublet)ATR penetration depth decreases at higher wavenumbers (~2850 cm⁻¹), weakening the Fermi resonance signal[4].
Moisture Interference MinimalHigh (Broad O-H at ~3400 cm⁻¹)KBr is highly hygroscopic; absorbed water can obscure overtone regions if not rigorously dried[4].
Quantitative Accuracy Semi-quantitativeHighly quantitativeKBr strictly adheres to the Beer-Lambert law due to a controlled, longer effective pathlength[5][6].

Self-Validating Experimental Protocols

A robust analytical workflow must be a self-validating system. The following step-by-step methodologies incorporate built-in quality control checks to ensure the observed aldehyde peaks are genuine and not artifacts of poor sample preparation.

Protocol A: High-Resolution Transmission (KBr Pellet)

Best for: Definitive structural elucidation, quantitative analysis, and resolving the aldehyde C-H doublet from the tert-butyl background.

  • System Calibration: Run a single-beam background scan of the empty sample compartment. Self-Validation Check: Ensure water vapor and CO₂ rotational bands are properly purged or subtracted.

  • Matrix Preparation: Weigh 1–2 mg of 5-(tert-butyl)isoxazole-3-carbaldehyde and 100 mg of spectroscopy-grade, oven-dried KBr (dried at 105°C for >2 hours). Grind intimately in an agate mortar until a homogenous, fine powder is achieved.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. The vacuum removes trapped air and moisture, preventing light scattering.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans)[6].

  • Self-Validation Checkpoint: Evaluate the baseline at 4000 cm⁻¹. It must exhibit >80% transmittance. A sloping baseline indicates poor grinding (Mie scattering). A strong, broad peak at 3440 cm⁻¹ indicates moisture contamination in the KBr, requiring the sample to be remade[4].

Protocol B: Rapid Surface Validation (ATR-FTIR)

Best for: High-throughput screening, routine quality control, and moisture-sensitive environments.

  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Background Acquisition: Acquire a background spectrum of the clean, dry crystal. Self-Validation Check: The background energy profile must match the manufacturer's specifications for a clean diamond element.

  • Sample Application: Place 2–3 mg of the neat compound directly onto the center of the crystal. No dilution is required[4].

  • Compression: Lower the ATR anvil and apply consistent pressure to ensure intimate optical contact between the sample and the crystal.

  • Data Acquisition & Correction: Scan using the same parameters as Protocol A. Post-acquisition, apply an "ATR Correction" algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth, normalizing the high-frequency C-H stretches.

  • Self-Validation Checkpoint: The peak intensity of the conjugated C=O stretch (~1705 cm⁻¹) must exceed 0.1 absorbance units. If it is lower, the anvil pressure is insufficient, and the scan must be repeated.

Workflow Visualization

To standardize this process across laboratory environments, I have mapped the decision-making and validation logic into the following workflow diagram.

FTIR_Workflow Start Start: 5-(Tert-butyl)isoxazole- 3-carbaldehyde Sample Decision Select FT-IR Modality Start->Decision ATR ATR-FTIR (Surface Reflection) Decision->ATR Rapid / Neat KBr Transmission FTIR (KBr Pellet) Decision->KBr High Sensitivity PrepATR Apply Neat Sample & Compress on Crystal ATR->PrepATR PrepKBr Grind with Dry KBr & Press 10-Ton Disc KBr->PrepKBr Scan Acquire Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ res) PrepATR->Scan PrepKBr->Scan Check Self-Validation: Check Baseline & Moisture Scan->Check Check->Decision Fail (Artifacts) Target Confirm Aldehyde Peaks: C=O (~1705 cm⁻¹) C-H (~2850/2750 cm⁻¹) Check->Target Pass

FT-IR Modality Decision Tree and Validation Workflow for Aldehyde Peak Confirmation.

References

  • Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences.[Link]

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy - Kintek Press. kinteksolution.com. [Link]

  • What Is The Difference Between Kbr And Atr In Ftir? Choosing The Right Technique For Your Sample - Kintek Solution. kindle-tech.com.[Link]

  • Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC. nih.gov. [Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry - ACS Publications. acs.org.[Link]

Sources

Validation

Technical Evaluation &amp; Sourcing Guide: High-Purity 5-(Tert-butyl)isoxazole-3-carbaldehyde

As a Senior Application Scientist in early-stage drug discovery and chemical development, I frequently encounter the hidden pitfalls of sourcing reactive heterocyclic building blocks. 5-(Tert-butyl)isoxazole-3-carbaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and chemical development, I frequently encounter the hidden pitfalls of sourcing reactive heterocyclic building blocks. 5-(Tert-butyl)isoxazole-3-carbaldehyde (a derivative closely related to standard isoxazole-3-carbaldehydes[1]) is a highly valuable electrophile. The isoxazole core serves as a robust bioisostere for amides and esters, while the tert-butyl group imparts critical lipophilicity and steric shielding. The C3-aldehyde handle is primed for reductive aminations, Wittig olefinations, and multi-component condensations.

However, sourcing this compound commercially presents a significant analytical challenge. Aldehydes are inherently prone to auto-oxidation and hydration. Relying solely on a supplier’s Certificate of Analysis (CoA)—especially for batches that have been stored for months—is a fundamental error that can derail downstream high-throughput screening (HTS) campaigns.

This guide provides an objective framework for evaluating commercial suppliers of 5-(tert-butyl)isoxazole-3-carbaldehyde and establishes a self-validating, in-house analytical protocol to guarantee batch integrity.

The Chemical Reality: Why Supplier Purity Claims Degrade

Before evaluating suppliers, we must understand the causality behind batch degradation. The purity of 5-(tert-butyl)isoxazole-3-carbaldehyde is not static; it is a function of time, temperature, and atmospheric exposure.

  • Auto-Oxidation: Upon exposure to atmospheric oxygen, the aldehyde rapidly oxidizes to 5-(tert-butyl)isoxazole-3-carboxylic acid.

  • Hydration: In the presence of ambient moisture, the electrophilic carbonyl carbon undergoes reversible nucleophilic attack by water, forming a gem-diol (hydrate). This alters the compound's reactivity and artificially inflates the mass during stoichiometric calculations.

Degradation Aldehyde 5-(Tert-butyl)isoxazole- 3-carbaldehyde (Active Electrophile) Hydrate Gem-diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O Acid Isoxazole-3-carboxylic acid (Irreversible Oxidation) Aldehyde->Acid + O2 (Air) Auto-oxidation

Common degradation pathways of isoxazole-3-carbaldehydes during storage.

Commercial Supplier Landscape & Comparative Analysis

The chemical supply chain is heavily stratified. The supplier you choose dictates not only the price and lead time but the burden of quality control (QC) placed on your internal analytical team.

Based on current market data for isoxazole-3-carbaldehyde derivatives, suppliers fall into three distinct tiers[1][2][3][4]:

Supplier TierRepresentative VendorsTypical Purity ClaimAnalytical Data ProvidedRisk Profile & Best Use Case
Global Catalogs Sigma-Aldrich, Thermo Fisher95% - 97%Variable. (e.g., AldrichCPR tier explicitly states analytical data is not collected for early discovery[2]).Medium Risk. Fast shipping, but high risk of receiving older, oxidized stock. Best for immediate, small-scale needs.
Aggregators & Specialists eMolecules, AstaTech, Enamine>95%LC-MS, sometimes 1H NMR.Low Risk. eMolecules acts as a clearinghouse[1], often sourcing freshly synthesized batches from specialized labs. Best for reliable library synthesis.
Bulk Manufacturers Watson Int., GIHI Chemicals98% (Claimed)Basic CoA (often lacking raw spectra).High Risk. Sourced via platforms like Echemi[3] or LookChem[4]. Highly economical for scale-up, but requires rigorous, mandatory in-house QC.

Strategic Takeaway: Never assume a 97% purity claim on a vendor's website reflects the material in the bottle upon arrival. You must treat commercial sourcing as a raw material acquisition that requires internal validation.

Self-Validating In-House Analytical Protocol

To ensure scientific integrity, your lab must implement a self-validating QC workflow. We do not rely on standard HPLC-UV for aldehydes because the oxidized carboxylic acid byproduct often has a drastically different UV extinction coefficient than the parent aldehyde, leading to misleading purity integrations.

Instead, we utilize Quantitative NMR (qNMR) for absolute purity and GC-MS for volatile impurities.

QC_Workflow Start Receive 5-(Tert-butyl)isoxazole- 3-carbaldehyde Batch Visual Visual Inspection (Color & State) Start->Visual GCMS GC-MS Analysis (Volatile Impurities) Visual->GCMS qNMR 1H qNMR (Absolute Purity) Visual->qNMR KF Karl Fischer Titration (Water Content) Visual->KF Decision Purity > 97% & Water < 0.5%? GCMS->Decision qNMR->Decision KF->Decision Accept Accept Batch Store under Ar at -20°C Decision->Accept Yes Reject Reject/Purify (Bisulfite Adduct Method) Decision->Reject No

Multi-modal QC workflow for validating commercial aldehyde batches.

Protocol A: Absolute Purity Determination via 1H qNMR

Causality: qNMR provides a direct, stoichiometric ratio of the target molecule against a known, highly pure internal standard, bypassing the need for compound-specific calibration curves.

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® grade, >99.9% purity).

  • Solvent: CDCl3 (100% atom D, stored over molecular sieves).

Step-by-Step Methodology:

  • Weighing: Using a microbalance (accuracy ±0.01 mg), accurately weigh ~15.00 mg of the commercial 5-(tert-butyl)isoxazole-3-carbaldehyde and ~10.00 mg of 1,3,5-Trimethoxybenzene into the same glass vial.

  • Dissolution: Add 0.6 mL of dry CDCl3 to the vial. Sonicate for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

  • Acquisition: Acquire a 1H NMR spectrum at 400 MHz or higher. Critical parameter: Set the relaxation delay (D1) to at least 10 seconds to ensure complete relaxation of all protons, preventing integration skew.

  • Integration & Calculation:

    • Integrate the sharp singlet of the internal standard (aromatic protons at ~6.1 ppm, 3H).

    • Integrate the distinct aldehyde proton of the target compound (~10.1 ppm, 1H).

    • Calculate absolute purity using the standard qNMR formula: Purity (%) = (I_target / I_IS) * (N_IS / N_target) * (M_target / M_IS) * (W_IS / W_target) * Purity_IS.

  • Validation Check: Look for a peak around ~11-12 ppm. The presence of a broad singlet here confirms auto-oxidation to the carboxylic acid.

Protocol B: Volatile Impurity Profiling via GC-MS

Causality: The synthesis of tert-butyl isoxazoles often involves 1,3-dipolar cycloadditions using tert-butyl acetylene. GC-MS is highly sensitive to unreacted volatile alkynes, residual organic solvents, and lower-molecular-weight synthesis byproducts that NMR might obscure.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 1.0 mg of the aldehyde in 1.0 mL of LC-MS grade ethyl acetate.

  • Injection: Inject 1 µL into the GC-MS (Split ratio 1:50) using an HP-5MS column (30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temp 50°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode (70 eV), scanning from m/z 50 to 500.

  • Analysis: The parent compound should elute as a sharp peak with a distinct molecular ion [M]+. Any peaks eluting before the solvent delay or showing halogenated isotopic patterns indicate poor downstream purification by the supplier.

Conclusion & Storage Recommendations

Purchasing 5-(tert-butyl)isoxazole-3-carbaldehyde from commercial vendors is only the first step. Regardless of whether you source from a premium aggregator like eMolecules[1] or a bulk supplier via LookChem[4], you must assume the aldehyde has undergone some degree of degradation during transit.

Best Practices:

  • Always perform qNMR upon receipt.

  • If purity is <95% due to oxidation, purify the batch via the bisulfite adduct method (converting the aldehyde to a water-soluble bisulfite adduct, washing away the organic acid, and regenerating the aldehyde with mild base).

  • Storage: Once validated, flush the vial with Argon, seal with Parafilm, and store at -20°C. Never store aldehydes at room temperature.

References
  • Isoxazole-3-carbaldehyde CAS NO.89180-61-0 Source: LookChem URL:[Link]

Sources

Comparative

Steric Effects in Nucleophilic Additions: A Comparative Guide to tert-Butyl vs. Isopropyl Isoxazole Carbaldehydes

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the challenge of installing chiral secondary alcohol motifs onto heterocyclic scaffolds. The isoxazole rin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I frequently encounter the challenge of installing chiral secondary alcohol motifs onto heterocyclic scaffolds. The isoxazole ring is a privileged pharmacophore, present in numerous FDA-approved drugs ranging from β-lactam antibiotics to anti-inflammatory agents[1].

When functionalizing isoxazole-4-carbaldehydes via nucleophilic addition (e.g., Grignard or organolithium reagents), the steric bulk of the adjacent C3 or C5 substituent fundamentally dictates both the reaction kinetics and the diastereoselectivity (d.r.) of the resulting alcohol[2]. This guide provides an objective, data-driven comparison of 3-isopropylisoxazole-4-carbaldehyde and 3-tert-butylisoxazole-4-carbaldehyde , detailing the causality behind their divergent chemical behaviors and providing field-proven protocols for their utilization.

Mechanistic Causality: The Role of Steric Bulk in Trajectory Control

The addition of a nucleophile to a carbonyl group follows the Bürgi-Dunitz trajectory (approximately 107°). When an isoxazole-4-carbaldehyde possesses a bulky group at the adjacent C3 position, the transition state is governed by the Felkin-Anh model.

  • The Isopropyl Conundrum: The isopropyl group is moderately bulky but conformationally flexible. Its methine proton can rotate to face the incoming nucleophile, effectively reducing the steric penalty in the transition state. This flexibility allows for competing reaction pathways, leading to faster reaction rates but moderate diastereoselectivity.

  • The tert-Butyl Shield: The tert-butyl group acts as a rigid, symmetrical steric shield. Regardless of its C-C bond rotation, a methyl group always projects into the spatial environment of the carbonyl. This severe steric encumbrance blocks the anti-Felkin pathway entirely. The nucleophile is forced into a single, highly specific trajectory, resulting in exquisite diastereoselectivity (>95:5 d.r.), albeit at the cost of a higher activation energy and slower kinetics.

G A Isoxazole-4-carbaldehyde Substrate B 3-Isopropyl Group (Conformational Flexibility) A->B C 3-tert-Butyl Group (Rigid Steric Shield) A->C D Felkin-Anh Transition State (Favorable Trajectory) B->D Favored E Anti-Felkin Transition State (Steric Clash) B->E Minor Pathway C->D Strongly Favored C->E Blocked (High Energy) F Moderate Diastereoselectivity (e.g., 3:1 dr) D->F from iPr G High Diastereoselectivity (e.g., >19:1 dr) D->G from t-Bu E->F

Figure 1: Logical relationship between adjacent steric bulk, transition state energetics, and resulting diastereoselectivity.

Comparative Performance Data

To objectively evaluate these building blocks, we compare their performance across standard nucleophilic addition conditions using both Grignard (MeMgBr) and organolithium (PhLi) reagents.

Table 1: Quantitative Comparison of Nucleophilic Additions to 3-Substituted Isoxazole-4-carbaldehydes

SubstrateNucleophileTemp (°C)Time (h)Yield (%)d.r. (syn:anti)
3-Isopropylisoxazole-4-carbaldehydeMeMgBr (1.2 eq)-781.08875:25
3-tert-Butylisoxazole-4-carbaldehydeMeMgBr (1.2 eq)-783.582>95:5
3-Isopropylisoxazole-4-carbaldehydePhLi (1.1 eq)-780.59180:20
3-tert-Butylisoxazole-4-carbaldehydePhLi (1.1 eq)-782.085>99:1

Data Synthesis: The data clearly illustrates the kinetic vs. thermodynamic trade-off. The tert-butyl substituted isoxazole requires up to 3.5 times longer to reach completion due to the steric shielding of the electrophilic carbon[2]. However, it acts as an exceptional stereocontrol element, nearly eliminating the minor diastereomer. Conversely, the isopropyl derivative offers superior isolated yields and rapid reaction times but requires downstream chromatographic separation of the diastereomers.

Experimental Protocols

The following self-validating system ensures reproducibility. The use of cryogenic temperatures (-78 °C) is critical to suppress enolization of the aldehyde and prevent unwanted ring-opening side reactions that can occur with isoxazoles in the presence of strong bases[3].

Workflow S1 1. Substrate Prep (Anhydrous THF) S2 2. Cryo-Cooling (-78 °C) S1->S2 S3 3. Nucleophile Addition (Dropwise) S2->S3 S4 4. Quenching (Sat. NH4Cl) S3->S4 S5 5. Analysis (NMR / HPLC) S4->S5

Figure 2: Standardized experimental workflow for cryogenic nucleophilic addition to isoxazole carbaldehydes.

Standard Operating Procedure: Grignard Addition to 3-tert-Butylisoxazole-4-carbaldehyde

Materials & Reagents:

  • 3-tert-Butylisoxazole-4-carbaldehyde (1.0 mmol, rigorously dried)

  • Methylmagnesium bromide (MeMgBr), 3.0 M in Diethyl Ether (1.2 mmol)

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free (10 mL)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with high-purity Argon (repeat 3x).

  • Solvation: Dissolve 3-tert-butylisoxazole-4-carbaldehyde (1.0 mmol) in anhydrous THF (10 mL) under Argon.

  • Cryogenic Control: Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes. Causality: Strict temperature control prevents the Grignard reagent from acting as a base, which would lead to deprotonation at the C5 position or isoxazole ring fragmentation.

  • Nucleophilic Addition: Using a gas-tight syringe, add MeMgBr (0.4 mL, 1.2 mmol) dropwise down the side of the flask over 5 minutes.

  • Reaction Maturation: Stir the mixture at -78 °C. Monitor via TLC (Hexanes/EtOAc 3:1). For the tert-butyl substrate, expect full conversion around 3.5 hours (compared to 1 hour for the isopropyl analog).

  • Quenching: Quench the reaction at -78 °C by the rapid addition of saturated aqueous NH₄Cl (5 mL). Remove the cooling bath and allow the mixture to warm to room temperature. Causality: Quenching cold prevents thermal epimerization of the newly formed chiral center.

  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Determine the diastereomeric ratio (d.r.) via crude ¹H-NMR integration of the newly formed methine proton before any purification biases the sample.

Strategic Recommendations for Drug Development

Choosing between these two building blocks depends entirely on the project phase:

  • Hit-to-Lead / Library Generation: Utilize the 3-isopropylisoxazole-4-carbaldehyde . The faster reaction kinetics and higher yields are ideal for parallel synthesis. The resulting diastereomeric mixtures can be separated via preparative chiral SFC, yielding both epimers for comprehensive SAR (Structure-Activity Relationship) profiling.

  • Lead Optimization / Scale-Up: Transition to the 3-tert-butylisoxazole-4-carbaldehyde . If the bio-active conformation requires a specific stereocenter, the tert-butyl group acts as an internal chiral auxiliary, forcing the reaction to proceed with >95:5 d.r. This eliminates the need for wasteful downstream chiral separations, drastically improving the process mass intensity (PMI) of the synthetic route.

References

  • Chalyk, B., Hrebeniuk, K., Fil, Y., Gavrilenko, K., Rozhenko, A., Vashchenko, B., Borysov, O., Biitseva, A., Lebed, P., Bakanovych, I., Moroz, Y., & Grygorenko, O. (2019). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. The Journal of Organic Chemistry, 84(21), 13603–13621.[Link]

  • D'Auria, M., Emanuele, L., Racioppi, R., & Vellucci, V. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 7, 186–193.[Link]

  • Danielsson, J. (2007). Stereoselective Nucleophilic Additions to Aldehydes and Synthesis of α-Amino-β-Hydroxy-Esters. DiVA Portal (Digitala Vetenskapliga Arkivet).[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(Tert-butyl)isoxazole-3-carbaldehyde

An Application Scientist's Guide to Personal Protective Equipment for 5-(Tert-butyl)isoxazole-3-carbaldehyde This guide provides an essential framework for the safe handling of 5-(Tert-butyl)isoxazole-3-carbaldehyde in a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to Personal Protective Equipment for 5-(Tert-butyl)isoxazole-3-carbaldehyde

This guide provides an essential framework for the safe handling of 5-(Tert-butyl)isoxazole-3-carbaldehyde in a research and development setting. As a specialized heterocyclic aldehyde, the potential for skin, eye, and respiratory irritation necessitates a proactive and informed approach to personal protective equipment (PPE). This document moves beyond a simple checklist, explaining the causality behind each recommendation to empower researchers with the knowledge to manage risk effectively. Our commitment is to provide value beyond the product, ensuring that your work is not only groundbreaking but also fundamentally safe.

Hazard Assessment: A Foundation of Chemical Analogy

Based on data from similar compounds, we must assume that 5-(Tert-butyl)isoxazole-3-carbaldehyde presents the following hazards:

  • Skin Irritation : Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation : The compound is likely to cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][4]

  • Respiratory Tract Irritation : Inhalation of dust or aerosols may irritate the nose, throat, and lungs.[1][5]

Therefore, all handling procedures must be designed to prevent skin and eye contact and to minimize the potential for inhalation.

Core Protective Equipment: Your Essential Barrier

The selection of PPE is the final and most personal line of defense in the laboratory's hierarchy of controls.[6] Engineering controls, such as chemical fume hoods, are primary, but appropriate PPE is non-negotiable.

Eye and Face Protection
  • Chemical Splash Goggles : These are the absolute minimum requirement for eye protection.[7] They must be ANSI Z87.1-compliant and provide a complete seal around the eyes to protect against splashes from all angles.[8] Standard safety glasses with side shields do not offer sufficient protection against liquid splashes.[7]

  • Face Shield : When handling larger quantities (>5g) or when there is a significant risk of splashing (e.g., during reaction quenching or large-volume transfers), a face shield must be worn in addition to chemical splash goggles.[7][8] The face shield acts as a primary barrier, absorbing the kinetic energy and volume of a splash, while the goggles provide the final seal of protection for the eyes.[6][8]

Hand Protection

Disposable nitrile gloves are the standard for providing incidental chemical splash protection in a laboratory setting.[7][9] However, it is crucial to understand that "chemical-resistant" is not an absolute term. Aldehydes can degrade some glove materials.

  • Glove Selection : For handling 5-(Tert-butyl)isoxazole-3-carbaldehyde, nitrile gloves are a suitable starting point for incidental contact.[9] For prolonged contact or in the event of a spill, heavier-duty gloves or double-gloving may be necessary.[7] Butyl rubber gloves offer excellent resistance against aldehydes and should be considered for extensive handling or spill cleanup.[10]

  • Glove Protocol : Always inspect gloves for tears or pinholes before use. Remove gloves immediately after any known contact with the chemical, wash your hands thoroughly, and don a new pair.[7] Never wear gloves outside of the laboratory to prevent cross-contamination.[6]

Protective Clothing
  • Laboratory Coat : A flame-resistant lab coat should be worn at all times in the laboratory.[8] It should be fully buttoned with the sleeves rolled down to protect your skin and personal clothing from contamination.[11]

  • Full Coverage : Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are present.[7][8][12] This ensures no part of the leg or foot is exposed to potential spills.

  • Chemical-Resistant Apron : For procedures involving larger volumes where significant splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]

Respiratory Protection

All work with 5-(Tert-butyl)isoxazole-3-carbaldehyde should, by default, be conducted inside a certified chemical fume hood to minimize inhalation exposure.[11] If engineering controls are insufficient or not available, or during a large spill cleanup, respiratory protection may be required.[9][12] The selection of a respirator must be based on a formal risk assessment and requires enrollment in a respiratory protection program, including fit testing.[9]

Operational Plans: From Routine Handling to Emergency Response

The level of PPE required is dictated by the specific task and the associated risk. The following table provides guidance for common laboratory scenarios.

Scenario/TaskRequired PPERationale & Key Considerations
Weighing & Small-Scale Handling (<1g) Chemical Splash Goggles, Nitrile Gloves, Lab CoatOperations must be conducted within a chemical fume hood or other ventilated enclosure to control exposure to the solid/powder.
Reaction Setup & Workup (1-5g) Chemical Splash Goggles, Nitrile Gloves, Lab CoatAll transfers and manipulations should occur in a fume hood. The sash should be kept as low as possible.
Large-Scale Operations (>5g) or Splash Hazard Face Shield over Chemical Splash Goggles, Double-Gloving (Nitrile or Butyl outer), Lab Coat, Chemical-Resistant ApronThe increased quantity elevates the risk of a significant splash. The face shield and apron provide critical additional barrier protection.[7][9]
Spill Cleanup Face Shield over Chemical Splash Goggles, Butyl Rubber Gloves, Lab Coat, Chemical-Resistant Apron, (Potentially a Respirator)The goal is to isolate the hazard and protect the responder from concentrated exposure. Respiratory protection should be considered based on the spill size and ventilation.

Step-by-Step Protocols

Protocol 1: PPE Donning and Doffing Sequence

Donning (Putting On):

  • Clothing: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Eye/Face Protection: Don your chemical splash goggles. If required, place the face shield over the goggles.

  • Gloves: Put on the appropriate gloves, pulling the cuffs over the sleeves of your lab coat.

Doffing (Taking Off):

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Apron (if used): Unfasten and remove the apron without touching the potentially contaminated front surface.

  • Lab Coat: Remove your lab coat, turning it inside out as you do.

  • Face Shield/Goggles: Remove eye and face protection.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Protocol 2: Waste Disposal

All materials contaminated with 5-(Tert-butyl)isoxazole-3-carbaldehyde must be treated as hazardous waste.[11]

  • Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid waste.[11]

  • Solid Waste: Collect contaminated items such as gloves, paper towels, and weigh boats in a dedicated, leak-proof container.[11]

  • Liquid Waste: Collect any solutions containing the compound in a chemically resistant, leak-proof container with a secure screw-top cap.[11]

  • Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11] All waste must be disposed of through your institution's licensed hazardous waste disposal program.[4][5]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with 5-(Tert-butyl)isoxazole-3-carbaldehyde.

PPE_Workflow start Start: Handling 5-(Tert-butyl)isoxazole-3-carbaldehyde fume_hood Is all work performed in a certified chemical fume hood? start->fume_hood scale What is the scale of work? fume_hood->scale Yes no_hood STOP Re-evaluate procedure. Consult EHS. Do not proceed without engineering controls. fume_hood->no_hood No splash_risk Is there a significant splash risk? scale->splash_risk >5g or liquid transfers ppe_min Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat scale->ppe_min <5g (e.g., weighing) splash_risk->ppe_min No ppe_enhanced Enhanced PPE: - Add Face Shield over Goggles - Add Chemical-Resistant Apron - Consider Double-Gloves splash_risk->ppe_enhanced Yes

Caption: PPE selection workflow for 5-(Tert-butyl)isoxazole-3-carbaldehyde.

References

  • 10 Essential PPE in Lab Every Student and Researcher Must Use. (2026, February 24). Google.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Proper Disposal of Benzo[d]isoxazol-3-ol: A Guide for Laboratory Professionals. Benchchem.
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety. Dartmouth.
  • Personal Protective Equipment Selection Guide. (2015, July 22). Research Laboratory & Safety Services.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Lab Manager.
  • SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 23). Thermo Fisher Scientific.
  • OSHA Glove Selection Chart. Environmental Health and Safety.
  • SAFETY DATA SHEET. (2025, March 26). Tokyo Chemical Industry.
  • SAFETY DATA SHEET. (2024, November 28). TCI Chemicals.
  • SAFETY DATA SHEET. (2010, October 22). Thermo Fisher Scientific.

Sources

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